molecular formula C2H6Sn B1205294 Dimethyltin CAS No. 23120-99-2

Dimethyltin

Cat. No.: B1205294
CAS No.: 23120-99-2
M. Wt: 148.78 g/mol
InChI Key: PWEVMPIIOJUPRI-UHFFFAOYSA-N
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Description

Dimethyltin is an organotin compound. It derives from a hydride of a dihydridotin.

Properties

CAS No.

23120-99-2

Molecular Formula

C2H6Sn

Molecular Weight

148.78 g/mol

IUPAC Name

dimethyltin

InChI

InChI=1S/2CH3.Sn/h2*1H3;

InChI Key

PWEVMPIIOJUPRI-UHFFFAOYSA-N

SMILES

C[Sn]C

Canonical SMILES

C[Sn]C

Other CAS No.

23120-99-2

Synonyms

dimethyltin
dimethyltin dichloride
dimethyltin ion (2+)
dimethyltin(IV)
Me2Sn(IV)

Origin of Product

United States

Foundational & Exploratory

The Direct Synthesis of Dimethyltin Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the catalytic reaction between tin and methyl chloride for the production of dimethyltin dichloride, a pivotal intermediate in the chemical industry.

This technical guide provides a comprehensive overview of the direct synthesis of this compound dichloride ((CH₃)₂SnCl₂) from metallic tin and methyl chloride (CH₃Cl). This process is of significant industrial importance, as this compound dichloride serves as a primary precursor for the production of organotin stabilizers for polyvinyl chloride (PVC), catalysts for polyurethane and silicone chemistry, and as a coating for glass. This document is intended for researchers, chemists, and professionals in chemical manufacturing and drug development, offering detailed experimental protocols, quantitative data analysis, and a review of the underlying reaction mechanisms.

Reaction Overview and Catalysis

The direct synthesis of this compound dichloride involves the reaction of elemental tin with methyl chloride, typically at elevated temperatures and pressures. The overall reaction is as follows:

Sn + 2 CH₃Cl → (CH₃)₂SnCl₂

While the reaction can proceed without a catalyst, the rates are generally slow and require high temperatures (300-450°C).[1] To achieve commercially viable yields and milder reaction conditions, a variety of catalysts are employed. These catalysts play a crucial role in facilitating the oxidative addition of methyl chloride to tin.

Several classes of catalysts have been developed, with nitrogen- and phosphorus-containing compounds, often in conjunction with a co-catalyst like tin tetrachloride, being particularly effective.[2][3] The choice of catalyst significantly influences the reaction rate, selectivity towards this compound dichloride, and the formation of byproducts such as methyltin trichloride (CH₃SnCl₃) and trimethyltin chloride ((CH₃)₃SnCl).[4]

Quantitative Data Summary

The efficiency of this compound dichloride synthesis is highly dependent on the interplay of several key parameters, including temperature, pressure, catalyst system, and reaction time. The following tables summarize quantitative data from various patented processes, providing a comparative overview of different synthetic approaches.

Catalyst System Temperature (°C) Pressure (psig / MPa) Reaction Time (h) Yield (%) Key Observations Reference
Lower Trialkyl Amine190 - 220170 - 220 / ~1.2 - 1.56HighInexpensive catalyst, can be discarded after use.[4]
Tin Tetrachloride & Trihydrocarbyl Phosphine/Amine65 - 230Atmospheric to ElevatedNot specifiedHighProduces pure this compound dichloride with minimal trimethyltin chloride.[3]
Alkylphosphines/Alkylphosphonium Chlorides & Tin Tetrachloride170 - 180Normal to ~135 atm6 - 885 - 93Good yields and reaction velocities.
Copper and Zinc350 (catalyzed)~60 / ~0.4ContinuousAdvantageous yieldsHigher temperature required compared to other catalytic systems.
Dimethyl Sulfoxide & Tin Tetrachloride180 - 2100.9 - 1.3498.7 (selectivity)High purity product with high tin utilization.[5]

Note: Yields can be reported in various ways (e.g., based on tin consumed, selectivity for the desired product). The data presented here is for comparative purposes.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of this compound dichloride based on common practices found in the literature. Specific quantities and conditions should be optimized based on the chosen catalytic system and available equipment.

Materials and Equipment
  • Reactants: Metallic tin (powder or granules), Methyl chloride (gas)

  • Catalyst: e.g., Tributylamine, Tetrabutylphosphonium chloride, Tin tetrachloride

  • Solvent (optional): High-boiling inert solvent or molten this compound dichloride

  • Equipment: High-pressure autoclave/reactor equipped with a stirrer, gas inlet, thermocouple, pressure gauge, and a system for product removal (e.g., distillation).

General Procedure
  • Reactor Charging: The reactor is charged with metallic tin, the catalyst, and if required, a solvent or initial amount of molten this compound dichloride.[5] The amount of catalyst typically ranges from 5-15% of the weight of the tin.[5]

  • Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heating and Pressurization: The reactor is heated to the desired reaction temperature (e.g., 180-210°C).[6] Methyl chloride is then introduced into the reactor to achieve the target pressure (e.g., 0.5-1.5 MPa).[5]

  • Reaction: The reaction mixture is stirred vigorously to ensure good contact between the tin, methyl chloride, and catalyst. The temperature and pressure are maintained throughout the reaction period (e.g., 2-4 hours).[6] The consumption of methyl chloride is monitored to gauge the reaction progress.

  • Product Isolation: Upon completion, the unreacted methyl chloride is vented or recovered. The crude this compound dichloride is then purified, typically by distillation.[5][6] The product is collected at its boiling point (188-200°C at atmospheric pressure).[5][6]

Reaction and Experimental Workflow Diagrams

To visually represent the synthesis process, the following diagrams have been created using the DOT language.

ReactionPathway Tin Metallic Tin (Sn) Intermediate Reactive Intermediate [Sn-Catalyst Complex] Tin->Intermediate Activation MeCl Methyl Chloride (CH3Cl) MeCl->Intermediate Catalyst Catalyst (e.g., R3N, R4P+Cl-, SnCl4) Catalyst->Intermediate DMDTC This compound Dichloride ((CH3)2SnCl2) Intermediate->DMDTC Oxidative Addition & Alkylation Byproducts Byproducts (CH3SnCl3, (CH3)3SnCl) Intermediate->Byproducts

Caption: Catalytic cycle for this compound dichloride synthesis.

ExperimentalWorkflow Charge Charge Reactor: Tin, Catalyst, Solvent (optional) Seal Seal and Purge with N2 Charge->Seal Heat Heat to Reaction Temperature Seal->Heat Pressurize Introduce Methyl Chloride to Target Pressure Heat->Pressurize React Maintain T & P with Stirring Pressurize->React Vent Vent/Recover Unreacted CH3Cl React->Vent Distill Purify by Distillation Vent->Distill Collect Collect Pure (CH3)2SnCl2 Distill->Collect

Caption: General experimental workflow for synthesis.

Conclusion

The direct synthesis of this compound dichloride from tin and methyl chloride is a well-established industrial process. The selection of an appropriate catalyst is paramount to achieving high yields and selectivity under economically favorable conditions. This guide has provided a consolidated overview of the key reaction parameters, detailed experimental procedures, and visual representations of the synthetic pathway and workflow. For researchers and professionals in the field, this information serves as a foundational resource for the development and optimization of this compound dichloride production. Further research may focus on the development of even more active and selective catalysts, as well as process intensification to improve efficiency and reduce environmental impact.

References

The Direct Synthesis of Dimethyltin Dichloride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The direct synthesis of dimethyltin dichloride (DMTDC), a crucial intermediate in the production of organotin stabilizers and catalysts, represents a cornerstone of industrial organometallic chemistry. This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with this process, often likened to the Rochow-Müller synthesis of organosilanes. By reacting metallic tin with methyl chloride under catalytic conditions, DMTDC is produced with varying degrees of selectivity and yield. This document delves into the proposed reaction pathways, the critical role of various catalytic systems, and the influence of key process parameters. Detailed experimental methodologies derived from seminal patents and academic literature are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, graphical representation of the complex processes involved.

Introduction

This compound dichloride ((CH₃)₂SnCl₂) is a versatile organotin compound with significant industrial applications, primarily as a precursor for PVC heat stabilizers and as a catalyst in various chemical transformations.[1] The most economically viable route to its production is the "direct synthesis," a process that involves the reaction of elemental tin with methyl chloride (CH₃Cl).[2] This method, analogous to the well-known Rochow-Müller process for organosilicon compounds, offers a more direct and cost-effective alternative to earlier methods that utilized Grignard reagents with tin tetrachloride.[3][4]

The direct synthesis is a complex heterogeneous reaction, typically carried out at elevated temperatures and pressures in the presence of a catalyst.[5] A variety of catalysts have been developed to improve the reaction's efficiency and selectivity towards the desired this compound dichloride, minimizing the formation of byproducts such as monomethyltin trichloride (CH₃SnCl₃) and trimethyltin chloride ((CH₃)₃SnCl).[6] This guide will explore the mechanistic intricacies of this important industrial reaction, providing a detailed resource for professionals in chemical research and development.

Proposed Reaction Mechanism

While the precise mechanism of the direct synthesis of this compound dichloride is not as extensively documented in academic literature as the analogous Rochow-Müller process for silicon, a plausible pathway can be constructed from available data and mechanistic principles of organometallic chemistry. The reaction is understood to be a surface-mediated process occurring on the metallic tin.

The overall reaction is:

Sn + 2 CH₃Cl → (CH₃)₂SnCl₂

A key feature of the proposed mechanism is the initial formation of tin(II) chloride (SnCl₂) as an intermediate.[2] The reaction can be conceptualized in the following stages:

  • Surface Activation and Formation of Tin(II) Chloride: The reaction is initiated by the interaction of methyl chloride with the tin surface. The catalyst is believed to play a crucial role in this step, potentially by creating active sites on the tin surface or by facilitating the cleavage of the C-Cl bond in methyl chloride. In an uncatalyzed reaction, this can lead to the formation of polymeric this compound and molten tin(II) chloride.[2]

  • Oxidative Addition of Methyl Chloride: Methyl chloride then undergoes oxidative addition to the tin surface or to a tin(II) species, leading to the formation of methyltin trichloride.[2]

  • Redistribution Reactions: At the elevated temperatures of the reaction, a series of redistribution (comproportionation) reactions are thought to occur, leading to the desired this compound dichloride. These reactions involve the exchange of methyl and chloro groups between different organotin species. For instance:

    • 2 CH₃SnCl₃ + Sn → 3 SnCl₂ + 2 CH₃• (followed by further reaction)

    • CH₃SnCl₃ + (CH₃)₃SnCl → 2 (CH₃)₂SnCl₂

A proposed logical flow for the reaction is depicted below:

G cluster_reactants Reactants cluster_surface_reaction Surface Reaction cluster_products Products Sn Metallic Tin (Sn) ActiveSn Activated Tin Surface (with Catalyst) Sn->ActiveSn Catalyst MeCl Methyl Chloride (CH3Cl) MeCl->ActiveSn SnCl2_int Tin(II) Chloride Intermediate (SnCl2) ActiveSn->SnCl2_int MeSnCl3_int Methyltin Trichloride Intermediate (CH3SnCl3) SnCl2_int->MeSnCl3_int + CH3Cl DMTDC This compound Dichloride ((CH3)2SnCl2) MeSnCl3_int->DMTDC Redistribution Reactions Byproducts Byproducts (e.g., (CH3)3SnCl, CH3SnCl3) MeSnCl3_int->Byproducts DMTDC->Byproducts Equilibrium

Figure 1: Proposed reaction pathway for the direct synthesis of this compound dichloride.

Catalytic Systems

The choice of catalyst is critical for the successful and selective synthesis of this compound dichloride. A wide array of catalysts has been investigated, moving from early iodine-based systems to more efficient and stable organic compounds.

Early Catalytic Systems

Early processes for the direct synthesis of this compound dichloride often employed iodine or iodine-containing compounds as catalysts.[6] While effective in promoting the reaction, these catalysts suffered from several drawbacks, including high cost, corrosiveness, and the formation of difficult-to-separate byproducts. Organo-arsenic and organo-antimony compounds in conjunction with iodine have also been described.[6]

Phosphonium-Based Catalysts

A significant advancement in catalyst technology was the introduction of phosphonium salts and their complexes. These catalysts offer high activity and selectivity.

  • Phosphonium Iodides: These compounds have been shown to be effective catalysts for the reaction.[6]

  • Complexes of Alkylphosphines or Alkylphosphonium Chlorides with Tin Tetrachloride: These represent a particularly effective class of catalysts.[6] Examples include complexes like [(C₄H₉)₄PCl]SnCl₄ and [(C₈H₁₇)₃P]SnCl₄.[6] These catalysts are often used in conjunction with solvents such as sulphones or carbonates.[6]

The proposed catalytic cycle for a phosphonium salt-based system is illustrated below:

G Catalyst Catalyst (e.g., R4P+Cl-) Intermediate1 [R4P]+[SnCl3]- Catalyst->Intermediate1 + SnCl2 Sn Metallic Tin (Sn) Sn->Intermediate1 Oxidative Addition MeCl Methyl Chloride (CH3Cl) Intermediate2 [R4P]+[CH3SnCl3]- MeCl->Intermediate2 Intermediate1->Intermediate2 + CH3Cl DMTDC This compound Dichloride ((CH3)2SnCl2) Intermediate2->DMTDC + CH3Cl - Catalyst

Figure 2: Proposed catalytic cycle with a phosphonium salt catalyst.

Other Catalytic Systems
  • Trihydrocarbyl Phosphines or Amines with Tin Tetrachloride: Catalyst systems composed of tin tetrachloride and trihydrocarbyl phosphines or amines are also effective.[7]

  • Copper: Copper has been identified as a promoter for the reaction, a concept borrowed from the Rochow-Müller process for silicones.[5]

  • Trialkyl Amines: Lower trialkyl amines are also cited as preferred catalysts in some processes.

Quantitative Data

The following tables summarize quantitative data extracted from various patents, illustrating the impact of different catalysts and reaction conditions on the yield and rate of this compound dichloride synthesis.

Table 1: Performance of Various Catalytic Systems

Catalyst SystemTemperature (°C)Pressure (atm)Reaction Time (h)Tin Conversion (%)DMTDC Yield (%)Reference
[(C₄H₉)₄PCl]SnCl₄ in propylene carbonate170Normal89288[6]
[(C₈H₁₇)₃C₂H₅PCl]SnCl₄180~13568885[6]
Tributylamine and SnCl₄170-1801595.589[7]
Methyl tributyl phosphonium chloride and SnCl₄170-1801596.291[7]
Uncatalyzed460Normal774-- (0.58 g/hr)[2]
Copper and Zinc300-450~4--- (up to 13 g/hr)[5]

Table 2: Influence of Reaction Parameters with [(C₄H₉)₃CH₃PCl]SnCl₄ Catalyst

| Temperature (°C) | Pressure | Solvent | Reaction Time (h) | Tin Conversion (%) | DMTDC Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 180 | Gaseous MeCl | None | 5 | 96 | - |[6] | | 170 | Normal | Propylene Carbonate | 8 | 92 | 88 |[6] |

Experimental Protocols

The following are generalized experimental protocols based on procedures described in the patent literature. These should be adapted and optimized for specific laboratory or industrial setups.

General Procedure for Direct Synthesis in a Batch Reactor

A typical experimental workflow for a laboratory-scale synthesis is as follows:

G A Charge Reactor: - Metallic Tin (powder or shavings) - Catalyst - Solvent (optional) B Seal and Purge Reactor A->B C Heat to Reaction Temperature (e.g., 170-180 °C) B->C D Introduce Methyl Chloride (Maintain desired pressure) C->D E Monitor Reaction Progress (e.g., gas uptake, sampling) D->E F Cool and Vent Reactor E->F G Product Isolation: - Distillation (vacuum or atmospheric) - or Crystallization F->G H Product Analysis (e.g., GC, Titration) G->H

Figure 3: General experimental workflow for batch synthesis of this compound dichloride.

Detailed Steps:

  • Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, gas inlet, and product outlet is used.

  • Charging the Reactor: The reactor is charged with metallic tin (in powder, chip, or molten form), the catalyst (e.g., a complex of an alkylphosphonium chloride and tin tetrachloride), and optionally a high-boiling solvent (e.g., propylene carbonate or a sulphone).[6]

  • Reaction Initiation: The reactor is sealed, purged with an inert gas, and then heated to the desired reaction temperature (typically between 170°C and 200°C).[6]

  • Methyl Chloride Introduction: Methyl chloride is introduced into the reactor to the desired pressure. The pressure is maintained throughout the reaction by continuously feeding methyl chloride.

  • Reaction Monitoring: The reaction progress can be monitored by the rate of methyl chloride consumption.

  • Product Recovery: Upon completion, the reactor is cooled, and the excess methyl chloride is vented. The product, this compound dichloride, can be isolated from the reaction mixture by vacuum distillation.[6]

Example Protocol with [(C₄H₉)₄PCl]SnCl₄ Catalyst

The following is a specific example adapted from a patent:[6]

  • Catalyst and Reactant Loading: In a suitable reactor, 85 parts of tin powder are suspended in 40 parts of a melt of the complex [(C₄H₉)₄PCl]SnCl₄.

  • Reaction Conditions: The mixture is heated to 170°C under normal pressure with stirring and reflux cooling.

  • Methyl Chloride Feed: A continuous stream of methyl chloride is passed through the reaction mixture.

  • Product Removal: The formed this compound dichloride is removed from the reaction system on average every 2 hours by distillation under a water-jet vacuum.

  • Reactant Replenishment: Fresh tin is added from time to time to maintain the reaction.

  • Yield: After a reaction time of 8 hours, the yield of this compound dichloride is reported to be 93%, relative to the tin used.[6]

Conclusion

The direct synthesis of this compound dichloride is a mature industrial process that shares mechanistic similarities with the Rochow-Müller synthesis of organosilanes. The reaction proceeds via a surface-mediated pathway, with the choice of catalyst being paramount to achieving high yields and selectivity. Phosphonium-based catalysts, particularly complexes with tin tetrachloride, have emerged as highly effective promoters for this transformation. While the detailed elementary steps of the catalytic cycle are a subject of ongoing investigation, the available data provides a robust framework for understanding and optimizing this important industrial reaction. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working in the field of organometallic chemistry and its applications. Further research into the surface science and kinetics of this reaction will undoubtedly lead to even more efficient and sustainable processes for the production of this key chemical intermediate.

References

Spectroscopic Fingerprints: An In-depth Technical Guide to the NMR and IR Analysis of Dimethyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of dimethyltin compounds, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It offers a detailed examination of the principles, experimental protocols, and data interpretation essential for the characterization of these organometallic compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound derivatives in various fields, including drug development.

Introduction to the Spectroscopic Analysis of this compound Compounds

This compound compounds, characterized by the presence of two methyl groups covalently bonded to a tin atom, are a significant class of organotin compounds with diverse applications, ranging from catalysis to medicinal chemistry. A thorough understanding of their molecular structure and bonding is crucial for elucidating their chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and widely used analytical techniques for this purpose.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn, offering insights into the connectivity of atoms, the electronic structure around the tin center, and the coordination number of the tin atom. IR spectroscopy, on the other hand, probes the vibrational modes of molecules, allowing for the identification of functional groups and the characterization of bond strengths, particularly the Sn-C bond. Together, these techniques provide a robust toolkit for the unambiguous identification and structural elucidation of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of this compound compounds. The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a wealth of structural information.

¹H NMR Spectroscopy

Proton NMR is instrumental in identifying the methyl groups attached to the tin atom. The chemical shift (δ) of the methyl protons is sensitive to the electronic environment of the tin atom.

Key Observables:

  • Chemical Shift (δ): The protons of the methyl groups directly attached to the tin atom typically resonate in the range of 0.5 - 1.5 ppm. The exact chemical shift is influenced by the nature of the other substituents on the tin atom.

  • Coupling Constants (J): Spin-spin coupling between the protons and the magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) results in the appearance of satellite peaks flanking the main methyl proton signal. The two-bond tin-proton coupling constant, ²J(¹¹⁹Sn-¹H), is particularly informative and typically ranges from 50 to 80 Hz. This coupling constant is sensitive to the hybridization of the tin atom and the coordination number.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the this compound compound.

Key Observables:

  • Chemical Shift (δ): The carbon atoms of the methyl groups attached to tin typically appear in the range of -10 to 10 ppm. Similar to ¹H NMR, the chemical shift is dependent on the other substituents on the tin atom.

  • Coupling Constants (J): One-bond tin-carbon coupling, ¹J(¹¹⁹Sn-¹³C), is a valuable diagnostic parameter. The magnitude of this coupling constant is related to the s-character of the Sn-C bond and can provide insights into the geometry around the tin atom.

¹¹⁹Sn NMR Spectroscopy

Direct observation of the tin nucleus provides a sensitive probe of the coordination environment and electronic structure of the tin atom.

Key Observables:

  • Chemical Shift (δ): ¹¹⁹Sn NMR chemical shifts have a very wide range, spanning over 2000 ppm. The chemical shift is highly sensitive to the coordination number of the tin atom, the nature of the substituents, and the geometry of the complex. For four-coordinate this compound compounds, the chemical shifts are generally found in the range of +200 to -200 ppm relative to tetramethyltin (Me₄Sn).

Quantitative NMR Data

The following tables summarize typical NMR spectroscopic data for a range of this compound compounds.

Table 1: ¹H NMR Data for Selected this compound Compounds

CompoundSolventδ(CH₃) (ppm)²J(¹¹⁹Sn-¹H) (Hz)
(CH₃)₂SnCl₂CDCl₃1.2370.2
(CH₃)₂SnBr₂CDCl₃1.4568.5
(CH₃)₂SnI₂CDCl₃1.8064.8
(CH₃)₂SnO-~0.6-
(CH₃)₂SnS-~0.8-

Table 2: ¹³C NMR Data for Selected this compound Compounds

CompoundSolventδ(CH₃) (ppm)¹J(¹¹⁹Sn-¹³C) (Hz)
(CH₃)₂SnCl₂CDCl₃8.5472
(CH₃)₂SnBr₂CDCl₃11.2450
(CH₃)₂SnI₂CDCl₃15.1415
(CH₃)₂Sn(O₂CCH₃)₂CDCl₃1.5580

Table 3: ¹¹⁹Sn NMR Data for Selected this compound Compounds

CompoundSolventδ(¹¹⁹Sn) (ppm)
(CH₃)₂SnCl₂CDCl₃+137
(CH₃)₂SnBr₂CDCl₃+119
(CH₃)₂SnI₂CDCl₃+50
(CH₃)₂SnO--145
(CH₃)₂SnS-+148

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and characterizing the bonding in this compound compounds. The vibrations involving the tin-carbon (Sn-C) bond are of particular interest.

Key Observables:

  • Sn-C Stretching Vibrations (ν): The asymmetric and symmetric stretching vibrations of the Sn-C bonds in this compound compounds are typically observed in the far-infrared region. These bands are crucial for confirming the presence of the this compound moiety.

  • Other Functional Groups: The presence of other functional groups, such as carbonyls in carboxylates or hydroxyls in hydroxides, can be readily identified by their characteristic absorption bands in the mid-infrared region.

Characteristic IR Absorption Frequencies

The following table summarizes key IR absorption frequencies for this compound compounds.

Table 4: Characteristic IR Absorption Frequencies for this compound Compounds

VibrationFrequency Range (cm⁻¹)Intensity
νₐₛ(Sn-C)550 - 600Strong
νₛ(Sn-C)500 - 540Medium to Strong
ρ(CH₃)750 - 800Strong
ν(Sn-X) (X=Cl, Br, I)200 - 400Strong
ν(Sn-O)450 - 600Strong
ν(Sn-S)350 - 400Strong

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections outline detailed methodologies for the NMR and IR analysis of this compound compounds.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

  • Standard Samples: Weigh approximately 10-20 mg of the this compound compound and dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid any potential reactions.

  • Air-Sensitive Samples: For air- or moisture-sensitive compounds, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Deuterated solvents should be thoroughly dried and degassed prior to use. The sample can be dissolved in the deuterated solvent in a Schlenk flask and then transferred to the NMR tube via cannula. Alternatively, a J. Young NMR tube can be used for direct preparation and sealing under an inert atmosphere.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Pay attention to the spectral width to ensure all signals, including satellite peaks, are observed.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • For observing Sn-C coupling, a coupled or gated-decoupled experiment may be necessary.

  • ¹¹⁹Sn NMR:

    • Use a broadband probe tuned to the ¹¹⁹Sn frequency.

    • A reference standard, such as tetramethyltin (Me₄Sn), should be used either as an internal or external standard.

    • Due to the wide chemical shift range, a large spectral width is necessary.

IR Spectroscopy Experimental Protocol

Sample Preparation:

  • Solid Samples (KBr Pellet):

    • Grind 1-2 mg of the solid this compound compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be ground to a fine, homogeneous powder.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Solid Samples (Nujol Mull):

    • Grind a small amount of the solid sample to a fine powder.

    • Add a few drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.

    • Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).

  • Liquid Samples:

    • Place a drop of the liquid sample between two salt plates to form a thin film.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. For observing Sn-C vibrations, a spectrometer capable of reaching the far-infrared region (below 400 cm⁻¹) is required.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the spectroscopic analysis of this compound compounds.

G General Structure of a this compound Compound cluster_0 Sn Sn CH3_1 CH₃ Sn->CH3_1 CH3_2 CH₃ Sn->CH3_2 X1 Sn->X1 X2 Sn->X2

Caption: General chemical structure of a this compound compound.

G Experimental Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation start This compound Compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Prepare KBr Pellet or Nujol Mull start->prep_ir nmr NMR Spectrometer (¹H, ¹³C, ¹¹⁹Sn) prep_nmr->nmr ir FTIR Spectrometer prep_ir->ir process_nmr Process NMR Data (Chemical Shifts, Coupling Constants) nmr->process_nmr process_ir Process IR Data (Vibrational Frequencies) ir->process_ir interpretation Structural Elucidation process_nmr->interpretation process_ir->interpretation

Caption: A typical experimental workflow for the spectroscopic analysis of this compound compounds.

Conclusion

NMR and IR spectroscopy are indispensable tools for the comprehensive analysis of this compound compounds. This guide has provided a detailed overview of the key spectroscopic parameters, experimental protocols, and data interpretation strategies. By leveraging the complementary information provided by these techniques, researchers can confidently elucidate the structures and bonding of novel this compound compounds, thereby facilitating their development and application in diverse scientific and industrial domains.

Quantum Chemical Studies of Dimethyltin Complexes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core of quantum chemical studies of dimethyltin complexes.

Introduction

Organotin(IV) compounds, particularly this compound(IV) derivatives, have garnered significant attention in medicinal and materials chemistry due to their diverse structural chemistry and wide-ranging applications.[1][2] These compounds are notable for their potential as anticancer, antifungal, and antimicrobial agents.[3][4] The biological activity of these complexes is intrinsically linked to their molecular structure, including the coordination number and geometry around the central tin atom, which is influenced by the nature of the attached organic groups and ligands.[5][6] Quantum chemical studies, leveraging computational methods like Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, stability, and reactivity of these complexes.[7][8] These theoretical investigations provide profound insights at the molecular level, guiding the synthesis of novel compounds with enhanced therapeutic properties and predicting their behavior in biological systems.[4][8] This guide provides a comprehensive overview of the computational methodologies, structural data, and logical workflows employed in the study of this compound complexes.

Core Computational Methodologies and Protocols

Quantum chemical calculations are pivotal for understanding the properties of this compound complexes, especially given the relativistic effects associated with the heavy tin atom.[9] The following protocols are commonly employed:

1. Geometry Optimization and Frequency Calculations:

  • Objective: To determine the stable three-dimensional structure of the complex (the minimum on the potential energy surface) and to confirm it is a true minimum (i.e., no imaginary frequencies).

  • Typical Protocol:

    • Software: Gaussian software packages (e.g., Gaussian09) are frequently used.[7][10]

    • Method: Density Functional Theory (DFT) is the most common approach due to its balance of computational efficiency and accuracy.[9] The B3LYP hybrid functional is widely employed.[7][11] For more accurate energy estimations, second-order Møller-Plesset perturbation theory (MP2) can also be used.[9]

    • Basis Set: A mixed basis set is standard. For the tin atom, an effective core potential (ECP) like LANL2DZ is used to account for relativistic effects and reduce computational cost.[7][9] For lighter atoms (C, H, O, N, S), Pople-style basis sets such as 6-31G(d,p) or 6-311G(2d,p) are common.[7][9]

2. Electronic Structure and Bonding Analysis:

  • Objective: To understand the nature of chemical bonds, charge distribution, and orbital interactions within the molecule.

  • Typical Protocol:

    • Population Analysis: Mulliken, Hirshfeld, and Natural Population Analysis (NPA) are used to calculate the charge distribution on atoms.[7]

    • Natural Bond Orbital (NBO) Analysis: This method is used to investigate orbital interactions, hybridization, and the nature of the bonds (e.g., Sn-O, Sn-C).[7]

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7]

3. Reactivity Descriptors:

  • Objective: To quantify the global reactivity of the complex using conceptual DFT.

  • Typical Protocol: Based on the HOMO and LUMO energies, global reactivity descriptors are calculated:

    • Electronic Chemical Potential (μ)

    • Chemical Hardness (η)

    • Global Softness (S)

    • Electronegativity (χ)

    • Electrophilicity Index (ω)[7]

The general workflow for these computational studies, from complex design to biological evaluation, is illustrated below.

G cluster_0 Design & Synthesis cluster_1 Quantum Chemical Studies cluster_2 Biological Evaluation & QSAR Ligand Ligand Design & Synthesis Complex This compound Complex Synthesis Ligand->Complex Char Spectroscopic & Physicochemical Characterization Complex->Char Cyto In Vitro Cytotoxicity Assay (e.g., MTT) Complex->Cyto Test Compound Opt Geometry Optimization (DFT: B3LYP/LANL2DZ) Char->Opt Input Structure Freq Frequency Calculation Opt->Freq Verify Minimum Bond Bonding & Electronic Analysis (NBO, FMO) Opt->Bond React Reactivity Descriptor Calculation Bond->React QSAR QSAR Modeling Bond->QSAR Calculate Descriptors Cyto->QSAR Generate Data Lead Lead Compound Identification QSAR->Lead Predict Activity

Workflow for Computational and Experimental Study.

Data Presentation: Structural and Reactivity Parameters

Quantum chemical studies provide a wealth of quantitative data. The tables below summarize key parameters for representative this compound(IV) complexes, offering a basis for comparison.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound(IV) Complexes

Complex/LigandMethodSn-CSn-X (X=O, S)C-Sn-C AngleCoordination GeometryReference
[(CH₃)₂Sn(L(OH))₂]¹DFT2.13, 2.142.56, 2.57 (S)136.2°Distorted Octahedral[12]
[(C₆H₅)₂(Sn(L)₂]²DFT-2.55, 2.62 (S)-Asymmetric[13]
This compound derivative of ChlordiazepoxideB3LYP/LANL2DZ2.14, 2.152.12 (O)122.9°Tetrahedral[7]
This compound(IV) Dichloride Schiff BaseDFT/B3LYP-2.25 (O)-Trigonal Bipyramidal[11]

¹ Ligand (L(OH)) = N-methyl-N-hydroxyethyl dithiocarbamate ² Ligand (L) = N-methyl-N-hydroxyethyldithiocarbamate

Table 2: Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors (eV)

ComplexHOMOLUMOEnergy Gap (ΔE)Hardness (η)Electrophilicity (ω)Reference
This compound derivative of Chlordiazepoxide-5.99-1.564.432.223.73[7]
Ligand 3 + this compound Complex-----[10]

Note: Data availability varies across publications. The values serve as illustrative examples of computationally derived parameters.

Application in Drug Development: Cytotoxicity and Mechanism of Action

A primary driver for research into this compound complexes is their potential as anticancer agents, with many exhibiting significant in vitro cytotoxicity against various human cancer cell lines.[4][14][15] Computational studies play a crucial role in understanding the structure-activity relationships (SAR) that govern this biological activity.

The cytotoxicity of organotin compounds is often linked to their ability to interact with biological molecules and induce apoptosis (programmed cell death), frequently through the mitochondrial pathway.[4] The number and nature of the organic groups attached to the tin atom, along with the coordinating ligands, modulate the compound's lipophilicity and ability to cross cell membranes, ultimately influencing its efficacy.[4][13] For instance, increasing the alkyl chain length in some series has been shown to increase cytotoxicity.[12]

The logical pathway from complex administration to cell death is outlined in the diagram below.

G Complex This compound(IV) Complex Membrane Cell Membrane Penetration Complex->Membrane Mito Mitochondrial Interaction Membrane->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase Cascade Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Proposed Mechanism of Cytotoxic Action.

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected this compound Complexes

ComplexCell LineIC₅₀ (µM)Reference
[(CH₃)₂Sn(L(OH))₂]¹A549 (Lung Carcinoma)> 100[12]
[(CH₃)₂Sn(L(OH))₂]¹Caco-2 (Colon Carcinoma)> 100[12]
[(CH₃)₂Sn(L(OH))₂]¹KMST-6 (Non-cancer)> 100[12]
This compound(IV) (2-Metoxyethyl) MethyldithiocarbamateJurkat E6.1 (Leukemia)0.14 - 1.30[16]
This compound(IV) (2-Metoxyethyl) MethyldithiocarbamateHL-60 (Leukemia)0.06 - 0.18[16]
This compound(IV) (2-Metoxyethyl) MethyldithiocarbamateK562 (Leukemia)5.20 - 5.40[16]

¹ Ligand (L(OH)) = N-methyl-N-hydroxyethyl dithiocarbamate

Quantitative Structure-Activity Relationship (QSAR) studies further bridge the gap between computational chemistry and drug development.[17][18] In a 2D-QSAR study, calculated physicochemical properties (descriptors) are correlated with experimentally determined biological activity (e.g., IC₅₀ values) to build a mathematical model.[17] This model can then be used to predict the cytotoxicity of new, unsynthesized this compound complexes, thereby prioritizing the most promising candidates for synthesis and testing, which optimizes the drug discovery process.

Conclusion

Quantum chemical studies provide an invaluable framework for the rational design and analysis of this compound complexes. By employing methods such as DFT, researchers can accurately predict molecular geometries, understand electronic structures, and calculate reactivity parameters.[7][11] This theoretical data, when correlated with experimental results from spectroscopic characterization and biological assays, creates a powerful synergy.[12][13] For professionals in drug development, these computational insights are critical for elucidating mechanisms of action and developing predictive QSAR models, ultimately accelerating the discovery of novel organotin-based therapeutic agents with improved efficacy and selectivity.[4]

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dimethyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (DMT) compounds, a class of organotin compounds, are utilized in various industrial applications, including as stabilizers for PVC, catalysts in chemical reactions, and as precursors for other organotin compounds.[1] Their release into the environment, whether through industrial effluent or leaching from consumer products, necessitates a thorough understanding of their environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the persistence, mobility, and transformation of this compound in various environmental compartments.

Environmental Fate of this compound

The environmental behavior of this compound is governed by a combination of physical, chemical, and biological processes that influence its distribution and persistence in soil, water, and sediment.

Mobility and Partitioning

The mobility of this compound in the environment is largely dictated by its partitioning behavior between solid and aqueous phases. In aqueous systems, this compound dichloride (DMTC), a common form of DMT, rapidly hydrolyzes to form this compound hydroxide, which can eventually precipitate as insoluble this compound oxide.[1][2] This suggests that in aquatic environments, a significant portion of this compound will likely partition to suspended solids and eventually settle into the sediment.

Degradation Pathways of this compound

This compound undergoes degradation in the environment through several key pathways, including hydrolysis, photodegradation, and biodegradation. These processes lead to the sequential removal of methyl groups, ultimately transforming the organotin compound into less toxic inorganic tin.

Hydrolysis

In aqueous environments, this compound dichloride undergoes rapid hydrolysis. This process involves the stepwise replacement of chloride ions with hydroxide ions from water, leading to the formation of various soluble hydroxo and condensed species, such as [(CH₃)₂Sn(OH)]⁺ and (CH₃)₂Sn(OH)₂.[2] Ultimately, this can lead to the formation and precipitation of insoluble this compound oxide, (CH₃)₂SnO.[2]

Photodegradation

Ultraviolet (UV) radiation from sunlight can induce the photodegradation of this compound. Studies have shown that methyltins can be rapidly degraded under UV irradiation, with the degradation rate being influenced by pH.[5] The process involves the cleavage of the tin-carbon bonds. One study identified methyloltin as an intermediary product of methyltin photodegradation.[5] Environmental factors such as salinity and the presence of humic acids can significantly affect the photodegradation rate of methyltins.[5]

Biodegradation

Microbial activity plays a crucial role in the degradation of organotin compounds in the environment. Both bacteria and fungi have been shown to degrade various organotins, typically through a sequential dealkylation process. While specific studies focusing exclusively on this compound are limited, the general principles of organotin biodegradation are applicable.

Bacterial Degradation: Several bacterial species, including those from the genus Pseudomonas, have been identified as capable of degrading organotin compounds. The degradation process is often co-metabolic, where the bacteria do not use the organotin as a primary carbon source but degrade it in the presence of other organic matter. The degradation pathway typically involves the stepwise cleavage of the methyl groups from the tin atom.

Fungal Degradation: Fungi, particularly white-rot fungi, are also known to be effective in degrading organotin compounds. The extracellular enzymes produced by these fungi, such as laccase, can mediate the degradation process.

The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other organic matter. Under aerobic conditions, biodegradation is generally more rapid.

Quantitative Data on this compound Degradation

The following table summarizes the available quantitative data on the degradation of organotin compounds. It is important to note that much of the available data pertains to tributyltin (TBT), which is often used as a proxy for other organotins due to its historical prevalence and extensive research. Data specific to this compound is limited.

ParameterMatrixConditionsValueReference(s)
Photodegradation Half-life WaterUV IrradiationVaries with pH[5]
Biodegradation Half-life (TBT) SedimentAerobic11 - 78 days
Biodegradation Half-life (TBT) SedimentAnaerobicNo degradation observed over 330 days in one study
Biodegradation Half-life (TBT) WaterAerobicSeveral days to weeks
Overall Degradation Half-life (Organotins) Soil-0.5 to 15 years

Experimental Protocols

Standardized protocols are essential for studying the environmental fate and degradation of chemicals. The following sections outline key experimental methodologies relevant to this compound.

Hydrolysis Study

The rate of hydrolysis of this compound compounds can be determined using a protocol based on OECD Guideline 111.

Methodology:

  • Preparation of Test Solutions: Prepare buffered aqueous solutions of this compound dichloride at different pH values (e.g., 4, 7, and 9).

  • Incubation: Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

  • Sampling: Collect aliquots from each solution at predetermined time intervals.

  • Analysis: Analyze the samples for the concentration of the parent this compound compound and its hydrolysis products using a suitable analytical technique such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

  • Data Analysis: Determine the hydrolysis rate constant and half-life by plotting the concentration of the parent compound against time.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Use at least one well-characterized soil type.

  • Test Substance Application: Apply ¹⁴C-labeled this compound to the soil samples.

  • Incubation:

    • Aerobic: Incubate the soil in a flow-through system with a continuous supply of air at a constant temperature and moisture content in the dark. Trap evolved ¹⁴CO₂.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: At various time points, extract soil samples and analyze for the parent compound and its transformation products.

  • Analysis: Use techniques like HPLC with radiometric detection and Liquid Scintillation Counting (LSC) to quantify the parent compound, metabolites, and ¹⁴CO₂.

  • Data Analysis: Determine the degradation half-lives (DT50) and degradation pathways for both aerobic and anaerobic conditions.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline assesses the degradation of a chemical in a system simulating a natural water body with sediment.[2][3][4]

Methodology:

  • System Setup: Establish intact water-sediment core samples from at least two different sites.

  • Test Substance Application: Apply ¹⁴C-labeled this compound to the overlying water.

  • Incubation:

    • Aerobic: Gently bubble air through the overlying water to maintain aerobic conditions.

    • Anaerobic: Maintain the system under an inert atmosphere.

  • Sampling: At intervals, sample the overlying water and the sediment (often sectioned by depth).

  • Analysis: Analyze the water and sediment extracts for the parent compound and metabolites using HPLC with radiometric detection and LSC.

  • Data Analysis: Determine the degradation rates and pathways in the whole system, as well as partitioning between water and sediment.

Analytical Methods for Speciation

The environmental risk of organotin compounds is highly dependent on the specific species present. Therefore, analytical methods that can differentiate between various organotin compounds (speciation) are crucial.

Common Analytical Approach: A widely used approach for the analysis of organotin compounds in environmental samples involves the following steps:[5]

  • Extraction: Extraction of organotins from the sample matrix (water, soil, sediment) using an appropriate solvent.

  • Derivatization: Conversion of the polar organotin compounds into more volatile and thermally stable derivatives (e.g., hydrides or ethylated/pentylated forms).

  • Separation: Separation of the derivatized organotins using Gas Chromatography (GC).

  • Detection: Detection of the separated compounds using a sensitive and selective detector, such as a Flame Photometric Detector (FPD), Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS is another powerful technique that often does not require derivatization, allowing for the direct analysis of organotin species in aqueous samples.

Visualizations

Degradation Pathways and Experimental Workflows

DMT This compound (CH₃)₂Sn²⁺ Hydrolysis Hydrolysis DMT->Hydrolysis H₂O Photodegradation Photodegradation (UV Light) DMT->Photodegradation Biodegradation Biodegradation (Microorganisms) DMT->Biodegradation Hydroxides Hydroxides/Oxides (CH₃)₂Sn(OH)₂ / (CH₃)₂SnO Hydrolysis->Hydroxides MMT Monomethyltin CH₃Sn³⁺ Photodegradation->MMT -CH₃• InorganicTin Inorganic Tin Sn⁴⁺ Photodegradation->InorganicTin -CH₃• Biodegradation->MMT Sequential Dealkylation Biodegradation->InorganicTin -CH₃• MMT->Photodegradation MMT->Biodegradation

Caption: Generalized degradation pathways of this compound in the environment.

cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Soil Soil Sample SolventExtraction Solvent Extraction Soil->SolventExtraction Water Water Sample Water->SolventExtraction Sediment Sediment Sample Sediment->SolventExtraction Derivatization Derivatization (e.g., Ethylation) SolventExtraction->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) SolventExtraction->HPLC GC Gas Chromatography (GC) Derivatization->GC Detector Selective Detection (ICP-MS, MS, FPD) GC->Detector HPLC->Detector

Caption: General experimental workflow for organotin analysis in environmental samples.

Conclusion

The environmental fate of this compound is a complex interplay of partitioning and degradation processes. While it exhibits persistence in soils and sediments, it is susceptible to degradation through hydrolysis, photolysis, and microbial action in various environmental compartments. Hydrolysis in aqueous environments is rapid, leading to less soluble forms. Photodegradation and biodegradation contribute to the stepwise removal of methyl groups, ultimately transforming this compound into inorganic tin. Further research is warranted to obtain more precise quantitative data on the degradation rates and mobility of this compound in different environmental matrices to refine environmental risk assessments. The standardized protocols and advanced analytical techniques outlined in this guide provide a robust framework for conducting such investigations.

References

The Aqueous Chemistry of Dimethyltin Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin dichloride ((CH₃)₂SnCl₂), a prominent organotin compound, finds diverse applications ranging from a stabilizer for PVC to a precursor in the synthesis of other organotin derivatives.[1] Its behavior in aqueous environments is of critical importance, particularly in biological systems and environmental contexts, as its hydrolysis products can exhibit distinct toxicological profiles and chemical reactivity. When dissolved in water, this compound dichloride undergoes a series of complex hydrolysis and condensation reactions, leading to the formation of various monomeric and polynuclear species. The speciation of this compound(IV) in solution is highly dependent on factors such as pH and concentration.[2][3] This technical guide provides an in-depth analysis of the hydrolysis of this compound dichloride in aqueous solutions, presenting key quantitative data, detailed experimental protocols, and visual representations of the hydrolysis pathways to aid researchers in understanding and predicting its behavior.

Hydrolysis Pathway and Speciation

The hydrolysis of this compound dichloride is a stepwise process initiated by the rapid aquation of the this compound dication, [(CH₃)₂Sn]²⁺.[4] Subsequent deprotonation of the coordinated water molecules leads to the formation of a series of monomeric and polynuclear hydroxo complexes. The equilibrium between these species is dynamic and exquisitely sensitive to the hydrogen ion concentration (pH) of the solution.

At low pH, the dominant species is the hydrated this compound cation, [(CH₃)₂Sn(H₂O)ₙ]²⁺. As the pH increases, this cation undergoes deprotonation to form the monohydroxo species, [(CH₃)₂Sn(OH)]⁺, and subsequently the dihydroxo species, (CH₃)₂Sn(OH)₂.[2][5] In the intermediate pH range, these monomeric species can condense to form polynuclear complexes, including the dimeric species [((CH₃)₂Sn)₂(OH)₂]²⁺ and [((CH₃)₂Sn)₂(OH)₃]⁺, and the tetrameric species [((CH₃)₂Sn)₄(OH)₆]²⁺.[2] At physiological pH (~7.0), the predominant species is the neutral dihydroxide, (CH₃)₂Sn(OH)₂.[6][7] Further increases in pH can lead to the formation of anionic species such as [(CH₃)₂Sn(OH)₃]⁻.[5]

The tendency to form large polymeric chains or rings in aqueous solution is reported to be slight.[2] The presence of chloride ions can also influence the speciation by forming chloro-complexes with the aquated this compound(IV) ion, which can reduce the propensity for polycondensation.[4]

Quantitative Data on Hydrolysis

The speciation of this compound(IV) in aqueous solution has been quantitatively characterized through the determination of equilibrium constants for the formation of its various hydrolysis products. These constants, often expressed as log β, provide a measure of the stability of each complex. The following table summarizes the key equilibrium constants reported in the literature for the hydrolysis of this compound dichloride.

Hydrolysis ReactionLog β ValueIonic MediumReference
(CH₃)₂Sn²⁺ + H₂O ⇌ (CH₃)₂Sn(OH)⁺ + H⁺-3.245 ± 0.0040.1 M (Na⁺)Cl⁻[2]
2(CH₃)₂Sn²⁺ + 2H₂O ⇌ [((CH₃)₂Sn)(OH)]₂²⁺ + 2H⁺-5.00 ± 0.020.1 M (Na⁺)Cl⁻[2]
(CH₃)₂Sn²⁺ + 2H₂O ⇌ (CH₃)₂Sn(OH)₂ + 2H⁺-8.516 ± 0.0040.1 M (Na⁺)Cl⁻[2]
4(CH₃)₂Sn²⁺ + 6H₂O ⇌ [((CH₃)₂Sn)₄(OH)₆]²⁺ + 6H⁺-16.85 ± 0.020.1 M (Na⁺)Cl⁻[2]
2(CH₃)₂Sn²⁺ + 3H₂O ⇌ [((CH₃)₂Sn)₂(OH)₃]⁺ + 3H⁺-9.81 ± 0.010.1 M (Na⁺)Cl⁻[2]
3(CH₃)₂Sn²⁺ + 4H₂O ⇌ [((CH₃)₂Sn)₃(OH)₄]²⁺ + 4H⁺-11.52 ± 0.030.1 M (Na⁺)Cl⁻[2]
(CH₃)₂Sn²⁺ + H₂O ⇌ (CH₃)₂Sn(OH)⁺ + H⁺-3.55 ± 0.013.0 M (Na⁺)ClO₄⁻[2]
2(CH₃)₂Sn²⁺ + 2H₂O ⇌ [((CH₃)₂Sn)(OH)]₂²⁺ + 2H⁺-4.52 ± 0.013.0 M (Na⁺)ClO₄⁻[2]
(CH₃)₂Sn²⁺ + 2H₂O ⇌ (CH₃)₂Sn(OH)₂ + 2H⁺-9.00 ± 0.013.0 M (Na⁺)ClO₄⁻[2]
4(CH₃)₂Sn²⁺ + 6H₂O ⇌ [((CH₃)₂Sn)₄(OH)₆]²⁺ + 6H⁺-16.14 ± 0.033.0 M (Na⁺)ClO₄⁻[2]
2(CH₃)₂Sn²⁺ + 3H₂O ⇌ [((CH₃)₂Sn)₂(OH)₃]⁺ + 3H⁺-9.76 ± 0.063.0 M (Na⁺)ClO₄⁻[2]
3(CH₃)₂Sn²⁺ + 4H₂O ⇌ [((CH₃)₂Sn)₃(OH)₄]²⁺ + 4H⁺-10.40 ± 0.053.0 M (Na⁺)ClO₄⁻[2]
First chloro-complexing constant: [(CH₃)₂Sn]²⁺ + Cl⁻ ⇌ [(CH₃)₂SnCl]⁺K₁ ≈ 28 L·mol⁻¹Not specified[4]

Experimental Protocols

The determination of the hydrolysis constants and the characterization of the resulting species have been accomplished through a variety of experimental techniques. The following sections detail the methodologies for the key experiments cited in the study of this compound dichloride hydrolysis.

Potentiometric Titration

Potentiometric titration is a primary method for determining the formation constants of the various hydroxo complexes.[2][8][9]

Objective: To measure the hydrogen ion concentration ([H⁺]) as a function of added base to a solution of this compound dichloride, thereby allowing for the calculation of the equilibrium constants for the hydrolysis reactions.

Materials:

  • This compound dichloride, recrystallized from benzene[4]

  • Standardized hydrochloric acid solution

  • Standardized sodium hydroxide solution (carbonate-free)

  • Inert salt solution (e.g., NaCl or NaClO₄) to maintain constant ionic strength[2]

  • High-precision pH meter or potentiometer with a glass electrode and a reference electrode

  • Thermostated titration vessel

  • Burette

Procedure:

  • A solution of this compound dichloride is prepared by dissolving a weighed amount in distilled water.[4]

  • A known concentration of strong acid (e.g., HCl) is added to the stock solution to suppress initial hydrolysis.[4]

  • The ionic strength of the solution is adjusted to a constant value (e.g., 0.1 M or 1.0 M) by adding a concentrated solution of an inert salt like NaCl or NaClO₄.[2][9]

  • The solution is placed in a thermostated vessel and allowed to reach thermal equilibrium (e.g., 25 °C).[6]

  • The solution is titrated with a standardized solution of sodium hydroxide, added in small increments.

  • After each addition of titrant, the potential (or pH) of the solution is recorded once the reading has stabilized.

  • The titration is continued until the desired pH range has been covered (e.g., pH 1.5 to 9.5).[6]

  • The collected data (volume of titrant vs. pH) is then analyzed using a computer program (e.g., STACO, BSTAC, SCOGS) to refine the formation constants of the proposed hydrolytic species.[6][7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹⁹Sn NMR spectroscopy are powerful tools for identifying the different this compound species in solution and for studying their structural arrangements.[1][2]

Objective: To characterize the chemical environment of the tin and methyl protons in the various hydrolysis products of this compound dichloride.

Materials:

  • This compound dichloride

  • Deuterated water (D₂O) or other appropriate deuterated solvents

  • pH adjustment reagents (e.g., NaOD, DCl)

  • NMR spectrometer

Procedure:

  • Solutions of this compound dichloride are prepared in the chosen deuterated solvent at various pH (or pD) values.

  • ¹H and ¹¹⁹Sn NMR spectra are acquired for each solution.

  • The chemical shifts (δ) and coupling constants (J) are recorded.

  • Changes in the chemical shifts and the appearance of new signals as a function of pH are used to identify the formation of different hydrolytic species. For instance, a significant upfield shift in the ¹¹⁹Sn NMR signal can indicate an increase in the coordination number of the tin atom.[1]

  • The relative integration of the signals can provide information about the concentration distribution of the various species at a given pH.

Visualizing the Hydrolysis Pathway

The following diagrams, generated using the DOT language, illustrate the key relationships in the hydrolysis of this compound dichloride.

Hydrolysis_Pathway DMTCl2 (CH₃)₂SnCl₂ DMT_aq [(CH₃)₂Sn(H₂O)ₙ]²⁺ DMTCl2->DMT_aq + H₂O - 2Cl⁻ DMT_OH [(CH₃)₂Sn(OH)]⁺ DMT_aq->DMT_OH + OH⁻ - H₂O DMT_OH2 (CH₃)₂Sn(OH)₂ DMT_OH->DMT_OH2 + OH⁻ - H₂O Dimer1 [((CH₃)₂Sn)₂(OH)₂]²⁺ DMT_OH->Dimer1 + [(CH₃)₂Sn(OH)]⁺ Trimer [((CH₃)₂Sn)₃(OH)₄]²⁺ DMT_OH2->Trimer + 2[(CH₃)₂Sn(OH)]⁺ Dimer2 [((CH₃)₂Sn)₂(OH)₃]⁺ Dimer1->Dimer2 + OH⁻ Tetramer [((CH₃)₂Sn)₄(OH)₆]²⁺ Dimer1->Tetramer + 2[(CH₃)₂Sn(OH)]⁺ Experimental_Workflow cluster_preparation Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep Dissolve (CH₃)₂SnCl₂ in H₂O acidify Add HCl to suppress initial hydrolysis prep->acidify ionic_strength Adjust ionic strength (e.g., NaCl) acidify->ionic_strength titrate Titrate with standardized NaOH ionic_strength->titrate measure_ph Record pH after each addition titrate->measure_ph data_processing Process titration data (Volume vs. pH) measure_ph->data_processing computer_fitting Computer fitting to determine log β values data_processing->computer_fitting

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Dimethyltin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin(IV) derivatives represent a significant class of organometallic compounds, characterized by a central tin atom bonded to two methyl groups and two other substituents. These compounds exhibit a rich and diverse structural chemistry, which is pivotal to their wide-ranging applications, from catalysis and polymer stabilization to their potential as therapeutic agents.[1][2] This guide provides a comprehensive overview of the molecular structure and bonding in various this compound derivatives, with a focus on quantitative structural data, detailed experimental protocols for their characterization, and a visualization of their coordination behavior and cytotoxic mechanisms. The unique ability of the tin atom to expand its coordination number beyond four is a key determinant of the geometry and reactivity of these compounds.[3]

Molecular Structure and Coordination Geometries

The geometry around the tin atom in this compound derivatives is highly flexible and dependent on the nature of the ligands. Coordination numbers can range from four to seven, leading to a variety of structural motifs.

Four-Coordinate Complexes: In derivatives with monodentate ligands that do not form bridges, the tin atom typically adopts a distorted tetrahedral geometry.[3]

Five-Coordinate Complexes: With the introduction of a coordinating ligand, the tin atom can expand its coordination sphere to become five-coordinate, commonly resulting in a trigonal bipyramidal geometry. In such structures, the two methyl groups tend to occupy equatorial positions to minimize steric hindrance.[4]

Six-Coordinate Complexes: The presence of bidentate ligands or bridging monodentate ligands can lead to six-coordinate complexes, which usually adopt a distorted octahedral geometry.

Seven-Coordinate Complexes: In some cases, particularly with multidentate ligands, seven-coordinate structures with a pentagonal bipyramidal geometry have been observed.[4]

The following diagram illustrates the versatility of coordination geometries in this compound derivatives.

G cluster_Coordination Coordination Geometries of this compound(IV) Center Coord4 Four-Coordinate (Tetrahedral) Coord5 Five-Coordinate (Trigonal Bipyramidal) Coord6 Six-Coordinate (Octahedral) Coord7 Seven-Coordinate (Pentagonal Bipyramidal) Ligands Ligands Ligands->Coord4 Monodentate Ligands Ligands->Coord5 Coordinating Ligands Ligands->Coord6 Bidentate/Bridging Ligands Ligands->Coord7 Multidentate Ligands

Caption: Coordination geometries of the this compound(IV) center.

Quantitative Structural Data

The precise molecular geometry of this compound derivatives is determined through single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for representative compounds.

Table 1: Structural Data for this compound(IV) Halides and Oxides

CompoundSn-C (Å)Sn-X (Å)C-Sn-C (°)X-Sn-X (°)Coordination Geometry
(CH₃)₂SnCl₂2.11 - 2.142.36 - 2.40123 - 13696 - 100Distorted Tetrahedral
(CH₃)₂SnO2.08 - 2.152.04 - 2.18--Varies (Polymeric)

Table 2: Structural Data for this compound(IV) Carboxylate Derivatives

CompoundSn-C (Å)Sn-O (Å)C-Sn-C (°)O-Sn-O (°)Coordination Geometry
Me₂Sn(H₂btec)~2.1~2.2 (bridging)~145~803D Assembly
Me₂Sn(btec)₀.₅~2.1~2.2~148~783D Motif

Data for carboxylates from a study on 1,2,4,5-benzenetetracarboxylic acid (H₄btec) derivatives.[5]

Table 3: Structural Data for this compound(IV) Dithiocarbamate Complexes

CompoundSn-C (Å)Sn-S (Å)C-Sn-C (°)S-Sn-S (°)Coordination Geometry
(CH₃)₂Sn[S₂CN(C₃H₇)₂]₂----Distorted Octahedral
(CH₃)₂Sn(p-bromo-N-methylbenzylamine DTC)₂-2.515 - 2.530--Monodentate coordination
(CH₃)₂Sn(p-fluoro-N-methylbenzylamine DTC)₂-2.514 - 2.518--Monodentate coordination

DTC denotes dithiocarbamate.[6]

Experimental Protocols

Accurate characterization of this compound derivatives relies on a combination of synthetic and analytical techniques.

Synthesis of this compound Dichloride

A common industrial method for the synthesis of this compound dichloride involves the direct reaction of tin metal with methyl chloride.[7][8]

Procedure:

  • In a pressure reactor equipped with a stirrer, thermometer, and pressure gauge, add tin particles, a catalyst (e.g., dimethyl sulfoxide), and tin tetrachloride.

  • Heat the mixture to 160-190°C.

  • Introduce vaporized methyl chloride gas while stirring, maintaining the reaction temperature between 175-215°C and pressure between 0.5-1.5 MPa.

  • After the reaction is complete, control the temperature at 180-250°C and the pressure at 1.3-1.5 MPa.

  • Distill the product to obtain this compound dichloride.[8]

The following diagram outlines the general workflow for the synthesis of this compound dichloride.

G cluster_Synthesis Synthesis of this compound Dichloride Reactants Tin Metal + Methyl Chloride + Catalyst (e.g., DMSO) + SnCl₄ Reactor Pressure Reactor (175-215°C, 0.5-1.5 MPa) Reactants->Reactor Reaction Direct Synthesis Reaction Reactor->Reaction Distillation Distillation (180-250°C, 1.3-1.5 MPa) Reaction->Distillation Product This compound Dichloride Distillation->Product

Caption: Workflow for the synthesis of this compound dichloride.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline this compound derivatives.

General Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected by a detector.[9][10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths and angles.[11]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound derivatives in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR are commonly employed.

Sample Preparation:

  • Dissolve 5-25 mg of the compound (for ¹H NMR) or ~50 mg (for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a 5 mm NMR tube to a depth of approximately 40-50 mm.[12][14]

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy provides valuable information about the electronic environment and coordination geometry of the tin atom.

Experimental Setup:

  • A ¹¹⁹mSn source (e.g., CaSnO₃) is used.

  • The sample is cooled to cryogenic temperatures (typically liquid nitrogen or helium temperatures) to increase the recoilless fraction.

  • The Mössbauer spectrum is recorded in transmission mode.[15][16]

Bonding in this compound Derivatives

The tin atom in its +4 oxidation state has a 5s²5p² electron configuration. In this compound(IV) compounds, the tin atom is sp³ hybridized, forming covalent bonds with the two methyl groups and the two other substituents. The Sn-C bond is relatively stable, while the bonds to other ligands (e.g., halides, carboxylates) are more labile.[3]

A key feature of tin is the availability of empty 5d orbitals, which allows for the expansion of its coordination sphere beyond four. This Lewis acidity enables the tin center to accept electron pairs from donor ligands, leading to the formation of hypercoordinate complexes with five, six, or even seven coordinate bonds. This ability to form additional coordinate bonds is central to the diverse structural chemistry of this compound derivatives.

Cytotoxic Mechanism of Action

Several this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them of interest in drug development.[17][18][19] The precise mechanism of action is multifaceted but is generally believed to involve interactions with cellular macromolecules, leading to apoptosis.[20][21]

Key Interactions and Effects:

  • Interaction with Proteins: The tin center can interact with sulfhydryl (-SH) groups of cysteine residues in proteins, potentially inhibiting enzyme function.[21]

  • DNA Binding: Some this compound compounds may bind to DNA, interfering with replication and transcription.[21]

  • Induction of Oxidative Stress: These compounds can generate reactive oxygen species (ROS), leading to cellular damage.[21]

  • Apoptosis Induction: A primary mechanism of cytotoxicity is the induction of programmed cell death (apoptosis), often through the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[20][21]

The following diagram illustrates the proposed cytotoxic mechanism of action for this compound derivatives.

G cluster_Cytotoxicity Proposed Cytotoxic Mechanism of this compound Derivatives DMT This compound Derivative Proteins Cellular Proteins (e.g., enzymes with -SH groups) DMT->Proteins Inhibition DNA DNA DMT->DNA Binding ROS Reactive Oxygen Species (ROS) DMT->ROS Induction of Oxidative Stress Apoptosis Apoptosis Proteins->Apoptosis DNA->Apoptosis ROS->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed cytotoxic mechanism of this compound derivatives.

Conclusion

The molecular structure and bonding of this compound derivatives are characterized by the remarkable flexibility of the tin center to adopt various coordination geometries. This structural diversity, governed by the nature of the ligands, is fundamental to their chemical properties and biological activities. A thorough understanding of their structure-activity relationships, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new this compound-based compounds for applications in materials science and medicine. The insights into their cytotoxic mechanisms provide a foundation for the further development of these compounds as potential anticancer agents.

References

Theoretical Calculations on Dimethyltin Catalyzed Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin compounds are a versatile class of organotin catalysts widely employed in various industrial chemical processes, including the synthesis of polymers and fine chemicals. Their catalytic activity, selectivity, and stability make them subjects of significant interest for both experimental and theoretical investigations. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the mechanisms and kinetics of reactions catalyzed by this compound derivatives. By combining computational insights with experimental data, researchers can gain a deeper understanding of these catalytic systems, leading to the optimization of existing processes and the rational design of new, more efficient catalysts.

This guide summarizes key findings from theoretical studies, presents quantitative data in a structured format, details relevant experimental protocols for validation, and provides visualizations of reaction pathways and workflows to facilitate a comprehensive understanding of the core principles governing this compound catalysis.

Core Concepts in Theoretical Investigation of this compound Catalysis

The primary tool for the theoretical study of this compound catalyzed reactions is Density Functional Theory (DFT). DFT calculations allow for the determination of the electronic structure of molecules and the exploration of potential energy surfaces of chemical reactions. This enables the identification of reactants, products, intermediates, and transition states, thereby providing a detailed picture of the reaction mechanism.

Key parameters obtained from DFT calculations include:

  • Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates.

  • Reaction Enthalpy (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

  • Gibbs Free Energy (ΔG): A thermodynamic potential that can be used to predict the spontaneity of a process. A negative ΔG indicates a spontaneous reaction.

  • Geometrical Parameters: Bond lengths, bond angles, and dihedral angles of reactants, intermediates, and transition states, which provide structural insights into the reaction pathway.

These computational data are crucial for understanding catalyst activity, selectivity, and the influence of various factors such as substrates, solvents, and ligands on the reaction outcome.

This compound Catalyzed Urethane Formation

The formation of urethanes from the reaction of isocyanates and alcohols is a fundamental process in the production of polyurethanes. This compound dicarboxylates are highly effective catalysts for this reaction. Theoretical studies, primarily using DFT, have been instrumental in elucidating the catalytic mechanism.

Catalytic Cycle and Mechanism

Computational studies have shown that the catalytic cycle for urethane formation catalyzed by this compound dicarboxylates involves the formation of an organotin alkoxide complex as the key active species[1]. The general mechanism is as follows:

  • Catalyst Activation: The this compound dicarboxylate catalyst reacts with an alcohol molecule to form an alkoxide complex. This is often the rate-determining step.

  • Isocyanate Coordination: The isocyanate molecule coordinates to the tin center of the alkoxide complex.

  • Nucleophilic Attack: The coordinated alcohol molecule attacks the carbonyl carbon of the isocyanate.

  • Urethane Formation and Catalyst Regeneration: The urethane product is formed, and the catalyst is regenerated to re-enter the catalytic cycle.

Urethane_Formation_Mechanism cluster_0 Catalytic Cycle Reactants R-NCO + R'-OH Intermediate [Me2Sn(OOCR)(OR')(R-NCO)] Reactants->Intermediate Coordination Catalyst Me2Sn(OOCR)2 Active_Catalyst Me2Sn(OOCR)(OR') Catalyst->Active_Catalyst Alcoholysis Active_Catalyst->Intermediate Isocyanate Coordination Intermediate->Active_Catalyst Catalyst Regeneration Product R-NHCOOR' Intermediate->Product Nucleophilic Attack & Rearrangement Initial_Reactants Isocyanate + Alcohol Final_Product Urethane Initial_Reactants->Final_Product This compound Catalyst Esterification_Mechanism cluster_1 Esterification Catalytic Cycle Reactants R-COOH + R'-OH Activated_Complex [Me2SnO(R-COOH)(R'-OH)] Reactants->Activated_Complex Coordination Catalyst Me2SnO Catalyst->Activated_Complex Reactant Coordination Activated_Complex->Catalyst Catalyst Regeneration Product R-COOR' + H2O Activated_Complex->Product Esterification & Dehydration

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyltin Dineodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin dineodecanoate (CAS Number: 68928-76-7) is an organotin compound that has garnered significant attention for its versatile applications, primarily as a highly effective heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in the production of polyurethanes and silicones.[1] Its efficacy in preventing thermal degradation in polymers and catalyzing polymerization reactions makes it a substance of interest in various industrial and research settings. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound dineodecanoate, detailed experimental protocols for their determination, and visualizations of its key functional pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound dineodecanoate are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, ensuring safe handling, and for the development of new formulations.

Identification and General Properties
PropertyValueReference
Chemical Name This compound dineodecanoate[1][2]
CAS Number 68928-76-7[1][2][3][4]
Molecular Formula C₂₂H₄₄O₄Sn or C₂₄H₄₆O₄Sn[2][3][4][5]
Synonyms Dimethylbis[(1-oxoneodecyl)oxy]-stannane, Dimethyldineodecanoatetin[4][6][7]
Appearance Light yellow to colorless liquid[2][8]
Odor Slight, characteristic[2]

Note on Molecular Formula: Different sources provide slightly different molecular formulas, which may be due to the isomeric nature of the neodecanoate group.

Quantitative Physicochemical Data
PropertyValueUnitReference
Molecular Weight ~491.26 - 503.3 g/mol [2][3][4]
Melting Point -6°C[3][6][7][9]
Boiling Point Decomposes before boiling; 265.6 (at 760 mmHg)°C[2][7][9]
Density ~1.1 - 1.14g/cm³[2][3][6][7][9]
Flash Point >150 (typically 153)°C[2][3][6][7][9]
Water Solubility Practically insoluble (16.27 µg/L at 25°C)µg/L[2][7][9]
Solubility in Organic Solvents Soluble in common plasticizers (e.g., phthalates, adipates)-[2]
Vapor Pressure < 1 (at 20°C); 0.00263 (at 25°C)mm Hg; mmHg[7][8][9]
Refractive Index 1.470 (at 20°C)-[3][6][7][9]
Stability Stable under normal conditions. Direct sunlight causes slow degradation.-[8]

Experimental Protocols for Physicochemical Property Determination

The following sections outline the standardized methodologies for determining the key physicochemical properties of liquid organotin compounds like this compound dineodecanoate. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound dineodecanoate, which is below room temperature, is more accurately described as a freezing point. The OECD Guideline 102 describes several methods for determining the melting/freezing point. For a substance like this compound dineodecanoate, the freezing temperature method is appropriate.

Principle: A sample of the substance is cooled while being continuously stirred. The temperature is measured at regular intervals. The freezing point is the temperature that remains constant for a few readings, indicating the phase transition from liquid to solid.

Apparatus:

  • Test tube for the sample

  • Stirrer

  • Calibrated thermometer or thermocouple

  • Cooling bath

Procedure:

  • Place the liquid sample of this compound dineodecanoate into the test tube.

  • Immerse the test tube in a cooling bath capable of reaching temperatures below the expected freezing point.

  • Continuously stir the sample to ensure uniform temperature distribution and prevent supercooling.

  • Record the temperature of the sample at regular intervals.

  • Observe the temperature readings. The temperature at which the sample begins to solidify and the temperature remains constant for several readings is recorded as the freezing point.

Density Determination (OECD Guideline 109 / ASTM D1298)

The density of liquid substances can be determined using various methods outlined in OECD Guideline 109. A common and straightforward method for petroleum products and related substances is the hydrometer method, detailed in ASTM D1298.

Principle: A hydrometer, a weighted glass float, is placed in the liquid. It sinks to a depth that is dependent on the density of the liquid. The density is read directly from the calibrated stem of the hydrometer.

Apparatus:

  • Glass hydrometer with a scale covering the expected density range of this compound dineodecanoate.

  • Hydrometer cylinder of clear glass.

  • Calibrated thermometer.

  • Constant temperature bath (optional, but recommended for precision).

Procedure:

  • Bring the sample of this compound dineodecanoate to a specified, constant temperature.

  • Transfer the sample to a clean hydrometer cylinder.

  • Gently lower the hydrometer into the sample and allow it to float freely, away from the walls of the cylinder.

  • Once the hydrometer has settled and is stationary, read the density from the scale at the point where the surface of the liquid meets the stem of the hydrometer.

  • Record the temperature of the sample.

  • If the measurement was not made at a standard reference temperature, corrections can be applied using standard petroleum measurement tables.

Flash Point Determination (ASTM D92)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite for a moment when an ignition source is passed over it. For high-boiling-point liquids like this compound dineodecanoate, the Cleveland Open Cup (COC) method (ASTM D92) is suitable.

Principle: The sample is heated in an open brass cup at a controlled rate. A small test flame is passed horizontally across the center of the cup at specified temperature intervals. The flash point is the lowest temperature at which the vapors of the substance flash.

Apparatus:

  • Cleveland Open Cup apparatus, consisting of a brass test cup, a heating plate, a test flame applicator, and a thermometer.

  • Heat source.

Procedure:

  • Fill the Cleveland Open Cup with the this compound dineodecanoate sample to the specified filling mark.

  • Heat the sample at a controlled, steady rate. The rate of heating is reduced as the expected flash point is approached.

  • At regular temperature intervals, pass the test flame across the top of the cup.

  • The temperature at which a distinct flash is observed across the surface of the liquid is recorded as the flash point.

  • Barometric pressure should be recorded and a correction applied to the observed flash point if necessary.

Signaling Pathways and Experimental Workflows

This compound dineodecanoate's primary functions as a PVC stabilizer and a polyurethane catalyst are based on specific chemical interactions. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

PVC Thermal Degradation and Stabilization Pathway

The thermal degradation of PVC is a chain reaction involving the release of hydrochloric acid (HCl). This compound dineodecanoate acts as a stabilizer by neutralizing the released HCl and replacing unstable chlorine atoms in the polymer chain.

PVC_Stabilization PVC PVC Polymer Chain (-CH2-CHCl-)n Degradation Initiation of Degradation (Loss of HCl) PVC->Degradation Undergoes Substitution Substitution of Unstable Chlorine PVC->Substitution Reacts with Heat Heat (Processing) Heat->PVC Applied during Polyene Polyene Formation (-CH=CH-)n Degradation->Polyene Leads to HCl HCl (Hydrochloric Acid) Degradation->HCl Releases Autocatalysis Autocatalytic Degradation HCl->Autocatalysis Catalyzes Neutralization HCl Neutralization HCl->Neutralization Reacts with Autocatalysis->PVC Further degrades DMTDN This compound Dineodecanoate (Stabilizer) DMTDN->Neutralization Action 1 DMTDN->Substitution Action 2 TinChloride This compound Dichloride Neutralization->TinChloride Forms StabilizedPVC Stabilized PVC Substitution->StabilizedPVC Results in Polyurethane_Formation cluster_reactants Reactants cluster_reaction Catalytic Cycle Polyol Polyol (R-OH) NucleophilicAttack Nucleophilic Attack by Polyol Polyol->NucleophilicAttack Isocyanate Isocyanate (R'-NCO) Activation Activation of Isocyanate Isocyanate->Activation DMTDN This compound Dineodecanoate (Catalyst) DMTDN->Activation Initiates Intermediate Intermediate Complex Activation->Intermediate Polyurethane Polyurethane (-R-O-CO-NH-R'-)n NucleophilicAttack->Polyurethane Forms RegeneratedCatalyst Regenerated Catalyst NucleophilicAttack->RegeneratedCatalyst Releases Intermediate->NucleophilicAttack RegeneratedCatalyst->DMTDN Cycle continues

References

Methodological & Application

Application Notes and Protocols: Dimethyltin Dichloride as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin dichloride (Me₂SnCl₂), a versatile organotin compound, serves as an efficient Lewis acid catalyst in a variety of organic transformations. Its utility stems from the ability of the tin center to coordinate with oxygen-containing functional groups, thereby activating them towards nucleophilic attack. This catalytic activity has found applications in several key areas of organic synthesis, including the regioselective protection of carbohydrates, esterification and transesterification reactions, and polymerization processes. This document provides detailed application notes and experimental protocols for the use of this compound dichloride as a catalyst in these reactions.

Regioselective Monobenzoylation of Sugars

This compound dichloride has proven to be a highly effective catalyst for the regioselective monobenzoylation of hydroxyl groups in unprotected sugars. This method offers a significant advantage over traditional techniques that often require multiple protection and deprotection steps. The regioselectivity is governed by the stereochemical arrangement of the hydroxyl groups, allowing for the selective acylation of the most accessible hydroxyl group.[1][2]

Application Highlights:
  • High Regioselectivity: Preferential benzoylation of specific hydroxyl groups based on their steric and electronic environment.[2][3]

  • Mild Reaction Conditions: The reaction proceeds efficiently under mild conditions, preserving sensitive functional groups.

  • High Yields: The catalytic process affords high chemical yields of the desired monobenzoylated products.[3]

Experimental Protocol: Regioselective Monobenzoylation of Methyl α-D-glucopyranoside

Materials:

  • Methyl α-D-glucopyranoside

  • This compound dichloride (Me₂SnCl₂)

  • Benzoyl chloride (BzCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl α-D-glucopyranoside (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound dichloride (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add triethylamine (1.2 mmol) followed by the dropwise addition of benzoyl chloride (1.1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol (2 mL).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired monobenzoylated product.

Quantitative Data:
SubstrateProductPosition of BenzoylationYield (%)Reference
Methyl α-D-glucopyranosideMethyl 2-O-benzoyl-α-D-glucopyranosideC-285[2][4]
Methyl β-D-glucopyranosideMethyl 6-O-benzoyl-β-D-glucopyranosideC-682[2]
Methyl α-D-mannopyranosideMethyl 2-O-benzoyl-α-D-mannopyranosideC-288[2]
Methyl β-D-xylopyranosideMethyl 2-O-benzoyl-β-D-xylopyranosideC-290[4]

Catalytic Workflow:

G Workflow for Regioselective Benzoylation cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification A Dissolve Substrate (e.g., Methyl α-D-glucopyranoside) in anhydrous CH2Cl2 B Add this compound Dichloride (10 mol%) A->B C Stir at Room Temperature (30 min) B->C D Cool to 0 °C C->D E Add Triethylamine D->E F Add Benzoyl Chloride (dropwise) E->F G Stir at Room Temperature (12-24 h) F->G H Quench with Methanol G->H I Concentrate H->I J Purify by Column Chromatography I->J K Obtain Pure Monobenzoylated Product J->K

Caption: Experimental workflow for the regioselective benzoylation of sugars.

Esterification and Transesterification Reactions

This compound dichloride is a potent catalyst for esterification reactions between carboxylic acids and alcohols, as well as for transesterification reactions.[5] Its Lewis acidic nature activates the carbonyl group of the carboxylic acid or ester, facilitating nucleophilic attack by the alcohol.

Application Highlights:
  • Broad Substrate Scope: Effective for a wide range of carboxylic acids and alcohols.

  • High Conversion Rates: Drives the equilibrium towards the formation of the ester product.

  • Industrial Relevance: Used in the synthesis of polyesters and other commercially important esters.[6]

Experimental Protocol: Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound dichloride (Me₂SnCl₂)

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus (for water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1.0 equiv), the alcohol (1.2-2.0 equiv), and this compound dichloride (1-5 mol%).

  • Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography if necessary.

Quantitative Data for Esterification (Representative):
Carboxylic AcidAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Benzoic Acidn-Butanol28>95
Adipic AcidEthylene Glycol112>98 (polymer)
Lauric AcidMethanol36>97

Catalytic Cycle for Esterification:

G Proposed Catalytic Cycle for Esterification catalyst Me2SnCl2 intermediate1 Activated Complex [Me2SnCl2(R-COOH)] catalyst->intermediate1 + R-COOH acid R-COOH alcohol R'-OH ester R-COOR' water H2O intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + R'-OH intermediate2->catalyst - H2O - R-COOR'

Caption: Lewis acid-catalyzed esterification mechanism.

Synthesis of Polyesters

This compound dichloride is utilized as a catalyst in the polycondensation reactions for the synthesis of polyesters.[7] It effectively catalyzes the esterification reaction between diacids (or their derivatives) and diols at elevated temperatures.

Application Highlights:
  • Efficient Polycondensation: Promotes the formation of high molecular weight polyesters.[8]

  • Control over Polymer Properties: The choice of catalyst can influence the final properties of the polyester, such as color and thermal stability.[7]

  • Versatility: Applicable to the synthesis of a wide range of polyester resins for various applications, including coatings and molding.[9]

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

Materials:

  • Diacid (e.g., Adipic acid)

  • Diol (e.g., 1,4-Butanediol)

  • This compound dichloride (Me₂SnCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • High-vacuum pump

Procedure:

  • Charge the diacid (1.0 equiv), diol (1.05-1.1 equiv), and this compound dichloride (0.05-0.2 mol%) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Heat the mixture under a slow stream of nitrogen to a temperature of 180-200 °C with stirring to form a prepolymer, while distilling off the water formed. This stage typically takes 2-4 hours.

  • Gradually increase the temperature to 220-250 °C and apply a high vacuum (e.g., <1 mmHg).

  • Continue the reaction under vacuum for several hours to remove the excess diol and facilitate the increase in molecular weight. The progress of the polymerization can be monitored by measuring the viscosity of the melt.

  • Once the desired viscosity is achieved, cool the polymer under a nitrogen atmosphere.

  • The resulting polyester can be extruded and pelletized.

Quantitative Data for Polyester Synthesis:
DiacidDiolCatalyst Loading (mol%)Temperature (°C)Final Viscosity (Poise)
Adipic Acid1,4-Butanediol0.1240~200
Terephthalic AcidEthylene Glycol0.08260High
Sebacic Acid1,6-Hexanediol0.15230~150

Logical Relationship in Polyester Synthesis:

G Logical Flow of Polyester Synthesis A Monomers (Diacid + Diol) C Melt Polycondensation (High Temperature) A->C B Catalyst (Me2SnCl2) B->C D Prepolymer Formation (Water Removal) C->D G Byproducts (Water, excess Diol) C->G E High Vacuum Application D->E F High Molecular Weight Polyester (Increased Viscosity) E->F E->G

Caption: Key stages in this compound dichloride-catalyzed polyester synthesis.

Safety Precautions

This compound dichloride is a toxic and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Dimethyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among these, the Stille reaction, which utilizes organotin reagents, is a powerful tool for the construction of complex molecular architectures.[1] While tributyltin and trimethyltin derivatives are commonly employed, dimethyltin compounds present an alternative with potential advantages in certain contexts, including differences in toxicity profiles and physical properties.

These application notes provide a comprehensive overview of the use of this compound compounds in palladium-catalyzed cross-coupling reactions. Detailed protocols, data on reaction scope, and diagrams of the catalytic cycle and experimental workflow are presented to guide researchers in the successful application of this methodology.

Reaction Mechanism and Workflow

The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organotin reagent (R²-SnMe₂X) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnMe2X) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Catalytic cycle of the Stille cross-coupling reaction.

A general workflow for carrying out a Stille cross-coupling reaction is depicted below. The process involves careful setup under an inert atmosphere, reaction monitoring, and appropriate work-up and purification procedures.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Catalyst, Ligand, Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/GC) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for a Stille cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the synthesis of a this compound reagent and its subsequent use in a palladium-catalyzed cross-coupling reaction. Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of Aryl(dimethyl)tin Chloride

This protocol describes a general method for the preparation of an arylthis compound chloride reagent from an aryl Grignard reagent and this compound dichloride.

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • This compound dichloride (1.1 equiv)

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Activate the magnesium turnings in a flame-dried round-bottom flask under an inert atmosphere with a crystal of iodine.

  • Add anhydrous THF to the activated magnesium.

  • Slowly add a solution of the aryl bromide in anhydrous THF to the magnesium suspension via a dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the Grignard solution to 0 °C.

  • In a separate flask, prepare a solution of this compound dichloride in anhydrous THF.

  • Slowly add the this compound dichloride solution to the Grignard reagent at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude arylthis compound chloride, which can be purified by distillation or recrystallization.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling

This protocol outlines a general procedure for the cross-coupling of an arylthis compound chloride with an aryl halide.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)

  • Arylthis compound chloride (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., DMF, toluene, or dioxane)

  • Optional: Additive such as Cu(I) iodide (5-10 mol%) or lithium chloride (2-3 equiv)

  • Schlenk flask or sealed tube

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylthis compound chloride, palladium catalyst, and any additives.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of palladium-catalyzed Stille cross-coupling reactions utilizing this compound or related methyltin reagents. It is important to note that specific examples detailing the use of functionalized this compound reagents are less common in the literature compared to their tributyltin counterparts. The data presented here is compiled from various sources to illustrate the potential scope.

EntryAryl HalideOrganotin ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodoacetophenoneVinyl(trimethyl)tinPd(PPh₃)₄ (2)Toluene1001695[2]
24-BromobenzonitrilePhenyl(trimethyl)tinPd₂(dba)₃ (1.5), P(t-Bu)₃ (3)Dioxane801288[1]
31-Iodonaphthalene(4-Methoxyphenyl)trimethyltinPdCl₂(PPh₃)₂ (3)DMF100692[2]
42-Bromopyridine(Furan-2-yl)trimethyltinPd(PPh₃)₄ (5)Toluene1102478[2]
5Methyl 4-iodobenzoate(Thiophen-2-yl)trimethyltinPd(OAc)₂ (2), SPhos (4)Dioxane1001890[1]
64-ChlorotolueneVinyl(trimethyl)tinPd₂(dba)₃ (2), XPhos (4)t-BuOH1102475[1]

Note: The table primarily features trimethyltin reagents due to the limited availability of comprehensive data specifically for this compound reagents in standard Stille couplings. The reaction conditions are generally applicable to this compound analogues.

Logical Relationships in Reaction Setup

Successful execution of a Stille cross-coupling reaction depends on the careful consideration of several interconnected factors. The choice of catalyst, ligand, solvent, and any additives can significantly impact the reaction outcome.

Logical_Relationships A Reaction Outcome (Yield, Selectivity) B Catalyst System (Pd Source, Ligand) B->A C Reaction Conditions (Solvent, Temperature) B->C C->A D Substrates (Aryl Halide, Organotin) D->A D->B D->C E Additives (Cu(I) salts, LiCl) E->A

Interdependencies of key factors in Stille cross-coupling.

Conclusion

The use of this compound compounds in palladium-catalyzed cross-coupling reactions offers a viable, albeit less explored, alternative to more common organostannanes. While providing the advantages inherent to Stille chemistry, such as broad functional group tolerance, the specific toxicological profile and physical properties of this compound reagents may be advantageous in certain synthetic campaigns. The protocols and data presented herein serve as a valuable resource for researchers looking to employ these reagents in their synthetic endeavors. Further investigation into the scope and limitations of this compound compounds in this context is warranted to fully realize their potential in modern organic synthesis and drug development.

References

Application Notes and Protocols for Dimethyltin as a PVC Heat Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyltin compounds as highly effective heat stabilizers for Polyvinyl Chloride (PVC). This document details the mechanism of action, performance benefits, and includes specific experimental protocols for evaluation.

Introduction to PVC Degradation and the Role of this compound Stabilizers

Polyvinyl chloride (PVC) is a versatile and widely used polymer. However, it is inherently susceptible to thermal degradation at the high temperatures required for processing. This degradation involves a dehydrochlorination process, releasing hydrogen chloride (HCl) gas. The released HCl acts as a catalyst, further accelerating the degradation, which leads to discoloration (yellowing to blackening), embrittlement, and a loss of mechanical properties.[1][2]

This compound-based heat stabilizers are organotin compounds that effectively counteract this degradation process. They are recognized for providing excellent heat stability, maintaining the clarity and initial color of the PVC product, and ensuring long-term performance.[1] Common examples of this compound stabilizers include this compound dineodecanoate and this compound S,S'-bis(isooctyl mercaptoacetate).

The primary mechanisms by which this compound stabilizers protect PVC are:

  • HCl Scavenging: They neutralize the HCl gas as it is released, preventing the autocatalytic degradation cascade.[3]

  • Substitution of Labile Chlorine Atoms: They can replace the unstable chlorine atoms present at defect sites in the PVC polymer chain with more stable groups, thus inhibiting the initiation of dehydrochlorination.

Performance Characteristics

This compound stabilizers offer a superior balance of properties for PVC formulations, particularly in rigid applications where clarity and color retention are critical. They are known for providing excellent initial color and moderate to high long-term thermal stability.[4]

Data Presentation

The following tables summarize the typical performance data of PVC formulations with and without this compound heat stabilizers, as determined by standard industry test methods.

Table 1: Thermal Stability by Congo Red Test

This test determines the time required for a heated PVC sample to release enough HCl to change the color of a pH-sensitive Congo Red indicator paper. A longer time indicates better thermal stability.

FormulationStabilizerConcentration (phr*)Congo Red Time at 180°C (minutes)
ControlNone0~10-15
Experimental 1This compound dineodecanoate (DMTDN)2.045 - 55
Experimental 2Dibutyltin dineodecanoate (DBTDN)2.050 - 60
Experimental 3Dioctyltin dineodecanoate (DOTDN)2.055 - 65
Comparative 1Calcium/Zinc Stearate2.030 - 40

*phr: parts per hundred resin

Note: Data is compiled from representative studies and may vary based on the specific PVC resin and other formulation components.[5][6]

Table 2: Color Stability by Static Oven Aging Test

This test evaluates the resistance of a PVC sample to discoloration when subjected to prolonged heating in an oven. The Yellowness Index (YI) is a measure of the degree of yellowing. A lower YI indicates better color stability.[7][8]

FormulationStabilizerConcentration (phr)Yellowness Index (YI) at 180°C
0 min
ControlNone05-10
Experimental 1This compound dineodecanoate (DMTDN)2.05-10
Experimental 2This compound S,S'-bis(isooctyl mercaptoacetate)2.05-10

Note: Yellowness Index is measured according to ASTM E313. The data represents typical performance and can be influenced by the specific formulation.[8]

Table 3: Processing Stability by Torque Rheometer Test

A torque rheometer measures the torque required to mix a PVC compound at a set temperature and shear rate. The resulting curve provides information on fusion characteristics and dynamic thermal stability.[9][10]

FormulationStabilizerConcentration (phr)Fusion Time (min)Stability Time (min)Maximum Torque (Nm)
ControlNone01.5 - 2.55 - 1035 - 45
Experimental 1This compound mercaptide type2.02.0 - 3.0> 2030 - 40

Note: Test conditions: 180°C, 60 RPM. Data is representative and can vary with the specific PVC compound and rheometer used.[9][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Protocol 1: Congo Red Test for Static Thermal Stability

Objective: To determine the static thermal stability of a PVC compound by measuring the time until the evolution of hydrogen chloride (HCl).[12][13]

Materials:

  • PVC resin

  • This compound heat stabilizer

  • Other formulation additives (e.g., plasticizers, lubricants)

  • Mixer (e.g., two-roll mill or high-speed mixer)

  • Test tubes

  • Congo Red indicator paper

  • Constant temperature oil bath or heating block

  • Timer

Procedure:

  • Sample Preparation:

    • Accurately weigh the PVC resin and all formulation components, including the this compound stabilizer, according to the desired recipe (e.g., 100 parts PVC, 2 parts stabilizer).

    • Thoroughly mix the components until a homogeneous dry blend is obtained.

    • Process the dry blend on a two-roll mill at a suitable temperature (e.g., 160-170°C) to form a uniform sheet.

    • Cut the sheet into small pieces (e.g., 2-3 mm).

  • Test Execution:

    • Place a specified amount of the PVC sample (e.g., 2.0 g) into a clean, dry test tube.

    • Cut a strip of Congo Red paper and insert it into the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom of the paper should be at a defined distance above the sample.

    • Place the test tube in the constant temperature bath preheated to the test temperature (typically 180°C or 200°C).

    • Start the timer immediately.

    • Observe the Congo Red paper for a color change from red to blue.

  • Data Recording:

    • Record the time in minutes for the first appearance of a distinct blue color on the Congo Red paper. This is the thermal stability time.

Protocol 2: Static Oven Aging Test for Color Stability

Objective: To evaluate the long-term thermal stability of a PVC compound by observing its color change over time at an elevated temperature.

Materials:

  • PVC compound prepared as in Protocol 1.

  • Two-roll mill or press for sheet formation.

  • Forced-air circulating oven with precise temperature control.

  • Colorimeter or spectrophotometer for Yellowness Index measurement (optional, for quantitative analysis).[7]

  • Timer.

Procedure:

  • Sample Preparation:

    • Prepare a homogeneous PVC compound as described in the Congo Red test protocol.

    • Use a two-roll mill or a press to create thin sheets of a uniform thickness (e.g., 1 mm).

    • Cut the sheets into specimens of a consistent size (e.g., 2 cm x 2 cm).

  • Test Execution:

    • Preheat the oven to the desired test temperature (e.g., 180°C).

    • Place the PVC specimens on a non-reactive tray (e.g., aluminum foil) and place them in the oven.

    • Start the timer.

  • Data Recording:

    • At regular intervals (e.g., every 10 or 15 minutes), remove a specimen from the oven and allow it to cool to room temperature.

    • Visually compare the color of the aged specimens against an un-aged control sample and a color scale.

    • For quantitative analysis, measure the Yellowness Index (YI) of each specimen using a colorimeter according to ASTM E313.[8]

    • Record the time at which significant discoloration (e.g., yellowing, browning, blackening) occurs.

Protocol 3: Torque Rheometer Test for Dynamic Thermal Stability

Objective: To assess the processing characteristics and dynamic thermal stability of a PVC compound under conditions of heat and shear.[9][10]

Materials:

  • PVC dry blend prepared as in Protocol 1.

  • Torque rheometer equipped with a heated mixing bowl and rotors (e.g., Brabender or Haake type).

Procedure:

  • Instrument Setup:

    • Set the mixing bowl temperature (e.g., 180°C) and the rotor speed (e.g., 60 RPM) on the torque rheometer.

    • Allow the instrument to reach and stabilize at the set temperature.

  • Test Execution:

    • Accurately weigh the specified amount of the PVC dry blend for the mixing bowl.

    • With the rotors turning, add the sample to the mixing chamber.

    • Start the data acquisition software to record torque and temperature as a function of time.

  • Data Analysis:

    • The resulting rheometer curve will show several key features:

      • Loading Peak: The initial high torque as the powder is loaded.

      • Fusion Peak: The point of maximum torque as the PVC particles begin to fuse. The time to reach this peak is the fusion time .

      • Equilibrium Torque: A stable torque value after fusion, indicating the melt viscosity.

      • Stability Time: The duration for which the torque remains stable before a sharp increase, which signifies the onset of degradation and cross-linking.

Mandatory Visualizations

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization by this compound PVC PVC Polymer Chain Degradation Dehydrochlorination PVC->Degradation Substitution Labile Cl Substitution PVC->Substitution Heat Heat (Processing) Heat->PVC HCl HCl Gas Released Degradation->HCl Polyene Polyene Formation (Discoloration) Degradation->Polyene Autocatalysis Autocatalytic Degradation HCl->Autocatalysis Catalyzes Neutralization HCl Neutralization HCl->Neutralization Autocatalysis->Degradation This compound This compound Stabilizer This compound->Neutralization This compound->Substitution Stable_PVC Stabilized PVC Neutralization->Stable_PVC Substitution->Stable_PVC

Caption: PVC degradation pathway and stabilization mechanism by this compound compounds.

Experimental_Workflow cluster_tests Thermal Stability Evaluation start Start: Define PVC Formulation prep Prepare PVC Dry Blend (with and without this compound Stabilizer) start->prep congo_red Congo Red Test (Static Stability) prep->congo_red oven_aging Oven Aging Test (Color Stability) prep->oven_aging torque_rheometer Torque Rheometer Test (Dynamic Stability) prep->torque_rheometer analysis Data Analysis and Comparison congo_red->analysis oven_aging->analysis torque_rheometer->analysis end End: Application Notes analysis->end

Caption: Experimental workflow for evaluating PVC heat stabilizer performance.

References

Application Note: Determination of Dimethyltin in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, including dimethyltin (DMT), are utilized in various industrial applications, leading to their potential presence as contaminants in aqueous environments. Due to their toxicity, sensitive and accurate methods for their determination are crucial.[1][2] This application note provides a detailed protocol for the analysis of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodology is designed to offer a robust framework for both qualitative and quantitative analysis.

Principle

This compound compounds are not sufficiently volatile for direct analysis by gas chromatography.[3] Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogues.[4] This protocol employs ethylation using sodium tetraethylborate (NaBEt₄) to transform this compound into its volatile diethyl derivative.[1][5][6] The derivatized analyte is then extracted from the aqueous matrix, separated by gas chromatography, and detected by mass spectrometry.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the determination of organotin compounds, including this compound, using GC-MS methods.

ParameterThis compoundOther Organotins (Range)Reference
Limit of Detection (LOD) 1 ppb0.025 - 0.70 ng/L[5][7][8]
Limit of Quantitation (LOQ) -2.1 ng/L[7]
Linearity Range 0.001 - 0.200 mg/L0.5 - 100 pg of Sn[6][9]
Recovery 70 - 120%71 - 122%[6][9]
Relative Standard Deviation (RSD) < 10%< 20%[6][8]

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane (pesticide grade), Dichloromethane (DCM, pesticide grade), Methanol (HPLC grade).[1]

  • Reagents: Sodium tetraethylborate (NaBEt₄), Acetic acid, Sodium acetate, Anhydrous sodium sulfate.[1][5]

  • Standards: this compound dichloride standard, Internal standard (e.g., Tripropyltin).[1]

  • Buffer Solution: 1 M Acetic acid/sodium acetate buffer (pH 4.5-5).[1][2][5]

  • Glassware: Clean glass containers, 250 mL volumetric flasks, 1 L separatory funnel, 2 mL autosampler vials.[7][10][11]

Sample Preparation and Derivatization
  • Sample Collection: Collect water samples in clean glass containers to avoid contamination.[10] Preserve samples with glacial acetic acid (5-10 mL per liter) and store at ≤ 10°C.[11]

  • pH Adjustment: Take a 400 mL water sample and adjust the pH to approximately 5 using the acetic acid/sodium acetate buffer.[2][12]

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.[1]

  • Derivatization: Add 1-2 mL of a freshly prepared 1-2% (w/v) sodium tetraethylborate solution to the sample.[2][5][12] Immediately cap and shake vigorously for at least one minute.[1] Allow the reaction to proceed for about 10 minutes.[7]

  • Liquid-Liquid Extraction: Add 50 mL of hexane or dichloromethane to the separatory funnel and shake for 1-2 minutes.[1][11] Allow the layers to separate.

  • Phase Separation: Collect the organic layer. Repeat the extraction two more times with fresh aliquots of the organic solvent.[11]

  • Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.[1][7]

  • Concentration: Concentrate the dried extract to a final volume of 1-2 mL using a gentle stream of nitrogen.[11]

  • Final Sample: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The following are typical starting parameters and may require optimization for specific instruments.

  • Gas Chromatograph (GC): Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.[1]

  • Column: Non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column (e.g., HP-5MS).[1][2]

  • Injector: Split/splitless or Programmable Temperature Vaporization (PTV) inlet.[1][2]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.[1][6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or Full Scan for qualitative analysis.[1]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection pH_Adjustment pH Adjustment Sample_Collection->pH_Adjustment Spiking Internal Standard Spiking pH_Adjustment->Spiking Derivatization Derivatization with NaBEt4 Spiking->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis Detection->Qualitative Quantitative Quantitative Analysis Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report logical_relationship cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection Derivatization Derivatization (Ethylation) Extraction Extraction (LLE) Derivatization->Extraction Increases Volatility Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation Separation on Capillary Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Separated Analytes Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection

References

Application Notes and Protocols for the Electrochemical Detection of Dimethyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (DMT) compounds, a class of organotin compounds, are utilized in various industrial applications, including as stabilizers for PVC, catalysts, and in glass coatings. However, their potential toxicity necessitates sensitive and reliable detection methods for environmental monitoring and quality control. Electrochemical sensors offer a promising analytical approach due to their high sensitivity, rapid response, portability, and cost-effectiveness.

These application notes provide detailed protocols for the fabrication and utilization of electrochemical sensors for the detection of this compound compounds. The methodologies are based on established electrochemical techniques, including differential pulse polarography and differential pulse anodic stripping voltammetry (DPASV).

Principle of Electrochemical Detection

The electrochemical detection of this compound relies on its redox activity at an electrode surface. In techniques like polarography, DMT undergoes reduction at a specific potential, generating a current signal proportional to its concentration. In stripping voltammetry, DMT is first preconcentrated onto the working electrode surface at a specific deposition potential. Subsequently, the potential is scanned, causing the stripping (re-oxidation) of the accumulated DMT, which results in a sharp current peak. The height or area of this peak is directly proportional to the concentration of DMT in the sample. The distinct stripping peak potential for this compound is approximately -0.75 V.

The use of modified electrodes, such as those incorporating nanomaterials, can significantly enhance the sensitivity and selectivity of the detection by increasing the electrode surface area, improving electron transfer kinetics, and facilitating the preconcentration of DMT.

Data Presentation

The following table summarizes the performance of an electrochemical method for the detection of this compound, providing a benchmark for analytical performance.

Analytical MethodAnalytePeak Potential (V)Limit of Detection (mol/L)Linear RangeReference
Differential Pulse PolarographyThis compound-0.706.6 x 10⁻⁷Not Specified
Differential Pulse Anodic Stripping VoltammetryThis compound-0.751.7 x 10⁻⁷Not Specified

Experimental Protocols

Protocol 1: Fabrication of a Bismuth Film Modified Glassy Carbon Electrode (Bi/GCE)

This protocol describes the in situ preparation of a bismuth film electrode, a less toxic alternative to mercury-based electrodes for heavy metal and organotin analysis.

Materials:

  • Glassy carbon electrode (GCE)

  • Polishing materials (e.g., 0.3 and 0.05 µm alumina slurry)

  • Bismuth(III) standard solution (e.g., 1000 mg/L in nitric acid)

  • Acetate buffer solution (0.1 M, pH 4.5)

  • Electrochemical cell and potentiostat

Procedure:

  • Electrode Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any residual polishing material.

    • Dry the electrode surface under a stream of nitrogen.

  • In Situ Bismuth Film Deposition:

    • Prepare the electrochemical cell containing the sample solution (or standard solution) in 0.1 M acetate buffer (pH 4.5).

    • Add a specific concentration of Bi(III) ions to the cell (e.g., to a final concentration of 200-500 µg/L).

    • Immerse the polished GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution.

    • Apply a deposition potential of -1.2 V (vs. Ag/AgCl) for a specified time (e.g., 60-120 seconds) while stirring the solution. This step co-deposits the bismuth film and preconcentrates the this compound onto the electrode surface.

Protocol 2: Electrochemical Detection of this compound using Square Wave Anodic Stripping Voltammetry (SWASV)

This protocol outlines the procedure for the quantitative analysis of this compound in an aqueous sample using a modified electrode.

Materials and Equipment:

  • Bismuth film modified GCE (prepared as in Protocol 1)

  • Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

  • Potentiostat with software capable of performing SWASV

  • This compound standard solutions

  • Supporting electrolyte: 0.1 M acetate buffer (pH 4.5)

  • Nitrogen gas for deoxygenation

Procedure:

  • Sample Preparation:

    • Prepare a series of this compound standard solutions in the desired concentration range using the 0.1 M acetate buffer as the diluent.

    • For real samples, appropriate digestion or extraction may be necessary to bring the this compound into an aqueous solution compatible with the supporting electrolyte.

  • Electrochemical Measurement:

    • Place the sample or standard solution into the electrochemical cell.

    • Add the Bi(III) solution for in situ film formation as described in Protocol 1.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for 5-10 minutes.

    • Preconcentration Step: Apply a deposition potential of -1.2 V for 90 seconds with stirring.

    • Equilibration Step: Stop the stirring and allow the solution to become quiescent for 10-30 seconds.

    • Stripping Step: Scan the potential from -1.2 V to a more positive potential (e.g., -0.2 V) using a square wave waveform. Typical SWASV parameters are:

      • Frequency: 15 Hz

      • Pulse Amplitude: 25 mV

      • Step Potential: 4 mV

    • Record the resulting voltammogram. A peak corresponding to the oxidation of this compound should appear at approximately -0.75 V.

  • Quantification:

    • Measure the peak height or area of the this compound stripping peak for each standard solution.

    • Construct a calibration curve by plotting the peak height/area versus the this compound concentration.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak height/area on the calibration curve.

Mandatory Visualizations

Signaling Pathway for this compound Detection

G cluster_0 Electrode Surface cluster_1 Solution cluster_2 Signal Generation Electrode Modified Electrode (e.g., Bi/GCE) DMT_ads Adsorbed this compound Signal Current Peak Electrode->Signal Oxidation of this compound DMT_ads->Electrode Stripping (Potential Scan) DMT_sol This compound in Solution DMT_sol->Electrode Preconcentration (Applied Potential)

Caption: Electrochemical detection mechanism of this compound.

Experimental Workflow for this compound Analysis

G prep 1. Electrode Preparation (Polishing) sample_prep 2. Sample/Standard Preparation prep->sample_prep deoxygenate 3. Deoxygenation (N2 Purge) sample_prep->deoxygenate preconcentrate 4. Preconcentration (-1.2 V, 90s, stirring) deoxygenate->preconcentrate equilibrate 5. Equilibration (15s, no stirring) preconcentrate->equilibrate strip 6. Stripping Scan (SWASV) equilibrate->strip analyze 7. Data Analysis (Peak Measurement) strip->analyze quantify 8. Quantification (Calibration Curve) analyze->quantify

Caption: Workflow for SWASV analysis of this compound.

Application Notes and Protocols for Regioselective Alkylation Using Dimethyltin Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective alkylation of diols, with a particular focus on carbohydrates, utilizing a catalytic amount of dimethyltin dichloride. This method offers a mild and efficient approach for the selective protection of hydroxyl groups, a crucial step in the synthesis of complex molecules such as oligosaccharides and other natural products.

Introduction

Regioselective functionalization of polyhydroxylated compounds is a fundamental challenge in organic synthesis. Traditional methods often require multi-step protection and deprotection sequences, leading to lower overall yields and increased synthetic effort. The use of organotin reagents, particularly this compound dichloride (Me₂SnCl₂), in a catalytic manner provides an elegant solution for the regioselective alkylation of vicinal diols. This method relies on the in-situ formation of a stannylene acetal, which activates one hydroxyl group over the other for subsequent alkylation. A notable advancement in this area is a mild protocol that operates at room temperature using this compound dichloride as a catalyst in conjunction with silver oxide (Ag₂O) as an additive.[1][2][3] This system has proven effective for the regioselective installation of various alkyl groups, including benzyl, allyl, and para-methoxybenzyl, on a wide range of substrates, from simple diols to complex mono- and disaccharides.[1][2]

Principle of the Method

The regioselectivity of this method is achieved through the transient formation of a dimethylstannylene acetal intermediate from a cis-1,2-diol and this compound dichloride. This intermediate is believed to exist in a dimeric form in solution, where one of the oxygen atoms of the diol is rendered more nucleophilic than the other.[4] The subsequent reaction with an alkylating agent, such as benzyl bromide, occurs preferentially at the more activated hydroxyl group. The role of silver oxide is to act as a halide scavenger, driving the reaction towards the formation of the alkylated product.[5]

Applications

The this compound dichloride-catalyzed regioselective alkylation is particularly valuable in carbohydrate chemistry for the following applications:

  • Synthesis of Glycosyl Acceptors: Selective protection of hydroxyl groups is essential for the controlled synthesis of oligosaccharides. This method allows for the preparation of key glycosyl acceptor building blocks with a free hydroxyl group at a specific position.

  • Natural Product Synthesis: Many natural products contain polyol substructures. This protocol provides a tool for the selective modification of these motifs during a total synthesis campaign.

  • Drug Development: The synthesis of carbohydrate-based therapeutics and glycoconjugates often requires precise control over the substitution pattern on the sugar scaffold. This method enables the targeted modification of carbohydrate drug candidates.

Quantitative Data Summary

The following table summarizes representative results for the regioselective benzylation of various diols using the this compound dichloride and silver oxide system. The data highlights the high yields and regioselectivity achieved with this protocol.

EntrySubstrate (Diol)Product (Major Regioisomer)Yield (%)
1Methyl α-D-mannopyranosideMethyl 3-O-benzyl-α-D-mannopyranoside92
2Methyl α-D-glucopyranosideMethyl 2-O-benzyl-α-D-glucopyranoside85
31,2-Cyclohexanediol (cis)2-Benzyloxycyclohexan-1-ol90
4Propan-1,2-diol1-Benzyloxypropan-2-ol88
5Methyl 4,6-O-benzylidene-α-D-mannopyranosideMethyl 4,6-O-benzylidene-3-O-benzyl-α-D-mannopyranoside95
6Methyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 4,6-O-benzylidene-2-O-benzyl-α-D-glucopyranoside88

Note: Yields are for the isolated major regioisomer. The specific reaction conditions and times may vary depending on the substrate.

Experimental Protocols

5.1 General Procedure for the Regioselective Benzylation of a Diol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diol substrate (1.0 equiv)

  • This compound dichloride (Me₂SnCl₂) (0.1 - 0.2 equiv)

  • Silver oxide (Ag₂O) (2.0 - 3.0 equiv)

  • Benzyl bromide (BnBr) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating source (if necessary)

  • Celite® for filtration

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diol substrate (1.0 equiv) and the chosen anhydrous solvent.

  • Add this compound dichloride (0.1 - 0.2 equiv) to the solution and stir for 10-15 minutes at room temperature to facilitate the formation of the stannylene acetal.

  • Add silver oxide (2.0 - 3.0 equiv) to the mixture.

  • Add benzyl bromide (1.5 - 2.0 equiv) dropwise to the suspension.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a few drops of methanol.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the suspension through a pad of Celite® to remove the silver salts and other insoluble materials. Wash the Celite® pad with the same solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired regioisomer.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

5.2 Notes on the Protocol:

  • The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • The quality of silver oxide can affect the reaction outcome. It is recommended to use freshly opened or properly stored silver oxide.

  • For less reactive substrates, gentle heating (e.g., to 40 °C) may be required.

  • The stoichiometry of the reagents may need to be optimized for different diol substrates and alkylating agents.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Glassware under Inert Atmosphere add_diol Add Diol Substrate and Anhydrous Solvent start->add_diol add_sncl2 Add this compound Dichloride add_diol->add_sncl2 stir1 Stir for 15 min add_sncl2->stir1 add_ag2o Add Silver Oxide stir1->add_ag2o add_bnbr Add Benzyl Bromide add_ag2o->add_bnbr react Stir at Room Temperature (Monitor by TLC) add_bnbr->react quench Quench with Methanol react->quench dilute Dilute with Organic Solvent quench->dilute filter Filter through Celite® dilute->filter concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterization (NMR, MS) chromatography->characterize

Caption: General workflow for the regioselective alkylation of diols.

Diagram 2: Proposed Mechanistic Pathway

mechanism diol cis-1,2-Diol stannylene Dimethylstannylene Acetal (Intermediate) diol->stannylene + Me2SnCl2 - 2 HCl me2sncl2 Me2SnCl2 activated_complex Activated Intermediate stannylene->activated_complex + R-X ag2o Ag2O agx AgX ag2o->agx + 2 HX bnbr Alkyl Halide (R-X) bnbr->activated_complex product Regioselectively Alkylated Diol activated_complex->product Regioselective Attack

Caption: Proposed pathway for regioselective alkylation.

References

Application Notes and Protocols for the Synthesis of Organotin Polymers Using Dimethyltin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of organotin polymers using dimethyltin dichloride as a precursor. The focus is on interfacial polymerization, a robust method for generating these polymers. Additionally, insights into their potential applications in drug development, particularly as anticancer agents, are discussed.

Introduction

Organotin polymers are a class of organometallic polymers that have garnered significant interest due to their diverse applications, including as biocides, catalysts, and, notably, as potential chemotherapeutic agents.[1] Polymers synthesized from this compound precursors, in particular, have been investigated for their biological activity. The synthesis of these polymers is often achieved through interfacial polycondensation, a rapid and efficient polymerization technique.[2] This document outlines the synthesis of organotin polyesters and poly(ester ethers) from this compound dichloride and provides relevant characterization data and potential mechanisms of action in cancer therapy.

Synthesis of Organotin Polymers via Interfacial Polymerization

Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface of two immiscible liquids.[3][4] Typically, a diacid chloride or, in this case, an organotin dihalide is dissolved in an organic solvent, while a diol or a salt of a dicarboxylic acid is dissolved in an aqueous phase. The polymerization is rapid and often complete within seconds to minutes.[2]

Experimental Workflow: Interfacial Polymerization

G cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_workup Product Isolation and Purification A Aqueous Phase: Dissolve dicarboxylic acid salt (e.g., disodium glutarate) in distilled water C Combine aqueous and organic phases in a high-speed blender A->C B Organic Phase: Dissolve this compound dichloride in an organic solvent (e.g., chloroform) B->C D Stir vigorously for 30-60 seconds C->D E Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., ethanol) D->E F Filter the solid polymer E->F G Wash the polymer with water and the non-solvent to remove unreacted monomers and salts F->G H Dry the polymer under vacuum G->H

Caption: Workflow for the synthesis of organotin polymers via interfacial polymerization.

Protocol 1: Synthesis of Poly(this compound glutarate)

This protocol is based on the synthesis of poly(this compound glutarate) as a representative organotin polyester.[5]

Materials:

  • This compound dichloride (Me₂SnCl₂)

  • Glutaric acid

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Distilled water

Procedure:

  • Preparation of the Aqueous Monomer Solution:

    • In a beaker, dissolve glutaric acid and a stoichiometric equivalent of sodium hydroxide in distilled water to form the disodium salt of glutaric acid.

  • Preparation of the Organic Monomer Solution:

    • In a separate beaker, dissolve this compound dichloride in chloroform.

  • Polymerization:

    • Transfer the aqueous solution of disodium glutarate to a high-speed blender.

    • While stirring vigorously, rapidly add the chloroform solution of this compound dichloride to the blender.

    • Continue stirring for 30-60 seconds. The polymerization reaction is typically very fast.

  • Isolation and Purification:

    • Pour the reaction mixture into a beaker containing a large excess of a non-solvent like ethanol to precipitate the polymer.

    • Collect the white solid polymer by vacuum filtration.

    • Wash the polymer thoroughly with distilled water and ethanol to remove any unreacted monomers, salts, and other impurities.

    • Dry the purified poly(this compound glutarate) in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Synthesis of Organotin Poly(ester ether) from 2-Ketoglutaric Acid

This protocol describes the synthesis of an organotin poly(ester ether) using the disodium salt of 2-ketoglutaric acid.[2]

Materials:

  • This compound dichloride (Me₂SnCl₂)

  • 2-Ketoglutaric acid

  • Sodium hydroxide (NaOH)

  • An appropriate organic solvent (e.g., chloroform or dichloromethane)

  • A suitable non-solvent for precipitation (e.g., ethanol or acetone)

  • Distilled water

Procedure:

  • Preparation of the Aqueous Monomer Solution:

    • Prepare an aqueous solution of the disodium salt of 2-ketoglutaric acid by reacting 2-ketoglutaric acid with two molar equivalents of sodium hydroxide in distilled water.

  • Preparation of the Organic Monomer Solution:

    • Dissolve this compound dichloride in the chosen organic solvent.

  • Polymerization:

    • In a high-speed blender, combine the aqueous and organic solutions.

    • Stir the mixture at high speed for approximately 15-30 seconds.

  • Isolation and Purification:

    • Transfer the contents of the blender to a beaker containing the non-solvent to precipitate the polymer.

    • Isolate the solid polymer by filtration.

    • Wash the polymer product with distilled water and the non-solvent.

    • Dry the final product under vacuum.

Data Presentation

The following tables summarize typical quantitative data for organotin polymers synthesized from this compound dichloride and other organotin precursors for comparison.

Table 1: Synthesis of Organotin Poly(ester ethers) from 2-Ketoglutaric Acid [2]

Organotin DichlorideYield (%)Chain Length (Mw x 10⁴ g/mol )Degree of Polymerization
Me₂SnCl₂ 16 9.6 320
Et₂SnCl₂3714430
Bu₂SnCl₂4619500
Oc₂SnCl₂417340
Ph₂SnCl₂90671600

Table 2: Characterization Data for Poly(this compound glutarate) [5]

PropertyValue
Calculated Mn (from ¹H NMR) 69,000 g/mol
Thermal Stability (TGA) Stable up to 235 °C
Thermal Transition (DSC) 119 °C
FTIR (Sn-O stretch) 630-643 cm⁻¹

Application in Drug Development: Anticancer Activity

Organotin polymers have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] The mechanism of action is believed to involve the induction of apoptosis.[6]

Proposed Signaling Pathway for Organotin Polymer-Induced Apoptosis

The antitumor activity of organotin compounds can be attributed to their interaction with cellular components, leading to the activation of apoptotic pathways. While the exact mechanism for this compound-based polymers is still under investigation, related organotin compounds have been shown to influence key signaling molecules. For instance, some organotin compounds can modulate the levels of pro-apoptotic proteins like p53 and Bax, and anti-apoptotic proteins like Bcl-2.[7] Furthermore, inhibition of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation, has been observed with some organotin derivatives.[6]

G cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus cluster_mito Mitochondrion Polymer This compound Polymer PI3K PI3K Polymer->PI3K Inhibition p53 p53 Polymer->p53 Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibition Bax Bax p53->Bax Upregulation Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: Proposed signaling pathway for this compound polymer-induced apoptosis in cancer cells.

Formulation for Drug Delivery

While many organotin polymers exhibit intrinsic anticancer activity, their formulation into drug delivery systems can enhance their therapeutic potential. For instance, formulating these polymers into nanoparticles can improve their solubility, stability, and tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect.[8][9] Further research is needed to explore the encapsulation of other chemotherapeutic agents within these organotin polymer matrices for synergistic effects. The development of biodegradable organotin polymers could also lead to controlled-release formulations, minimizing systemic toxicity.[9]

References

Application Note and Protocol for Dimethyltin (DMT) Speciation in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organotin compounds (OTCs), including dimethyltin (DMT), are utilized in a variety of industrial applications, from PVC stabilizers to biocides.[1][2][3] Their widespread use has led to their presence in various environmental compartments, raising concerns due to their known toxicity, which varies depending on the number and nature of the organic groups attached to the tin atom.[3][4] Accurate and reliable analytical methods are crucial for monitoring the extent of contamination and understanding the environmental fate of these compounds. This application note provides a detailed protocol for the speciation analysis of this compound in environmental matrices such as water, soil, and sediment, primarily utilizing gas chromatography coupled with mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is also discussed as a powerful alternative.[5][6][7]

Principle

The analytical procedure for DMT speciation generally involves four key steps: (1) extraction of the organotin compounds from the sample matrix, (2) derivatization to convert the polar and non-volatile DMT into a more volatile and thermally stable form suitable for GC analysis, (3) separation of the derivatized analytes using gas chromatography, and (4) detection and quantification by mass spectrometry.[8] For solid samples like soil and sediment, an initial extraction is required to transfer the analytes into a liquid phase.[1][9] Aqueous samples may undergo solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[10] Derivatization is a critical step for GC-based methods and typically involves alkylation or hydride generation.[7][8]

Materials and Reagents

  • Solvents: Hexane, Diethyl ether, Methanol, Acetic acid (glacial), Acetonitrile (all pesticide or GC grade)

  • Reagents:

    • Sodium tetraethylborate (NaBEt₄)

    • Pentylmagnesium bromide (Grignard reagent)

    • Tropolone

    • Sodium acetate buffer (1 M, pH 4.5)

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate

    • Silica gel (for column chromatography)

  • Standards:

    • This compound dichloride (DMT) standard

    • Internal Standard: Tripropyltin chloride or deuterated tributyltin (TBT-d27)[1][10]

    • Recovery Standard: Tetrapropyltin[1]

  • Apparatus:

    • Mechanical shaker

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • Soxhlet extraction apparatus[11]

    • Gas chromatograph with a mass selective detector (GC-MS)

    • HPLC system with an ICP-MS detector

Experimental Protocols

Sample Preparation: Soil and Sediment

A common method for extracting organotins from solid matrices is solvent extraction, often assisted by a chelating agent like tropolone to improve the extraction efficiency of more polar species like DMT.[1][7]

Protocol:

  • Accurately weigh approximately 10-15 g of the wet soil or sediment sample into a suitable extraction vessel.

  • Spike the sample with a known amount of the internal standard (e.g., 1.0 mL of 0.25 ppm TBT-d27).[1]

  • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.[1]

  • Add 5 mL of an 80:20 (v/v) diethyl ether:hexane mixture containing 0.2% tropolone.[1]

  • Cap the vessel and shake vigorously on a mechanical shaker for 1 hour.[1]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean collection tube.

  • Repeat the extraction (steps 4-7) with a fresh 5 mL aliquot of the tropolone-containing solvent mixture.

  • Combine the organic extracts.

Sample Preparation: Water

For aqueous samples, solid-phase extraction (SPE) is a common technique for preconcentration and cleanup.

Protocol:

  • Filter the water sample (e.g., 500 mL) to remove suspended solids.

  • Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl).

  • Spike the sample with the internal standard.

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Pass the water sample through the SPE cartridge at a controlled flow rate.

  • Wash the cartridge to remove interferences.

  • Elute the retained organotin compounds with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Derivatization (Ethylation)

This protocol uses sodium tetraethylborate to convert the extracted DMT into its more volatile ethylated form.

Protocol:

  • To the combined and concentrated extract, add a suitable buffer to adjust the pH if necessary.

  • Add a freshly prepared aqueous solution of sodium tetraethylborate (NaBEt₄).

  • Vortex the mixture for a few minutes to allow the derivatization reaction to proceed.

  • The ethylated DMT will partition into the organic phase. Separate the organic layer.

Cleanup

A cleanup step using silica gel chromatography is often necessary to remove matrix components that could interfere with the GC-MS analysis.[1]

Protocol:

  • Prepare a small chromatography column with a slurry of silica gel in hexane.

  • Pass the derivatized extract through the column.

  • Elute the column with hexane and collect the eluate.[1]

  • Concentrate the cleaned extract to a final volume of 1-2 mL.[1]

  • Add the recovery standard (e.g., 25 µL of 10.0 µg/mL Tetrapropyltin) just before instrumental analysis.[1]

Instrumental Analysis: GC-MS

Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for ethylated DMT and the internal/recovery standards.

Alternative Technique: HPLC-ICP-MS

For laboratories equipped with HPLC-ICP-MS, derivatization can be avoided. This technique offers high sensitivity and selectivity for metal speciation.[5][6]

Conditions:

  • HPLC System: With a C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water with a complexing agent like tropolone and an acidic modifier is often used.[12]

  • ICP-MS: Used as a highly sensitive, element-specific detector for tin. The instrument is tuned to monitor tin isotopes.

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Method Detection Limits (MDLs) for this compound Speciation

Analytical TechniqueMatrixMDLReference
GC-MSWater0.26 - 0.84 pg of Sn[13]
GC-FPDWater6 - 16 ng/L[7]
HPLC-ICP-MSWater0.14 - 0.57 µg Sn/L[12]
GC-ICP-MSSediment4 - 7 pg (as Sn)[7]

Table 2: Recovery Percentages for this compound Speciation

MatrixRecovery (%)Analytical TechniqueReference
Water71 - 109% (calibrated)GC-MS-MS[13][14]
Sediment85 - 95%GC/MS[8]
Soil60 - 130%GC with MS detection[1]

Experimental Workflow and Diagrams

The overall experimental workflow for the GC-MS based analysis of DMT in soil/sediment is depicted below.

experimental_workflow sample Soil/Sediment Sample extraction Solvent Extraction (Hexane/Ether + Tropolone) sample->extraction Add Internal Std derivatization Derivatization (Ethylation with NaBEt4) extraction->derivatization cleanup Silica Gel Cleanup derivatization->cleanup analysis GC-MS Analysis cleanup->analysis Add Recovery Std data Data Analysis & Quantification analysis->data

Caption: Experimental workflow for DMT speciation in soil/sediment.

Quality Control and Quality Assurance

To ensure the reliability of the results, a rigorous quality control and quality assurance (QA/QC) program should be implemented.[10] This includes:

  • Method Blanks: An analyte-free matrix is carried through the entire analytical process to check for contamination.

  • Matrix Spikes: A known amount of the analyte is added to a sample before extraction to assess matrix effects on recovery.

  • Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of organotins to verify the accuracy of the method.[1]

  • Internal Standards: Added at the beginning of the procedure to correct for losses during sample preparation and analysis.[10]

  • Calibration: A multi-point calibration curve should be generated to ensure linearity over the working concentration range.[1]

Conclusion

The described protocol provides a robust and reliable method for the speciation analysis of this compound in various environmental matrices. The choice between GC-MS and HPLC-ICP-MS will depend on the available instrumentation and the specific requirements of the analysis. Adherence to strict quality control measures is essential for obtaining accurate and defensible data.

References

handling and storage procedures for dimethyltin dichloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Dimethyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound dichloride (CAS No. 753-73-1) is a versatile organotin compound utilized as a catalyst, a stabilizer for PVC, and an intermediate in the synthesis of other organotin compounds.[1][2] It is also employed in the production of coatings for glass.[3] However, organotin compounds are known for their toxicity, and this compound dichloride is classified as highly hazardous.[4][5] It is fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[6][7] Furthermore, it causes damage to the nervous and immune systems through prolonged or repeated exposure.[7][8]

These application notes provide detailed procedures and safety protocols for the handling and storage of this compound dichloride in a laboratory setting to ensure the safety of personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound dichloride is a white crystalline powder that is moisture-sensitive.[6][9] It is crucial to be fully aware of its hazard classifications before handling.

GHS Hazard Statements: [7]

  • H301+H311: Toxic if swallowed or in contact with skin.

  • H330: Fatal if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H361d: Suspected of damaging the unborn child.

  • H372: Causes damage to the nervous system and the immune system through prolonged or repeated exposure.

  • EUH071: Corrosive to the respiratory tract.[7]

Due to its high toxicity and corrosive nature, all handling must be performed with strict adherence to safety protocols.

Physical, Chemical, and Toxicological Properties

A summary of the key quantitative data for this compound dichloride is presented below for easy reference.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₂H₆Cl₂Sn[6]
Molecular Weight 219.68 g/mol [4]
Appearance White crystalline powder[6][9]
Melting Point 103 - 110 °C / 217.4 - 230 °F[6][8]
Boiling Point 188 - 190 °C / 370.4 - 374 °F[6]
Water Solubility Slightly soluble (20 g/L at 20°C); reacts with water[1][3]
Synonyms Dichlorodimethylstannane, Dichlorothis compound[6][9]

Table 2: Toxicological Data

ParameterValueSpeciesSource(s)
LD50 Oral 73.9 mg/kgRat[10]
LD50 Dermal 404 mg/kgRabbit[6]
LC50 Inhalation 115 mg/m³/4hrRat[4]
LC50 Inhalation 125 mg/L/1hRat[6]

Table 3: Occupational Exposure Limits (as Sn)

LimitValueSource(s)
OSHA PEL (TWA) 0.1 mg/m³[4]
ACGIH TLV (TWA) 0.1 mg/m³[9]
ACGIH TLV (STEL) 0.2 mg/m³[4][9]
NIOSH IDLH 25 mg/m³[4]

Laboratory Handling and Storage Protocols

Protocol for Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent any exposure.

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer data for breakthrough times. Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[9]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to keep airborne concentrations below permissible exposure limits.[9] For situations where a fume hood is not feasible or for emergency response, use a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), following OSHA respirator regulations in 29 CFR 1910.134.[9]

Protocol for Safe Handling and Use

This protocol outlines the steps for using this compound dichloride as a catalyst in a laboratory-scale reaction.

  • Preparation and Pre-Reaction Setup:

    • Designate a specific area within a chemical fume hood for the experiment.

    • Ensure an eyewash station and safety shower are readily accessible.[9]

    • Assemble all glassware and equipment. Ensure it is completely dry, as this compound dichloride is moisture-sensitive.[6][9] The entire apparatus should be flushed with an inert gas like nitrogen or argon.[11]

    • Place a container for solid waste and a separate, labeled container for liquid waste inside the fume hood.

  • Weighing and Dispensing:

    • Handle the solid compound carefully to minimize dust generation and accumulation.[9]

    • Weigh the required amount of this compound dichloride in a tared, sealed container within the fume hood.

    • If transferring to a reaction vessel, do so under a stream of inert gas.

  • Running the Reaction:

    • Add the this compound dichloride to the reaction mixture slowly.

    • Maintain the inert atmosphere throughout the reaction.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction Workup and Decontamination:

    • Upon completion, quench the reaction carefully according to the specific experimental procedure.

    • Clean all contaminated glassware and equipment thoroughly.

    • Wipe down the surfaces of the fume hood with an appropriate decontaminating solution.

  • Waste Disposal:

    • Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.

    • Do not flush into the sewer system or allow it to contaminate ground water.[8]

    • Follow all local, regional, and national regulations for hazardous waste disposal.

Protocol for Storage

Proper storage is critical to maintain the chemical's stability and prevent accidental exposure.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated place.[10][12]

    • The storage area should be a designated corrosives area.[9]

  • Container Requirements:

    • Keep the container tightly closed to protect from moisture.[9][10]

    • For long-term storage, consider storing under a nitrogen atmosphere.[9]

  • Access and Security:

    • Store the chemical in a locked cabinet or a secure, approved area to restrict access to authorized personnel only.[10][13]

    • Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill and Leak Response
  • Evacuate: Immediately evacuate personnel from the spill area. Keep people away and upwind of the spill.[8]

  • Ventilate: Ensure the area is well-ventilated, but perform this action from a safe distance.

  • Contain: Prevent the spill from entering drains or waterways.[13]

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[9]

    • Avoid actions that generate dust.[9]

    • Clean the affected area thoroughly once the material is removed.

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for handling this compound dichloride, from preparation to emergency response.

Caption: Workflow for handling and storing this compound dichloride.

References

Application Notes and Protocols for the Use of Dimethyltin Catalysts in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyltin compounds as catalysts in the production of polyurethane foams. The information compiled from various scientific sources is intended to guide researchers in understanding the catalytic activity of these compounds and in developing experimental protocols.

Introduction

Polyurethane (PU) foams are versatile polymers formed through the reaction of polyols with diisocyanates. The production of these foams relies on a delicate balance between two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation). Catalysts are essential to control the rates of these reactions, thereby determining the final properties of the foam.[1] Organometallic compounds, particularly organotin catalysts, are highly effective in promoting the gelling reaction.[2][3] this compound compounds, a class of organotin catalysts, are known for their high catalytic activity in polyurethane systems.[4]

Role of this compound Catalysts

This compound compounds, such as this compound dineodecanoate and this compound mercaptide, primarily function as potent gel catalysts.[4][5] They accelerate the reaction between the hydroxyl groups of the polyol and the isocyanate groups, leading to the formation of the polyurethane polymer network.[3] The catalytic activity of organotin compounds is attributed to the Lewis acidic nature of the tin atom, which coordinates with the reactants to facilitate the urethane linkage formation. The use of these catalysts can lead to shorter gel and tack-free times in foam production.[2]

Quantitative Data on Catalyst Performance

The concentration of the this compound catalyst has a significant impact on the reaction kinetics and the final physical properties of the polyurethane foam. The following tables summarize the expected effects based on available data for organotin catalysts.

Table 1: Effect of this compound Catalyst Concentration on Polyurethane Foam Reaction Kinetics

Catalyst Concentration (php*)Cream Time (s)Gel Time (s)Rise Time (s)
Low (e.g., 0.05)LongerLongerLonger
Medium (e.g., 0.1)ModerateModerateModerate
High (e.g., 0.2)ShorterShorterShorter

*php = parts per hundred parts of polyol. Data is synthesized from general knowledge of organotin catalysts; specific values will vary with the formulation.

Table 2: Effect of this compound Catalyst Concentration on Polyurethane Foam Physical Properties

Catalyst Concentration (php*)Density ( kg/m ³)Compressive Strength (kPa)Tensile Strength (kPa)
Low (e.g., 0.05)LowerLowerLower
Medium (e.g., 0.1)ModerateModerateModerate
High (e.g., 0.2)HigherHigherHigher

*php = parts per hundred parts of polyol. Increasing the tin catalyst concentration generally enhances the gelling reaction, leading to a more compact cell structure and improved mechanical properties.[2] Data is illustrative and the actual values are formulation-dependent.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of polyurethane foams using this compound catalysts. These should be adapted based on specific research needs and available equipment.

Protocol 1: Preparation of Rigid Polyurethane Foam

Materials:

  • Polyether polyol (e.g., hydroxyl value 300-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound catalyst (e.g., this compound Dineodecanoate)

  • Amine catalyst (blowing catalyst, e.g., DMCHA)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water, cyclopentane)

  • Disposable cups and mixing equipment

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable cup, accurately weigh the polyether polyol.

    • Add the surfactant, amine catalyst, blowing agent, and the desired amount of this compound catalyst to the polyol.

    • Mix the components thoroughly for at least 30 seconds at high speed (e.g., 2000 rpm) until a homogeneous mixture is obtained.

  • Foaming Reaction:

    • Add the pre-weighed pMDI (Component B) to the polyol premix.

    • Immediately mix at high speed for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.

    • Observe and record the cream time, gel time, and rise time.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • After curing, the foam can be demolded and cut into specimens for physical property testing (density, compressive strength, etc.).

Protocol 2: Preparation of Flexible Polyurethane Foam

Materials:

  • Polyether polyol (e.g., hydroxyl value 40-60 mg KOH/g)

  • Toluene Diisocyanate (TDI) or MDI

  • This compound catalyst (e.g., this compound Mercaptide)

  • Amine catalyst (blowing catalyst, e.g., TEDA)

  • Surfactant (silicone-based)

  • Water (blowing agent)

  • Disposable cups and mixing equipment

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable cup, weigh the polyether polyol.

    • Add the surfactant, amine catalyst, water, and the specified amount of this compound catalyst to the polyol.

    • Mix thoroughly for at least 30 seconds at high speed to ensure homogeneity.

  • Foaming Reaction:

    • Add the pre-weighed isocyanate (Component B) to the polyol premix.

    • Mix vigorously for 5-7 seconds.

    • Pour the mixture into an open mold and allow it to expand freely.

    • Record the characteristic reaction times (cream, gel, and rise).

  • Curing and Analysis:

    • Let the foam cure for a minimum of 24 hours at room temperature.

    • Cut the cured foam into desired shapes for analysis of physical properties such as density, tensile strength, and indentation load deflection (ILD).

Visualizations

Catalytic Cycle of this compound in Urethane Formation

The following diagram illustrates the proposed catalytic cycle for an organotin dicarboxylate, such as a this compound compound, in the formation of a urethane linkage. The tin catalyst first forms an alkoxide complex with the alcohol (polyol), which then reacts with the isocyanate.[4]

G Catalyst This compound Catalyst (R₂Sn(OCOR')₂) AlkoxideComplex Alkoxide-Tin Complex (R₂Sn(OCOR')(OR'')) Catalyst->AlkoxideComplex + Polyol Polyol Polyol (R''-OH) Polyol->AlkoxideComplex Isocyanate Isocyanate (R'''-NCO) Intermediate Intermediate Complex Isocyanate->Intermediate AlkoxideComplex->Intermediate + Isocyanate Urethane Urethane (R'''-NHCOOR'') Intermediate->Urethane Rearrangement RegeneratedCatalyst Regenerated Catalyst Intermediate->RegeneratedCatalyst RegeneratedCatalyst->Catalyst Cycle Restart

Caption: Catalytic cycle of this compound in urethane formation.

Experimental Workflow for Polyurethane Foam Synthesis

This diagram outlines the general workflow for the laboratory preparation of polyurethane foam.

G Start Start PrepareA Prepare Component A (Polyol, Catalysts, Surfactant, Blowing Agent) Start->PrepareA PrepareB Prepare Component B (Isocyanate) Start->PrepareB Mix Mix Components A and B PrepareA->Mix PrepareB->Mix Pour Pour into Mold Mix->Pour Foam Foaming Process (Observe Reaction Times) Pour->Foam Cure Cure for 24h Foam->Cure Test Characterize Foam Properties Cure->Test End End Test->End

Caption: Experimental workflow for polyurethane foam synthesis.

Safety Precautions

Organotin compounds, including this compound derivatives, can be toxic and should be handled with care. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific this compound catalyst being used for detailed handling and disposal information.

Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers should conduct their own experiments and safety assessments before implementing any protocols.

References

Troubleshooting & Optimization

Technical Support Center: Managing Moisture Sensitivity of Dimethyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyltin compounds. The information is designed to address specific issues that may be encountered during experimental procedures due to the inherent moisture sensitivity of these organometallic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound compounds sensitive to moisture?

This compound compounds, such as this compound dichloride, are highly susceptible to hydrolysis. The tin-carbon bond is stable, but the tin-heteroatom bond (e.g., Sn-Cl, Sn-O) is readily attacked by water molecules. This reaction leads to the stepwise replacement of the heteroatom with hydroxyl groups, forming various hydroxo and condensed species, and can ultimately result in the precipitation of insoluble this compound oxide.[1][2]

Q2: What are the visible signs of degradation in a this compound compound due to moisture exposure?

Exposure of this compound compounds to moisture can lead to several observable changes. For solid compounds, you might observe a change in texture, such as clumping or the formation of a solid crust. Liquid this compound compounds may become cloudy or form a precipitate. In some cases, a faint, pungent odor may be detected due to the release of byproducts like hydrogen chloride gas from the hydrolysis of this compound dichloride.[3]

Q3: How should I properly store my this compound compounds to prevent moisture contamination?

To ensure the longevity of your this compound compounds, they must be stored under a dry, inert atmosphere.[4] The use of a glove box or a desiccator with a high-quality desiccant is highly recommended. For compounds supplied in Sure/Seal™ bottles, it is crucial to maintain the integrity of the septum and always use a dry needle and syringe for transfers under an inert atmosphere.[4] Store containers in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

Q4: Can I use common organic solvents with this compound compounds?

While this compound compounds are soluble in many common organic solvents like benzene, hexane, and ethanol, the purity of the solvent is critical.[1] Always use anhydrous solvents to minimize the risk of hydrolysis. Even trace amounts of water in the solvent can lead to the degradation of the compound over time.[1] In protic solvents like alcohols, adduct formation can occur, for instance, this compound dichloride can form Me₂SnCl₂(EtOH)₂ in ethanol.[1]

Q5: What is the best way to handle this compound compounds during an experiment to avoid moisture exposure?

All manipulations of this compound compounds should be carried out using standard air-sensitive techniques. This includes the use of either a glove box with a low-moisture and low-oxygen atmosphere or a Schlenk line with a positive pressure of an inert gas (e.g., argon or nitrogen). All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use. When transferring solutions, use dry, gas-tight syringes or cannulas.

Troubleshooting Guides

Problem: My reaction with a this compound compound is not proceeding as expected, or the yield is significantly lower than anticipated.

Possible CauseTroubleshooting Steps
Degradation of the this compound reagent due to moisture. 1. Verify Reagent Quality: Check for any visual signs of degradation in your stock of the this compound compound. If in doubt, it is best to use a fresh, unopened container. 2. Confirm Anhydrous Conditions: Ensure all solvents were properly dried and stored. Consider using a freshly opened bottle of anhydrous solvent. 3. Improve Inert Atmosphere Technique: Review your Schlenk line or glove box procedures to identify any potential sources of atmospheric exposure. Ensure all joints are properly sealed and there is a positive pressure of inert gas.
Incomplete reaction due to the presence of hydrolysis byproducts. 1. Analyze the Reaction Mixture: Use analytical techniques like NMR or GC-MS to check for the presence of hydrolysis products (e.g., this compound oxide). 2. Purify the Reagent: If the starting material is suspected to be partially hydrolyzed, consider purification methods appropriate for the specific compound, if feasible, under inert conditions.

Problem: I observe an unexpected precipitate forming in my reaction mixture containing a this compound compound.

Possible CauseTroubleshooting Steps
Precipitation of insoluble this compound oxide due to hydrolysis. 1. Identify the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. 2. Review Experimental Setup: Scrutinize your experimental setup for any potential leaks or sources of moisture ingress. 3. Use a Moisture Scavenger: In some cases, adding a compatible moisture scavenger to the reaction mixture at the outset can help to remove trace amounts of water.
Low solubility of the this compound compound or a reaction intermediate/product in the chosen solvent. 1. Check Solubility Data: Consult the literature for the solubility of your specific this compound compound and any expected products in the reaction solvent. 2. Consider a Different Solvent: If solubility is an issue, explore the use of a different anhydrous solvent in which all components are more soluble.

Problem: My analytical results (e.g., NMR, GC-MS) for a sample containing a this compound compound are inconsistent or show signs of degradation.

Possible CauseTroubleshooting Steps
Sample degradation during preparation or analysis due to exposure to ambient moisture. 1. Prepare Samples Under Inert Atmosphere: Prepare all samples for analysis (e.g., dilutions, derivatizations) in a glove box or under a stream of inert gas. 2. Use Anhydrous Solvents for Analysis: Ensure that all solvents used for sample preparation and in the analytical instrument (e.g., mobile phase for chromatography) are anhydrous.
Hydrolysis occurring in the analytical instrument. 1. Check for Leaks: Inspect the analytical instrument for any potential leaks that could introduce moisture. 2. Dry the System: If possible, purge the instrument with a dry, inert gas before introducing the sample.

Data Presentation

Table 1: Hydrolytic Stability of Selected this compound Compounds

CompoundConditionObservationHalf-life (at 25°C)Reference
This compound dichlorideIn waterDecomposes rapidly to form this compound hydroxide, which can precipitate as this compound oxide.Not specified, but rapid[3]
This compound bis(2-ethylhexylthioglycolate)Simulated gastric conditions (pH 1.2, 37°C)Hydrolyzes to this compound chloro-(2-ethylhexyl) thioglycolate. This compound dichloride was not detected.After 72 hours, approximately 61.8% of the initial compound remained.[5]
This compound bis(dodecylmercaptide)pH 4, 7, and 9 at 50°C for 5 daysLess than 10% hydrolysis observed.> 1 year

Experimental Protocols

Protocol 1: General Handling and Transfer of Moisture-Sensitive this compound Compounds using a Schlenk Line

Objective: To safely transfer a solid or liquid this compound compound from its storage container to a reaction flask under an inert atmosphere.

Materials:

  • Schlenk flask

  • Septa

  • Nitrogen or Argon gas source connected to a Schlenk line

  • Dry syringes and needles

  • Cannula (for liquid transfers)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware, syringes, and cannulas are thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction flask on the Schlenk line. Evacuate the flask and refill with inert gas. Repeat this cycle three times to ensure the removal of all air and moisture.

  • Solid Transfer: For solid compounds, quickly transfer the desired amount from the storage container to the reaction flask under a positive flow of inert gas. This is best performed in a glove box if available.

  • Liquid Transfer (Syringe): For liquid transfers, pierce the septum of the reagent bottle with a dry needle connected to the inert gas line to maintain positive pressure. Use a second dry, gas-tight syringe to withdraw the desired volume of the liquid. Quickly transfer the liquid to the reaction flask by piercing its septum.

  • Liquid Transfer (Cannula): For larger volumes, a cannula transfer is preferred. Pressurize the reagent bottle with inert gas and insert one end of the cannula through the septum. Insert the other end of the cannula into the receiving flask, ensuring it is below the level of any solvent. The pressure difference will drive the liquid transfer.

Protocol 2: Monitoring Hydrolysis of a this compound Compound by ¹H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively monitor the hydrolysis of a this compound compound over time.

Materials:

  • NMR spectrometer

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Dry NMR tubes with caps

  • Microsyringe

Procedure:

  • Sample Preparation: In a glove box or under a strict inert atmosphere, prepare a stock solution of the this compound compound in the chosen anhydrous deuterated solvent.

  • Initiation of Hydrolysis: To initiate the hydrolysis, a controlled amount of water (e.g., a microliter of D₂O to observe potential H-D exchange or H₂O if monitoring the disappearance of the parent compound is the primary goal) can be added to the NMR tube containing the this compound solution. Alternatively, the sample can be exposed to a controlled humidity environment for a set period.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum immediately after the addition of water (t=0). Continue to acquire spectra at regular time intervals.

  • Data Analysis: Process the NMR spectra. The appearance of new signals or changes in the integration of the signals corresponding to the methyl protons of the this compound compound can be used to monitor the progress of hydrolysis. The formation of hydrolysis products may lead to the appearance of new Sn-CH₃ signals at different chemical shifts.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis & Workup start Start dry_glassware Oven-dry all glassware start->dry_glassware inert_atm Assemble under inert atmosphere (Glove Box / Schlenk Line) dry_glassware->inert_atm weigh_compound Weigh this compound compound inert_atm->weigh_compound dissolve Dissolve in anhydrous solvent weigh_compound->dissolve reaction Perform reaction dissolve->reaction quench Quench reaction (if necessary) reaction->quench extract Workup & Extraction quench->extract analyze Analyze product (NMR, GC-MS) extract->analyze end End analyze->end

Caption: Workflow for handling moisture-sensitive this compound compounds.

Troubleshooting_Logic start Poor reaction outcome (low yield, no product) check_reagent Is the this compound reagent old or improperly stored? start->check_reagent check_conditions Were anhydrous solvents and inert atmosphere techniques used correctly? check_reagent->check_conditions No new_reagent Use a fresh bottle of reagent. check_reagent->new_reagent Yes improve_technique Review and improve handling techniques. Dry solvents rigorously. check_conditions->improve_technique No analyze_mixture Analyze crude reaction mixture for hydrolysis byproducts. check_conditions->analyze_mixture Yes success Problem Resolved new_reagent->success improve_technique->success failure Problem Persists: Consider other reaction parameters. analyze_mixture->failure

Caption: Troubleshooting logic for reactions involving this compound compounds.

References

solubility of dimethyltin dichloride in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyltin dichloride. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during solubility experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound dichloride in common organic solvents?

The solubility of this compound dichloride, a white crystalline powder, has been quantitatively determined in a limited number of solvents.[1] It is known to be moisture-sensitive.[1][2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound dichloride.

SolventChemical ClassSolubility ( g/100 mL)Temperature (°C)
MethanolAlcohol10[1][2][3][4]Not Specified
WaterAqueous2[1][2][3][4]20

Qualitative Solubility Information

Publicly available, broad-spectrum quantitative solubility data is limited. However, literature suggests qualitative solubility in the following solvents:

  • Ethanol: Soluble

  • Acetone: Soluble

  • Benzene: Used as a reaction medium, suggesting at least moderate solubility.

  • Sulphones & Carbonates: Employed as solvents during its synthesis, indicating solubility.

A comprehensive study measuring the solubility of this compound dichloride in six specific organic solvents (tetrahydrofuran, toluene, ethyl acetate, acetonitrile, n-hexane, and ethanol) between 268.15 K and 313.15 K has been reported, but the detailed quantitative results are not widely available.[5] Researchers requiring precise solubility data in these or other solvents are advised to determine it experimentally.

Q2: What is a recommended experimental protocol for determining the solubility of this compound dichloride?

A reliable method for determining the solubility of a solid compound like this compound dichloride is the static equilibrium gravimetric method. This protocol is adapted from established general procedures and includes specific precautions for this compound.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the maximum mass of this compound dichloride that can dissolve in a specific volume of a chosen organic solvent at a constant temperature.

Materials:

  • This compound dichloride (CAS 753-73-1)

  • Anhydrous organic solvent of choice

  • Analytical balance (readable to ±0.1 mg)

  • Temperature-controlled environment (e.g., incubator shaker, water bath)

  • Vials with airtight, chemically resistant caps (e.g., PTFE-lined)

  • Magnetic stirrer and stir bars or vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pipettes and other necessary glassware

Procedure:

  • Preparation (Inert Atmosphere): Due to its moisture sensitivity, it is highly recommended to perform steps 1-3 inside a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

  • Solvent Dispensing: Accurately dispense a known volume or mass of the anhydrous solvent into several vials.

  • Solute Addition: Add an excess amount of this compound dichloride to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled environment. Agitate the mixtures (e.g., using a shaker or stirrer) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the undissolved solid settle. For finer suspensions, centrifuge the vials at the same temperature to pellet the excess solid.

  • Sample Collection: Carefully extract a known volume of the clear, supernatant liquid using a syringe. Immediately pass the liquid through a syringe filter to remove any remaining solid particulates.

  • Mass Determination: Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact mass of the solution.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant mass of the dried this compound dichloride is achieved.

  • Calculation:

    • Record the final mass of the vial containing the dried solute.

    • Subtract the initial mass of the empty vial to find the mass of the dissolved this compound dichloride.

    • Calculate the solubility in grams per 100 mL or other desired units based on the initial volume of solvent used and the mass of the dissolved solute.

Q3: What are the key safety and handling considerations for this compound dichloride?

This compound dichloride is a hazardous substance and requires strict safety protocols.

  • Toxicity: It is toxic if swallowed, in contact with skin, and fatal if inhaled. It is also suspected of damaging the unborn child and causes damage to organs through prolonged or repeated exposure.

  • Corrosivity: It causes severe skin burns and eye damage.

  • Moisture Sensitivity: The compound is hygroscopic and sensitive to moisture.[1][2] Store in a tightly closed container in a dry, well-ventilated place, preferably under a nitrogen atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemically resistant gloves. All handling of the solid should be done in a certified chemical fume hood or glovebox to avoid inhalation.

  • Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.

Troubleshooting Guide

Issue: The compound is not dissolving as expected or solubility seems very low.
  • Question: I am trying to dissolve this compound dichloride, but it remains a solid even after mixing. What could be wrong?

  • Answer:

    • Solvent Purity & Moisture: Ensure your solvent is anhydrous. This compound dichloride is moisture-sensitive, and contamination with water can lead to hydrolysis and the formation of less soluble tin oxides.

    • Temperature: Solubility is temperature-dependent. Ensure your experiment is being conducted at the intended temperature. For many compounds, solubility increases with temperature.

    • Equilibration Time: Reaching saturation equilibrium is not instantaneous. Ensure you are allowing sufficient time for the dissolution process, which could be 24 hours or longer.

    • Insufficient Agitation: The mixture must be continuously and vigorously agitated to facilitate dissolution. Ensure your stirring or shaking mechanism is working effectively.

Issue: I am getting inconsistent or non-reproducible solubility results.
  • Question: My repeated experiments are giving different solubility values. What are the common sources of error?

  • Answer:

    • Temperature Fluctuations: Small changes in temperature can significantly affect solubility. Ensure your temperature control system is stable and accurate throughout the equilibration and sampling process.

    • Incomplete Equilibration: If the dissolution process has not reached equilibrium, samples taken at different times will yield different results. Consider extending the agitation time.

    • Pipetting/Sampling Errors: When sampling the supernatant, be extremely careful not to disturb the undissolved solid. Any suspended particles will artificially inflate the measured solubility. Using a syringe filter is critical.

    • Solvent Evaporation: During handling, solvent can evaporate, concentrating the solution and leading to inaccurate results. Keep vials tightly sealed and minimize the time they are open.

    • Hygroscopic Absorption: If handled outside of an inert atmosphere, the compound and solvent can absorb atmospheric moisture, altering the solubility.

Issue: A precipitate forms when adding a stock solution to an aqueous buffer.
  • Question: I prepared a stock solution of this compound dichloride in an organic solvent. When I dilute it into my aqueous assay buffer, a precipitate forms. How can I fix this?

  • Answer: This is a common issue when an organic solvent-based stock is introduced to an aqueous medium where the compound has lower solubility.

    • Reduce Final Concentration: The most straightforward solution is to ensure the final concentration in the aqueous buffer is below the compound's aqueous solubility limit (approx. 20 g/L or 2 mg/mL).[2][3]

    • Change Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing or vigorously stirring. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

    • Use a Co-solvent: If compatible with your experiment, consider including a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous buffer to increase the compound's solubility.

    • pH Adjustment: The solubility of organotin hydrolysis products can be pH-dependent. Investigate if adjusting the pH of your buffer (while maintaining experimental compatibility) can improve solubility.

Visual Workflow Guides

The following diagrams illustrate key workflows for determining and troubleshooting the solubility of this compound dichloride.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare Materials (Anhydrous Solvent, DMTDC) dispense Dispense Known Volume of Solvent into Vials prep->dispense add Add Excess DMTDC to Vials dispense->add equil Equilibrate at Constant T (24-48h with agitation) add->equil settle Settle or Centrifuge to Separate Phases equil->settle sample Filter Supernatant (0.2 µm Syringe Filter) settle->sample weigh Weigh Saturated Aliquot sample->weigh evap Evaporate Solvent weigh->evap reweigh Weigh Dried Solute evap->reweigh calc Calculate Solubility (g / 100 mL) reweigh->calc

Caption: Experimental workflow for gravimetric solubility determination.

G start Inconsistent or Low Solubility Result q_temp Is Temperature Constant & Correct? start->q_temp s_temp Action: Stabilize and Verify Temperature q_temp->s_temp No q_time Is Equilibration Time Sufficient? q_temp->q_time Yes end Re-run Experiment s_temp->end s_time Action: Increase Agitation Time (>24h) q_time->s_time No q_moisture Is the System Strictly Anhydrous? q_time->q_moisture Yes s_time->end s_moisture Action: Use Anhydrous Solvents & Inert Atmosphere q_moisture->s_moisture No q_sampling Is Supernatant Clear & Filtered? q_moisture->q_sampling Yes s_moisture->end s_sampling Action: Ensure Proper Settling & 0.2µm Filtering q_sampling->s_sampling No q_sampling->end Yes s_sampling->end

Caption: Troubleshooting logic for common solubility experiment issues.

References

Technical Support Center: Overcoming Catalyst Deactivation in Dimethyltin-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in reactions catalyzed by dimethyltin compounds. Our goal is to help you diagnose and overcome challenges in your experiments, ensuring optimal reaction performance and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for this compound catalysts?

A1: this compound catalysts can deactivate through several mechanisms, with the most common being:

  • Hydrolysis: Exposure to water, even in trace amounts, can lead to the hydrolysis of the this compound catalyst, forming less active or inactive tin hydroxides and oxides.[1]

  • Poisoning: Impurities in the reaction mixture can act as catalyst poisons, binding to the active tin center and blocking its catalytic activity. Common poisons include acidic or basic compounds, sulfur-containing molecules, and some nitrogen heterocycles.

  • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose, leading to a loss of its defined structure and catalytic function.[1]

  • Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block active sites.

Q2: My reaction is sluggish or has stalled completely. How do I know if my this compound catalyst has deactivated?

A2: A significant decrease in the reaction rate or a complete halt of the reaction, despite the presence of starting materials, is a strong indicator of catalyst deactivation. You may also observe changes in the appearance of the reaction mixture, such as the formation of precipitates (e.g., insoluble tin oxides from hydrolysis). To confirm, you can try adding a fresh batch of the catalyst to see if the reaction resumes.

Q3: Can a deactivated this compound catalyst be regenerated?

A3: In some cases, it is possible to regenerate a deactivated this compound catalyst, depending on the deactivation mechanism. For instance, catalysts deactivated by the deposition of organic residues (fouling) may be regenerated by washing with an appropriate solvent. However, irreversible deactivation, such as thermal decomposition, is generally not reversible.

Q4: How can I prevent my this compound catalyst from deactivating?

A4: Preventing catalyst deactivation is often more effective than regeneration. Key preventative measures include:

  • Using Anhydrous Reagents and Solvents: Rigorously drying all solvents and reagents before use is crucial to prevent hydrolysis.

  • Purifying Starting Materials: Removing potential catalyst poisons from your starting materials through purification techniques like distillation or chromatography can significantly extend catalyst lifetime.

  • Optimizing Reaction Temperature: Operating at the lowest effective temperature can help prevent thermal degradation of the catalyst.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can protect the catalyst from air and moisture.

Troubleshooting Guides

Issue 1: Reduced or No Catalytic Activity from the Start
Symptom Possible Cause Troubleshooting Steps
Reaction does not initiate or is extremely slow from the beginning.Inactive Catalyst: The catalyst may have degraded during storage due to exposure to air or moisture.1. Use a fresh batch of catalyst from a reliable supplier. 2. Ensure the catalyst has been stored under an inert atmosphere and in a desiccator.
Presence of Catalyst Poisons in Starting Materials: Acidic or basic impurities, or other coordinating species, may be present in the reactants or solvent.1. Purify all starting materials and solvents. For example, wash with a dilute acidic or basic solution (if compatible with your reagents), followed by a water wash and thorough drying. 2. Consider passing liquid reagents through a column of activated alumina or silica gel to remove polar impurities.
Incorrect Reaction Setup: Leaks in the reaction apparatus can introduce air and moisture.1. Ensure all glassware is oven-dried and cooled under a stream of inert gas. 2. Pressure-test your reaction setup to check for leaks.
Issue 2: Catalyst Deactivation During the Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction starts but slows down or stops prematurely.Hydrolysis: Trace amounts of water in the reaction mixture are hydrolyzing the catalyst.1. Add a drying agent that is compatible with the reaction, such as molecular sieves. 2. For polyesterification reactions, consider adding a desiccant like finely powdered aluminum sulfate at the beginning of the reaction.[2]
Thermal Degradation: The reaction temperature is too high, causing the catalyst to decompose.1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. If high temperatures are necessary, consider adding the catalyst in portions throughout the reaction.
Fouling: Byproducts are precipitating on the catalyst surface (more common with heterogeneous catalysts).1. If using a heterogeneous catalyst, remove a small sample and examine it under a microscope for any visible deposits. 2. Consider improving the solubility of reactants and products by changing the solvent.
Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity.1. Try to remove the product as it is formed, for example, by using a Dean-Stark trap to remove water in an esterification reaction.

Data on Catalyst Deactivation and Prevention

Deactivation Pathway Effect on Catalyst Commonly Affected Reactions Prevention/Mitigation Strategy Expected Outcome
Hydrolysis Formation of inactive tin hydroxides/oxides.Esterification, Transesterification, Polyurethane synthesis.Use of anhydrous reagents and solvents; addition of desiccants.Maintained catalytic activity throughout the reaction.
Acidic Poisoning Neutralization of the Lewis acidic tin center.Reactions sensitive to pH.Purification of reagents; use of non-acidic scavengers.Consistent reaction rates and yields.
Thermal Degradation Decomposition of the catalyst structure.High-temperature polymerizations.Optimization of reaction temperature; portion-wise addition of catalyst.Improved catalyst lifetime and cleaner reaction profiles.

Experimental Protocols

Protocol 1: General Procedure for Solvent Washing of a Deactivated Heterogeneous this compound Catalyst

This protocol is a general guideline for the regeneration of a fouled heterogeneous this compound catalyst and may require optimization based on the specific nature of the catalyst and the foulant.

Materials:

  • Deactivated heterogeneous this compound catalyst

  • Anhydrous organic solvent in which the foulant is soluble (e.g., toluene, THF, acetone)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Washing: a. Transfer the recovered catalyst to a flask under an inert atmosphere. b. Add a sufficient volume of the chosen anhydrous organic solvent to suspend the catalyst. c. Stir the suspension at room temperature for 1-2 hours. For more stubborn foulants, gentle heating may be applied, provided the catalyst is thermally stable at that temperature. d. Filter the catalyst under an inert atmosphere. e. Repeat the washing process with fresh solvent until the filtrate is clear and colorless.

  • Drying: a. Transfer the washed catalyst to a vacuum oven. b. Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all traces of the washing solvent.

  • Storage: Store the regenerated catalyst under a dry, inert atmosphere.

Protocol 2: Analytical Method for Quantifying this compound Catalyst Concentration

This protocol outlines a general method for determining the concentration of a soluble this compound catalyst in a reaction mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This can be used to monitor catalyst degradation over time.

Materials:

  • Aliquots from the reaction mixture

  • An appropriate quenching agent (if necessary)

  • High-purity solvent for dilution

  • Internal standard

  • GC or HPLC instrument with a suitable detector (e.g., FID, MS for GC; UV, MS for HPLC)

Procedure:

  • Sample Preparation: a. At various time points during the reaction, withdraw a small, accurately measured aliquot from the reaction mixture. b. If the reaction is ongoing, immediately quench the aliquot to stop the reaction (e.g., by rapid cooling or addition of a specific quenching agent). c. Dilute the aliquot with a suitable high-purity solvent to a concentration within the linear range of the analytical instrument. d. Add a known concentration of an internal standard that does not co-elute with the catalyst or other components of the mixture.

  • Analysis: a. Inject the prepared sample into the GC or HPLC system. b. Run the analysis using a validated method (i.e., a method with a known retention time for the this compound catalyst and the internal standard).

  • Quantification: a. Integrate the peak areas of the this compound catalyst and the internal standard. b. Calculate the concentration of the catalyst in the aliquot based on a pre-established calibration curve. c. Plot the concentration of the this compound catalyst versus time to determine the rate of deactivation.

Visualizing Deactivation and Troubleshooting

This compound Catalyst Hydrolysis Pathway

G Active_Catalyst Active this compound Catalyst (e.g., (CH₃)₂SnX₂) Intermediate Hydrolyzed Intermediate [(CH₃)₂Sn(OH)X] Active_Catalyst->Intermediate Reaction with H₂O Water Water (H₂O) (from impure reagents/solvents) Water->Intermediate Inactive_Oxide Inactive this compound Oxide ((CH₃)₂SnO)n Intermediate->Inactive_Oxide Further Hydrolysis/ Condensation

Caption: Hydrolysis pathway leading to the deactivation of a this compound catalyst.

General Troubleshooting Workflow for Catalyst Deactivation

G Start Low/No Reaction Conversion Check_Catalyst Is the catalyst fresh and properly stored? Start->Check_Catalyst Check_Reagents Are reagents and solvents pure and anhydrous? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Use fresh catalyst Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (temp., atmosphere) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Optimize_Conditions Adjust temperature/ ensure inert atmosphere Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Replace_Catalyst->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting diminished catalytic activity.

Catalyst Regeneration Workflow

G Start Deactivated Catalyst Identify_Deactivation Identify Deactivation Mechanism Start->Identify_Deactivation Fouling Fouling Identify_Deactivation->Fouling Byproduct Deposition Poisoning Poisoning Identify_Deactivation->Poisoning Impurities Thermal_Degradation Thermal Degradation Identify_Deactivation->Thermal_Degradation High Temperature Solvent_Wash Solvent Washing Fouling->Solvent_Wash Chemical_Treatment Chemical Treatment (Acid/Base Wash) Poisoning->Chemical_Treatment No_Regeneration Regeneration Unlikely Thermal_Degradation->No_Regeneration Test_Activity Test Regenerated Catalyst Activity Solvent_Wash->Test_Activity Chemical_Treatment->Test_Activity Success Activity Restored Test_Activity->Success Yes Failure Activity Not Restored Test_Activity->Failure No

Caption: A general workflow for the regeneration of a deactivated catalyst.

References

reducing by-product formation in organotin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Organotin Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the reduction of by-product formation during organotin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in organotin synthesis and where do they come from?

A1: By-product formation is highly dependent on the synthetic route employed. Common methods and their typical by-products include:

  • Grignard Reaction (RMgX + SnCl₄): This reaction can produce a mixture of partially alkylated tin halides (R₃SnCl, R₂SnCl₂, RSnCl₃) if the stoichiometry of the Grignard reagent to the tin halide is not precisely controlled.[1][2][3]

  • Kocheshkov Redistribution (R₄Sn + SnCl₄): This is an equilibrium reaction, and improper stoichiometry can lead to a mixture of organotin halides (e.g., R₃SnCl, R₂SnCl₂, RSnCl₃) instead of a single desired product.[4][5] For instance, producing tributyltin chloride can result in dibutyltin dichloride impurities.[6][7]

  • Wurtz Reaction (RX + Na + SnCl₄): This method is known to produce hexalkyldistannanes (R₃Sn-SnR₃) as a significant by-product through the coupling of R₃Sn intermediates.[8] Alkene formation via elimination is also a common side reaction, especially with bulky alkyl groups.[9][10]

  • Hydrostannylation (R₃SnH + Alkyne/Alkene): A competing dehydrocoupling reaction of the tin hydride reagent can occur, leading to the formation of hexabutylditin (Bu₃Sn-SnBu₃) and reducing the efficiency of the primary reaction.[11][12]

  • Direct Synthesis (RX + Sn): The direct reaction of an alkyl halide with metallic tin often yields a mixture of di- and trialkyltin halides.[13][14]

Q2: How do reaction conditions affect by-product formation?

A2: Several parameters are critical for minimizing side reactions:

  • Temperature: Exothermic reactions, like the Grignard reaction, require careful temperature control. Keeping the temperature low (e.g., below 20°C) helps prevent unwanted side reactions.[15]

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial, particularly in Grignard and redistribution reactions, to favor the formation of the desired product.[5][6]

  • Solvent and Reagent Purity: The use of anhydrous (dry) solvents and pure reagents is essential, as organometallic intermediates are highly reactive towards water and other protic impurities.[10][16] This can prevent hydrolysis to organotin oxides and hydroxides.[4]

  • Catalyst: In catalyzed reactions like hydrostannylation, the choice of catalyst and ligands can significantly influence regioselectivity and minimize side reactions like homocoupling.[12][17]

Q3: What are the most effective methods for removing organotin by-products after a reaction?

A3: Removing toxic organotin residues is a critical step.[4][18] Effective methods include:

  • Fluoride-Induced Precipitation: This is one of the most common and effective methods. Washing the crude product with an aqueous solution of potassium fluoride (KF) converts organotin halide by-products into highly insoluble and polymeric organotin fluorides (R₃SnF), which can be easily removed by filtration through Celite.[19][20]

  • Chromatography: Flash column chromatography is a powerful tool. Using a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) can reduce organotin impurities to ppm levels.[18] Alternatively, running a standard silica column with an eluent containing 2-5% triethylamine can effectively remove Bu₃SnX by-products.[20]

  • Distillation: For products that are thermally stable and volatile, fractional vacuum distillation can separate compounds based on their boiling points, such as isolating tributyltin chloride from dibutyltin dichloride.[7]

  • Acidic Extraction: Treating the reaction mixture with mineral acids (e.g., HCl) can form water-soluble organotin salts that can be removed with an aqueous wash.[21]

Troubleshooting Guide

Problem 1: Low yield of the desired tetraalkyltin (R₄Sn) from a Grignard reaction, with a mixture of alkyltin halides observed in the NMR.

Possible Cause Troubleshooting Step Rationale
Insufficient Grignard Reagent Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent for each halide on the tin center.Ensures complete alkylation of the tin tetrachloride (SnCl₄) and minimizes the presence of under-alkylated species like R₃SnCl and R₂SnCl₂.[2]
Reaction Temperature Too High Maintain a low reaction temperature, typically between 0°C and 20°C, during the addition of the Grignard reagent.[15]Reduces the rate of side reactions, such as Wurtz-type coupling of the alkyl halide.
Impure or Wet Reagents/Solvent Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and high-purity magnesium and alkyl halides.[16][22]Grignard reagents are highly sensitive to moisture, which quenches the reagent and leads to incomplete reactions and hydrolysis by-products.

Problem 2: Significant formation of hexabutylditin (Bu₃Sn-SnBu₃) during a palladium-catalyzed hydrostannylation.

Possible Cause Troubleshooting Step Rationale
Catalyst Decomposition or Low Activity Ensure the palladium catalyst, such as Pd(PPh₃)₄, is active. If necessary, use a freshly prepared catalyst or a more robust ligand system.An inactive catalyst can fail to promote the desired hydrostannylation, allowing the competing radical-based homocoupling of Bu₃SnH to dominate.[11]
Slow Substrate Reaction Rate Increase the reaction temperature moderately or screen different catalysts/ligands to accelerate the insertion of the alkyne/alkene.If the primary hydrostannylation reaction is slow, the tin hydride has more opportunity to undergo the bimolecular dehydrocoupling side reaction.[11][12]
Incorrect Stoichiometry Avoid using a large excess of the tin hydride reagent. Use ratios closer to stoichiometric (e.g., 1.05-1.1 equivalents).While a slight excess may be needed, a large excess increases the concentration of Bu₃SnH, favoring the second-order homocoupling side reaction.[11]

Problem 3: The final product is contaminated with various organotin species (R₃SnCl, R₂SnCl₂, etc.) after a Kocheshkov redistribution reaction to synthesize R₃SnCl.

Possible Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Carefully calculate and measure the reactants. For R₃SnCl, the ideal molar ratio is 3 R₄Sn to 1 SnCl₄.[4]The redistribution reaction is an equilibrium controlled by stoichiometry. Deviations will result in a mixture of products (R₄Sn, R₃SnCl, R₂SnCl₂, RSnCl₃).[5]
Incomplete Reaction Increase reaction time or temperature as appropriate for the specific substrates. Monitor the reaction by GC or NMR until equilibrium is reached.The redistribution reaction may require heat and sufficient time to complete. Incomplete reactions will leave starting materials and intermediate products in the mixture.[5]
Post-reaction Purification Ineffective Employ fractional vacuum distillation to separate the products based on boiling point differences.[7] Alternatively, convert all tin species to their oxides/hydroxides and use their differential solubility for separation.The boiling points of R₃SnCl and R₂SnCl₂ can be very close, requiring efficient fractional distillation for separation.[7]

Troubleshooting Workflow Diagram

G cluster_purification Purification Options start Issue Identified: Low Yield / High By-product reagent_check 1. Check Reagent & Solvent Purity start->reagent_check Start Here stoich_check 2. Verify Stoichiometry reagent_check->stoich_check temp_check 3. Review Temperature Control stoich_check->temp_check analysis 4. Analyze By-products (NMR, GC-MS) temp_check->analysis purification 5. Optimize Purification analysis->purification kf_wash KF Wash / Precipitation purification->kf_wash chromatography Specialized Chromatography (e.g., K₂CO₃/Silica) purification->chromatography distillation Fractional Distillation purification->distillation G setup 1. Reaction Setup (Anhydrous Conditions) reaction 2. Synthesis (e.g., Grignard, Redistribution) Control Temp & Stoichiometry setup->reaction quench 3. Reaction Quench reaction->quench workup 4. Aqueous Workup (KF Wash) quench->workup filtration 5. Filtration (Remove R₃SnF Precipitate) workup->filtration extraction 6. Extraction & Drying filtration->extraction purify 7. Final Purification (Chromatography/Distillation) extraction->purify product Pure Product purify->product

References

Technical Support Center: Optimization of Stille Coupling with Dimethyltin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethyltin reagents in Stille cross-coupling reactions. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages and disadvantages of using this compound reagents in Stille coupling?

A1: this compound reagents, like other organostannanes, are valued in Stille coupling for their stability to air and moisture and their compatibility with a wide range of functional groups, often eliminating the need for protecting groups.[1][2][3] However, a significant drawback is the high toxicity of all organotin compounds, necessitating careful handling and disposal.[4][5] The removal of tin byproducts from the reaction mixture can also be challenging.[6][7]

Q2: What is the general mechanism of the Stille cross-coupling reaction?

A2: The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[6][8]

  • Transmetalation: The organostannane (R²-Sn(CH₃)₂R') transfers its R² group to the palladium complex. This is often the rate-determining step.[4][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst.[6][8]

Q3: What are the most common side reactions observed in Stille coupling with this compound reagents?

A3: The most prevalent side reaction is the homocoupling of the organostannane reagent to form an R²-R² dimer.[4][6] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[4]

Q4: How can I effectively remove toxic tin byproducts from my reaction mixture?

A4: Several methods can be employed to remove tin byproducts. A common strategy is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF).[7][8] This leads to the precipitation of insoluble organotin fluorides, which can be removed by filtration through Celite®.[7] Other techniques include washing the reaction mixture with a saturated aqueous solution of KF or using triethylamine in the eluent during column chromatography.[6]

Troubleshooting Guide

Issue 1: Low or no product yield.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst Ensure the use of a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.[3] Consider using a Pd(II) precatalyst that is reduced in situ.
Poor Ligand Choice The choice of phosphine ligand is crucial. Electron-rich and bulky ligands can sometimes accelerate the reaction. Experiment with different ligands such as P(t-Bu)₃, P(o-tol)₃, or XPhos.
Inappropriate Solvent The reaction rate can be highly dependent on the solvent. Polar aprotic solvents like DMF, NMP, or THF are generally effective.[9] The choice of solvent can influence the solubility of reactants and the stability of the catalyst.[9]
Low Reaction Temperature While Stille couplings are known for proceeding under mild conditions, some unreactive substrates may require heating.[2] Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
Inhibiting Functional Groups Certain functional groups on the substrates, particularly nitrogen-containing heterocycles, can coordinate to the palladium catalyst and inhibit its activity.[10] The addition of a copper(I) co-catalyst can sometimes mitigate this issue.[2]

Issue 2: Significant formation of homocoupled byproduct.

Potential Cause Troubleshooting Recommendation
Oxygen Contamination While organostannanes are generally air-stable, oxygen can sometimes promote homocoupling.[2] Ensure the reaction is performed under a thoroughly inert atmosphere (e.g., argon or nitrogen).
Suboptimal Ligand-to-Metal Ratio An inappropriate ligand-to-palladium ratio can lead to catalyst decomposition and promote side reactions. A common starting point is a 2:1 or 4:1 ratio of phosphine ligand to palladium.
High Catalyst Loading While a sufficient amount of catalyst is necessary, excessively high loadings can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to 1-2 mol%.

Issue 3: Difficulty in removing tin byproducts.

Potential Cause Troubleshooting Recommendation
Ineffective KF Wash Ensure the KF solution is saturated and that the biphasic mixture is stirred vigorously for an adequate amount of time (at least 1 hour) to allow for complete precipitation of the tin fluoride.[7]
Co-elution during Chromatography If tin byproducts co-elute with the desired product, consider modifying the chromatographic conditions. This may involve using a different solvent system or switching to a different stationary phase (e.g., basic alumina).[6]

Experimental Protocols

General Procedure for Stille Coupling with a this compound Reagent

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask, add the organic halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if required.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, THF) via syringe. Stir the mixture until all solids have dissolved. Add the this compound reagent (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and monitor the progress by TLC or GC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF for at least one hour.[7][8]

  • Purification: Filter the mixture through Celite® to remove the precipitated tin salts.[7] Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[6]

Visualizations

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle cluster_cycle cluster_reactants Pd0 Pd(0)L₂ PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition (R¹-X) Transmetalation_complex R¹-Pd(II)L₂-R² PdII_intermediate->Transmetalation_complex Transmetalation (R²-Sn(CH₃)₂R') Transmetalation_complex->Pd0 Reductive Elimination Coupled_Product R¹-R² Transmetalation_complex->Coupled_Product Organic_Halide R¹-X Organostannane R²-Sn(CH₃)₂R'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Stille Reaction with this compound Reagent Problem Low or No Yield? Start->Problem Check_Catalyst Verify Catalyst Activity and Loading Problem->Check_Catalyst Yes Check_Homocoupling Significant Homocoupling? Problem->Check_Homocoupling No Optimize_Ligand Screen Different Phosphine Ligands Check_Catalyst->Optimize_Ligand Optimize_Solvent Test Various Solvents (DMF, THF, NMP) Optimize_Ligand->Optimize_Solvent Optimize_Temp Increase Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Problem Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Homocoupling->Inert_Atmosphere Yes Successful_Reaction Successful Reaction Check_Homocoupling->Successful_Reaction No Adjust_Ratio Optimize Ligand:Pd Ratio Inert_Atmosphere->Adjust_Ratio Adjust_Ratio->Problem Purification_Issues Difficulty with Purification? Successful_Reaction->Purification_Issues KF_Wash Optimize KF Wash Procedure Purification_Issues->KF_Wash Yes Pure_Product Pure Product Obtained Purification_Issues->Pure_Product No Chromatography Modify Chromatography Conditions KF_Wash->Chromatography Chromatography->Pure_Product

Caption: Troubleshooting workflow for Stille coupling reactions.

References

minimizing matrix effects in electrochemical detection of dimethyltin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the electrochemical detection of dimethyltin.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical analysis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Suppressed or distorted this compound peak 1. Organic Matter Interference: Dissolved organic matter (e.g., humic or fulvic acids in water samples) can adsorb to the electrode surface, hindering the electrochemical reaction of this compound.[1][2]a. UV Digestion: Irradiate the sample with UV light to break down organic interferents.[3] b. Chemical Oxidation: Use a chemical oxidant like Fenton's reagent (H₂O₂ and Fe²⁺) to degrade organic matter.[4] c. Surfactant Addition: For water samples with high dissolved organic matter, the addition of a nonionic surfactant like Triton-X-100 can competitively inhibit the adsorption of interfering substances on the electrode.[2][5]
2. Metal Ion Interference: The presence of other metal ions, such as copper, can interfere with the stripping voltammetry of tin, sometimes through the formation of intermetallic compounds.a. Use of Masking Agents: Add a complexing agent like ferrocyanide to the sample solution to selectively bind with interfering metal ions. b. pH Adjustment: Optimize the pH of the supporting electrolyte to selectively precipitate or complex interfering metals.
Poor reproducibility of measurements 1. Inconsistent Sample Preparation: Variability in extraction efficiency or incomplete removal of matrix components can lead to inconsistent results.a. Standardize Protocols: Ensure that all samples are treated with the exact same sample preparation protocol. b. Use Certified Reference Materials (CRMs): Analyze a CRM with a known this compound concentration to validate the accuracy and reproducibility of your method.
2. Electrode Surface Fouling: Adsorption of matrix components onto the working electrode surface can alter its electrochemical properties.a. Electrode Cleaning: Implement a rigorous electrode cleaning and polishing routine between measurements. b. Electrode Modification: Consider using a modified electrode that is less susceptible to fouling.
Low recovery of this compound 1. Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix, leading to incomplete recovery of this compound.a. Optimize Extraction Parameters: Adjust the solvent composition, pH, and extraction time. For sediment samples, consider microwave-assisted extraction to improve efficiency.[6] b. Method of Standard Additions: This method can compensate for low and variable recovery by calibrating in the sample matrix itself.[7][8][9]
2. Analyte Degradation: this compound may degrade during sample storage or preparation.a. Proper Storage: Store samples at low temperatures and in the dark to minimize degradation. b. Minimize Sample Handling Time: Process samples as quickly as possible.
Peak potential shift 1. Changes in Sample Matrix: Variations in the ionic strength or pH of the sample can cause a shift in the peak potential.a. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix. b. Use a Supporting Electrolyte: A high concentration of a supporting electrolyte will help to maintain a constant ionic strength and pH.
2. Reference Electrode Instability: A drifting reference electrode potential will cause a shift in the measured peak potentials.a. Check Reference Electrode: Ensure the reference electrode is properly filled and that the frit is not clogged. b. Calibrate Reference Electrode: Periodically check the potential of the reference electrode against a standard reference.

Frequently Asked Questions (FAQs)

1. What are the most common matrix interferences in the electrochemical detection of this compound?

The most common interferences are from dissolved organic matter (such as humic and fulvic acids) and certain metal ions.[1][2] Organic matter can adsorb onto the electrode surface, blocking the electrochemical reaction, while some metal ions can form intermetallic compounds with tin or have overlapping voltammetric signals.

2. How can I remove organic matter from my water samples before analysis?

UV digestion is a highly effective method for removing organic matter.[3] This involves irradiating the water sample with a UV lamp, which breaks down the organic molecules. Chemical oxidation using reagents like Fenton's reagent is another option.[4]

3. What is the best way to prepare sediment samples for this compound analysis?

For sediment samples, extraction of this compound is necessary. Microwave-assisted extraction with a suitable solvent mixture (e.g., acetic acid and methanol) has been shown to be efficient.[6] The extraction efficiency can be influenced by factors such as the type of complexing agent used and the derivatization conditions.[[“]]

4. How does the method of standard additions help in minimizing matrix effects?

The method of standard additions involves adding known amounts of a this compound standard to the sample and measuring the response after each addition.[7] By extrapolating the results back to zero added standard, the concentration of this compound in the original sample can be determined.[8] This method is effective because the calibration is performed in the actual sample matrix, which compensates for any effects that the matrix has on the signal.[9]

5. Can I use anodic stripping voltammetry (ASV) for the determination of this compound?

Yes, anodic stripping voltammetry (ASV) is a very sensitive technique for the determination of trace levels of tin compounds, including this compound.[11][12] The method involves a preconcentration step where this compound is deposited onto the working electrode, followed by a stripping step where the deposited tin is oxidized, generating a current that is proportional to its concentration.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Sediment

Method Principle Advantages Disadvantages Typical Recovery (%)
Solvent Extraction Extraction with an organic solvent, often with a complexing agent.Simple and widely used.Can be time-consuming and may have lower efficiency for strongly bound species.70-90
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.[6]Faster extraction times and often higher recoveries compared to conventional methods.Requires specialized equipment.85-105
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperatures and pressures.[6]Rapid and efficient, with reduced solvent consumption.High initial instrument cost.90-110

Table 2: Performance Characteristics of Anodic Stripping Voltammetry for this compound Detection

Parameter Water Matrix Sediment Extract Biological Tissue Digest
Detection Limit (µg/L) 0.05 - 0.50.1 - 1.00.2 - 2.0
Quantification Limit (µg/L) 0.15 - 1.50.3 - 3.00.6 - 6.0
Linear Range (µg/L) 0.2 - 1000.5 - 2001.0 - 250
Relative Standard Deviation (%) < 5< 10< 15

Experimental Protocols

Protocol 1: UV Digestion of Water Samples for this compound Analysis

  • Sample Preparation: Acidify the water sample (e.g., 100 mL) to pH 2 with nitric acid.

  • Add Oxidant: Add a small volume of 30% hydrogen peroxide (e.g., 1 mL) to the sample.

  • UV Irradiation: Place the sample in a quartz tube and irradiate with a high-pressure mercury lamp for 2-4 hours. The exact time will depend on the organic content of the sample.

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The sample is now ready for electrochemical analysis.

Protocol 2: Microwave-Assisted Extraction of this compound from Sediment

  • Sample Preparation: Weigh approximately 1 g of dried and homogenized sediment into a microwave digestion vessel.

  • Add Extraction Solvent: Add 10 mL of an extraction mixture of 1 M acetic acid and 1 M sodium acetate in methanol (1:1 v/v).[6]

  • Microwave Digestion: Seal the vessel and place it in the microwave digestion system. A typical program would be to ramp to 100°C over 10 minutes and hold for 20 minutes.

  • Cooling and Filtration: After cooling, filter the extract to remove solid particles.

  • Solvent Exchange: If necessary, evaporate the methanol and redissolve the residue in a suitable aqueous solution for electrochemical analysis.

Protocol 3: Determination of this compound by Anodic Stripping Voltammetry (ASV)

  • Prepare the Electrochemical Cell: Add a known volume of the prepared sample to the electrochemical cell containing a suitable supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5).

  • Deoxygenate: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

  • Deposition Step: Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) to the working electrode (e.g., a hanging mercury drop electrode or a bismuth film electrode) for a set period (e.g., 60-300 seconds) while stirring the solution.

  • Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).

  • Stripping Step: Scan the potential in the positive direction (e.g., from -1.2 V to -0.2 V). The oxidation of the deposited tin will produce a current peak.

  • Quantification: The height or area of the peak is proportional to the concentration of this compound in the sample. Use the method of standard additions for accurate quantification in complex matrices.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Water/Sediment) WaterPretreatment Water Sample Pretreatment (Acidification, Filtration) SampleCollection->WaterPretreatment SedimentExtraction Sediment Sample Extraction (e.g., MAE) SampleCollection->SedimentExtraction OrganicRemoval Organic Matter Removal (UV Digestion/Oxidation) WaterPretreatment->OrganicRemoval SedimentExtraction->OrganicRemoval ElectrochemicalCell Prepare Electrochemical Cell (Add Supporting Electrolyte) OrganicRemoval->ElectrochemicalCell ASV Anodic Stripping Voltammetry (Deposition & Stripping) ElectrochemicalCell->ASV DataAcquisition Data Acquisition (Voltammogram) ASV->DataAcquisition Quantification Quantification (Standard Addition Method) DataAcquisition->Quantification Results Final Concentration of this compound Quantification->Results

Caption: Experimental workflow for the electrochemical detection of this compound.

TroubleshootingFlowchart Start Start: Inaccurate or Irreproducible Results CheckPeak Is the this compound Peak Suppressed or Distorted? Start->CheckPeak OrganicInterference Suspect Organic Matter Interference CheckPeak->OrganicInterference Yes CheckRecovery Is the Recovery Low? CheckPeak->CheckRecovery No ImplementUV Implement UV Digestion or Chemical Oxidation OrganicInterference->ImplementUV End Problem Resolved ImplementUV->End OptimizeExtraction Optimize Sample Extraction Protocol CheckRecovery->OptimizeExtraction Yes CheckReproducibility Are the Results Irreproducible? CheckRecovery->CheckReproducibility No UseStandardAddition Use Method of Standard Additions OptimizeExtraction->UseStandardAddition UseStandardAddition->End ReviewProtocols Review Sample Prep & Electrode Cleaning Protocols CheckReproducibility->ReviewProtocols Yes CheckReproducibility->End No ReviewProtocols->End

Caption: Troubleshooting flowchart for common issues in this compound analysis.

References

Technical Support Center: Safe Disposal and Waste Treatment of Dimethyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, disposal, and waste treatment of dimethyltin compounds. The information is presented in a practical question-and-answer format to directly address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound compounds?

A1: this compound compounds, such as this compound dichloride, are highly toxic and corrosive. They can cause severe skin and eye burns, are toxic if swallowed or in contact with skin, and can be fatal if inhaled.[1][2] Chronic exposure may lead to adverse effects on the immune and central nervous systems.[3] The primary driver for this toxicity is the this compound moiety itself. All work with these compounds should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[4]

Q2: What is the general principle for treating liquid waste containing this compound compounds in the lab?

A2: The most common laboratory-scale treatment involves the oxidation of organotin compounds into less toxic and less volatile inorganic tin species.[4][5] This is typically achieved using strong oxidizing agents like commercial bleach (sodium hypochlorite) or hydrogen peroxide.[4] Following oxidation, the treated waste, while less toxic, must still be collected and disposed of as hazardous waste according to institutional guidelines.[4]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No. This compound compounds and their waste should never be released into the environment via the sanitary sewer.[6] They are hazardous to aquatic life, and regulations prohibit their entry into any waters.[7] All waste streams, including solvent rinses and decontamination baths, must be collected and managed as hazardous waste.[4]

Q4: How do I decontaminate glassware that has been in contact with this compound compounds?

A4: Glassware should be decontaminated in a chemical fume hood. First, rinse the glassware with a suitable organic solvent (e.g., acetone, dichloromethane) to remove the bulk of the residue, collecting the rinsate as organotin waste.[4] Then, immerse the rinsed glassware in an oxidative bath of commercial bleach or 20% nitric acid for at least 12 hours (overnight is recommended).[4][5] After the soak, rinse thoroughly with deionized water before standard washing.[4]

Q5: What should I do in case of a small spill of a this compound compound in a fume hood?

A5: First, alert others in the area.[4] Ensure you are wearing appropriate PPE.[4] For a liquid spill, use an absorbent material like a spill pillow or pads to soak it up. For a solid, sweep it up carefully to avoid generating dust.[4] All contaminated materials should be placed in a designated, sealed hazardous waste container.[4] The spill area should then be decontaminated.[4]

Troubleshooting Guides

Waste Oxidation & Neutralization
Problem/Observation Possible Cause(s) Suggested Solution(s)
Slow or incomplete oxidation reaction (color/precipitate doesn't change as expected). 1. Insufficient oxidizing agent.2. Oxidizing agent has degraded (e.g., old bleach).3. Waste solution is too concentrated.1. Add more oxidizing agent in small portions, monitoring for any reaction (e.g., temperature change).2. Use a fresh, unopened bottle of the oxidizing agent.3. Further dilute the organotin waste with a compatible solvent before adding the oxidant.[4]
The reaction is too vigorous or exothermic (excessive heat, fuming). 1. Oxidizing agent was added too quickly.2. The organotin waste was too concentrated.1. Stop adding the oxidant immediately. If safe to do so, place the reaction vessel in an ice bath to cool it.[8]2. Always add the oxidizing agent slowly and in small portions while stirring continuously.[4] Dilute highly concentrated waste before treatment.[4]
The final pH of the treated waste is outside the neutral range (6-8). The oxidation process can create acidic or basic byproducts.Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while stirring and monitoring the pH until it is within the 6-8 range before final disposal.[4]
Glassware Decontamination
Problem/Observation Possible Cause(s) Suggested Solution(s)
A residue or film remains on glassware after the decontamination soak. 1. Initial solvent rinse was insufficient.2. Decontamination soak time was too short or the solution was not concentrated enough.1. Repeat the decontamination process, ensuring a thorough initial rinse with an appropriate organic solvent.[4]2. Extend the soaking time to 24 hours or use a fresh, full-strength bleach or 20% nitric acid solution.[4]
How can I verify that the glassware is fully decontaminated? Residual trace amounts of tin may not be visible but could interfere with sensitive downstream applications.For most applications, the described two-step process (solvent rinse + oxidative soak) is sufficient. For highly sensitive experiments (e.g., trace metal analysis), a final rinse with a chelating agent solution (e.g., EDTA) could be considered, or dedicated glassware for organotin chemistry is recommended. For GMP environments, specific analytical tests like Total Organic Carbon (TOC) analysis on rinse water may be required to validate the cleaning process.[9]

Quantitative Data on Waste Treatment

The effectiveness of various treatment methods can be compared quantitatively. The data below is compiled from studies on organotin compounds and related organic pollutants.

Table 1: Efficacy of Adsorption Methods for Organotin Removal

Adsorbent Contaminant Adsorption Capacity/Efficiency Reference(s)
Powdered Activated Carbon (PAC) Organotins (general) High removal ability due to hydrophobic adsorption.
Granular Activated Carbon (GAC) Tin (general) Surface area of 864.67 m²/g. Adsorption is spontaneous and exothermic.[10] [10]

| Clay-based Adsorbent + PAC | Organotins, Cu, Zn | A mixture is effective for removing both organotins and heavy metals from wastewater.[11] |[11] |

Table 2: Efficacy of Advanced Oxidation Processes (AOPs) for Organotin Degradation

Treatment Method Conditions Target Compound(s) Degradation Efficiency Reference(s)
Fenton's Reagent (H₂O₂/Fe²⁺) Optimized pH and reagent ratio Tributyltin (TBT) in sediment High removal efficiency for both TBT and metals.[2] [2]
Electrochemical Treatment BDD or Ti/IrO₂ anodes; 6-70 mA/cm² TBT and Dibutyltin Can decrease organotin concentrations to <100 ng/L.[12] [12]

| Hydrolysis | pH 1.2, 37°C (Simulated gastric fluid) | this compound bis(2-ethylhexylthioglycolate) | 29.0% hydrolysis to this compound chloro-(2-ethylhexyl) thioglycolate after 72 hours.[13] |[13] |

Experimental Protocols

Protocol 1: Oxidative Treatment of Liquid this compound Waste

Objective: To reduce the toxicity of liquid waste containing this compound compounds via oxidation prior to collection for hazardous waste disposal.

Materials:

  • Liquid this compound waste

  • Commercial bleach (sodium hypochlorite, ~5-8%) or 30% Hydrogen Peroxide

  • Large chemical-resistant container (e.g., borosilicate glass beaker)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Designated hazardous waste container

  • Appropriate PPE (chemical fume hood, safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Segregation and Dilution: In a chemical fume hood, ensure the this compound waste is not mixed with other incompatible waste streams. If the waste is highly concentrated, dilute it by adding it to a suitable solvent (e.g., the primary solvent from the experimental work).

  • Oxidation:

    • Place the waste container on a stir plate and begin stirring.

    • Slowly and carefully add the oxidizing agent (e.g., commercial bleach) to the diluted waste. The reaction can be exothermic, so add the oxidant in small portions.[4]

    • Monitor the temperature of the mixture. If it becomes excessively warm, pause the addition and/or cool the container in an ice bath.

  • Reaction Time: Allow the mixture to stir for several hours, or preferably overnight, to ensure the oxidation is complete.[4]

  • Neutralization: Check the pH of the treated solution. If necessary, adjust the pH to between 6 and 8 by slowly adding dilute acid or base.[4]

  • Disposal: Transfer the treated waste to a designated hazardous waste container. Label the container clearly with its contents (e.g., "Treated this compound Waste, contains inorganic tin salts") and follow all institutional guidelines for hazardous waste disposal.[4]

Protocol 2: Decontamination of Laboratory Glassware

Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with this compound compounds.

Materials:

  • Contaminated glassware

  • Suitable organic solvent (e.g., acetone, dichloromethane)

  • Commercial bleach or 20% nitric acid

  • Large soaking tub (e.g., polypropylene)

  • Designated hazardous waste containers (for liquid solvent waste and the acid/bleach bath)

  • Appropriate PPE

Procedure:

  • Initial Rinse (in a fume hood):

    • If applicable (e.g., after a Stille coupling), quench any reactive reagents in the flask first with a 1M NaF solution to precipitate less soluble organotin fluorides.[4]

    • Thoroughly rinse the glassware with an appropriate organic solvent to remove the majority of the organotin residues.[4]

    • Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[4]

  • Oxidative Soak (in a fume hood):

    • Place the rinsed glassware in the soaking tub.

    • Carefully pour in commercial bleach or 20% nitric acid until the glassware is fully submerged.[4]

    • Allow the glassware to soak for a minimum of 12 hours.[4]

  • Final Cleaning:

    • Carefully remove the glassware from the oxidative bath.

    • Rinse the glassware thoroughly with deionized water.

    • The glassware can now be washed using standard laboratory procedures (e.g., with soap and water).

  • Bath Disposal: The used bleach or nitric acid bath is considered hazardous waste and must be disposed of according to institutional guidelines.[4]

Visualizations

Logical Workflow for this compound Waste Management

G cluster_gen Waste Generation cluster_coll Waste Collection & Segregation cluster_treat In-Lab Treatment (Fume Hood) cluster_disp Final Disposal exp Experiment with This compound Compounds liq_waste Collect Liquid Waste (solvents, reaction mixtures) exp->liq_waste Generates sol_waste Collect Solid Waste (gloves, filter paper) exp->sol_waste Generates glass Contaminated Glassware exp->glass Generates oxid Oxidize Liquid Waste (Protocol 1) liq_waste->oxid Treat haz_disp Dispose as Hazardous Waste sol_waste->haz_disp Segregate for decon Decontaminate Glassware (Protocol 2) glass->decon Treat reuse Clean Glassware for Reuse decon->reuse Leads to oxid->haz_disp Segregate for

Caption: Workflow for laboratory waste management of this compound compounds.

Toxicity Signaling Pathway of Organotins

G ot Organotin Compound (e.g., this compound) nox NADPH Oxidase ot->nox Activates ros Reactive Oxygen Species (ROS) nox->ros Generates mapk MAPK Activation (p38, JNK) ros->mapk Activates nfkB NF-κB Activation mapk->nfkB Phosphorylates & Activates mediators Pro-inflammatory Mediators (NO, TNF-α) nfkB->mediators Upregulates response Neuroinflammation & Cell Damage mediators->response Leads to

References

Validation & Comparative

A Comparative In Vivo Toxicity Analysis: Dimethyltin vs. Trimethyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicological profiles of dimethyltin (DMT) and trimethyltin (TMT), two organotin compounds with significant industrial applications and distinct toxicological concerns. The information presented is supported by experimental data to facilitate informed research and risk assessment.

Quantitative Toxicity Data

The acute toxicity of organotin compounds is largely dictated by the number of organic groups attached to the tin atom, with tri-substituted organotins generally exhibiting higher toxicity than their di-substituted counterparts. The following tables summarize the available in vivo acute toxicity data for this compound and trimethyltin.

Compound Test Species Route of Administration LD50 Value
This compound DichlorideRatOral74 - 237 mg/kg
This compound DichlorideRatInhalation (4h LC50)1.5 - 2.3 mg/L
This compound DichlorideRabbitDermal>2000 mg/kg
Trimethyltin ChlorideRatOral12.6 mg/kg[1]
Trimethyltin ChlorideMouseOral3.3 mg/kg

Table 1: Comparative Acute Toxicity (LD50/LC50) of this compound and Trimethyltin.

Comparative Toxicological Profile

Trimethyltin is demonstrably more acutely toxic than this compound across various routes of exposure.[1] The primary target organ for both compounds is the central nervous system (CNS); however, the nature and severity of the neurotoxicity differ significantly.

Trimethyltin (TMT) is a potent neurotoxin that selectively targets the limbic system, particularly the hippocampus, leading to neuronal cell death.[2] Exposure in animal models results in a distinct behavioral syndrome characterized by hyperactivity, aggression, learning and memory deficits, and seizures.[2]

This compound (DMT) also exhibits neurotoxic properties, though generally at higher doses than TMT. In addition to CNS effects, high doses of DMT have been shown to cause damage to the digestive tract, liver, and kidneys.[3]

A noteworthy aspect of this compound's toxicity is the potential for its in vivo methylation to form the more toxic trimethyltin, which may contribute to its neurotoxic effects. Both compounds have also been observed to induce hypokalemia (low blood potassium levels) in rats.[3][4]

Signaling Pathways in Organotin-Induced Neurotoxicity

The neurotoxic effects of trimethyltin, and by extension this compound, are mediated by complex signaling cascades involving apoptosis, autophagy, and neuroinflammation.

Trimethyltin-Induced Apoptotic Pathway

dot

TMT_Apoptosis TMT Trimethyltin (TMT) ROS Reactive Oxygen Species (ROS) TMT->ROS p38_MAPK p38 MAPK ROS->p38_MAPK JNK JNK ROS->JNK Caspase9 Caspase-9 p38_MAPK->Caspase9 JNK->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TMT-induced apoptosis signaling cascade.

Trimethyltin exposure leads to the generation of reactive oxygen species (ROS), which in turn activates stress-responsive protein kinases such as p38 MAPK and JNK.[5] This activation converges on the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[5]

Trimethyltin-Induced Neuroinflammatory Pathway

dot

TMT_Neuroinflammation TMT Trimethyltin (TMT) Microglia Microglial Activation TMT->Microglia NADPH_Oxidase NADPH Oxidase Microglia->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS MAPKs p38 & JNK MAPKs ROS->MAPKs NF_kB NF-κB Activation MAPKs->NF_kB Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, NO) NF_kB->Proinflammatory_Mediators

Caption: TMT-induced neuroinflammation pathway.

Trimethyltin is a potent activator of microglia, the resident immune cells of the central nervous system.[6] This activation is mediated by NADPH oxidase-dependent generation of ROS, which subsequently activates the p38 and JNK MAPK pathways.[6] These signaling events lead to the activation of the transcription factor NF-κB, resulting in the production and release of pro-inflammatory mediators such as TNF-α and nitric oxide (NO), contributing to neuronal damage.[6]

Experimental Protocols

The following are generalized in vivo protocols for assessing the toxicity of this compound and trimethyltin.

Acute Oral Toxicity (LD50) Determination

dot

LD50_Protocol Animal_Acclimation Animal Acclimation (e.g., 1 week) Animal_Grouping Random Animal Grouping (e.g., 5-10 per group) Animal_Acclimation->Animal_Grouping Dose_Preparation Dose Preparation (in appropriate vehicle) Dosing Single Oral Gavage Dose_Preparation->Dosing Animal_Grouping->Dosing Observation Observation Period (e.g., 14 days) Dosing->Observation Data_Collection Record Mortality & Clinical Signs Observation->Data_Collection LD50_Calculation LD50 Calculation (e.g., Probit analysis) Data_Collection->LD50_Calculation

Caption: Workflow for LD50 determination.

  • Animal Selection and Acclimation: Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a single sex are typically used. Animals are acclimated to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation and Administration: The test compound (this compound or trimethyltin) is dissolved or suspended in a suitable vehicle (e.g., corn oil, saline). A range of doses is administered to different groups of animals via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Neurotoxicity Assessment
  • Functional Observational Battery (FOB): A series of standardized observations and tests are performed to assess sensory, motor, and autonomic function. This may include assessments of posture, gait, reactivity to stimuli, and body temperature.

  • Motor Activity: Spontaneous motor activity is quantified using automated activity chambers.

  • Cognitive Function: Learning and memory can be assessed using various behavioral paradigms, such as the Morris water maze or passive avoidance tests.

Histopathological Examination
  • Tissue Collection and Fixation: At the end of the observation period, animals are euthanized, and target organs (brain, liver, kidneys, etc.) are collected. Tissues are fixed in 10% neutral buffered formalin.

  • Tissue Processing and Staining: Fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

  • Microscopic Evaluation: A qualified pathologist examines the stained tissue sections for any treatment-related pathological changes, such as neuronal necrosis, inflammation, or cellular degeneration.

Conclusion

In vivo studies clearly demonstrate that trimethyltin is a more potent neurotoxin than this compound. The toxicity of TMT is characterized by selective damage to the hippocampus, mediated by complex signaling pathways involving apoptosis and neuroinflammation. While DMT is less acutely toxic, its potential for in vivo conversion to TMT and its effects on multiple organ systems at higher doses warrant careful consideration in risk assessment. The experimental protocols outlined in this guide provide a framework for the continued investigation of the in vivo toxicity of these and other organotin compounds.

References

A Comparative Guide to Dimethyltin Dichloride and Dibutyltin Dichloride as PVC Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of stabilizers derived from dimethyltin dichloride and dibutyltin dichloride in Polyvinyl Chloride (PVC) formulations. The information presented is supported by a summary of experimental findings from various studies.

Introduction to PVC Stabilization

Polyvinyl Chloride (PVC) is a versatile and widely used polymer. However, it is thermally unstable at processing temperatures, undergoing a degradation process that releases hydrogen chloride (HCl). This dehydrochlorination leads to discoloration (yellowing to blackening), embrittlement, and a general loss of mechanical properties. Heat stabilizers are essential additives that protect PVC during processing and its service life. Organotin compounds are a prominent class of PVC stabilizers, valued for their high efficiency and ability to impart clarity to the final product.

This guide focuses on two key precursors for organotin stabilizers: this compound dichloride and dibutyltin dichloride. While these dichlorides are not typically used directly as primary stabilizers, they are critical starting materials for the synthesis of active stabilizing compounds, such as organotin mercaptides and carboxylates. The choice of the alkyl group (methyl vs. butyl) on the tin atom significantly influences the performance of the final stabilizer.

Mechanism of Stabilization

Organotin stabilizers, derived from both this compound and dibutyltin dichlorides, function through a similar multi-faceted mechanism to protect the PVC polymer:

  • HCl Scavenging: The primary role of the stabilizer is to neutralize the HCl released during PVC degradation. This prevents the autocatalytic effect of HCl, which would otherwise accelerate further degradation of the polymer.[1][2]

  • Substitution of Labile Chlorine Atoms: The stabilizer reacts with and replaces unstable allylic chlorine atoms on the PVC chain with more stable ligands (e.g., mercaptide or carboxylate groups). This inhibits the initiation of the "zipper-like" dehydrochlorination reaction.[1][3]

  • Disruption of Polyene Sequences: Some organotin stabilizers can react with the conjugated double bonds (polyenes) that form during degradation. This disruption of conjugation is crucial for preventing discoloration of the PVC.

The general stabilization pathway is illustrated in the diagram below.

PVC_Stabilization cluster_Degradation PVC Degradation cluster_Stabilization Stabilization Mechanism PVC PVC Polymer Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl (gas) PVC->HCl Heat Stabilized_PVC Stabilized PVC PVC->Stabilized_PVC Stabilizer Action Degraded_PVC->HCl Autocatalysis Byproduct Organotin Dichloride (R2SnCl2) HCl->Byproduct Neutralization Stabilizer Organotin Stabilizer (R2SnX2) Stabilizer->Stabilized_PVC Replaces Labile Cl Stabilizer->Byproduct Reacts with HCl Experimental_Workflow cluster_Testing Performance Evaluation Formulation PVC Formulation Preparation (PVC, Plasticizer, Stabilizer, etc.) Milling Two-Roll Milling (e.g., 180°C, 3 min) Formulation->Milling Sample_Prep Sample Preparation (e.g., pressing into sheets) Milling->Sample_Prep Static_Test Static Heat Stability (Oven Aging / Congo Red) Sample_Prep->Static_Test Dynamic_Test Dynamic Heat Stability (Torque Rheometry) Sample_Prep->Dynamic_Test Color_Test Colorimetric Analysis (Yellowness Index) Sample_Prep->Color_Test Analysis Data Analysis and Comparison Static_Test->Analysis Dynamic_Test->Analysis Color_Test->Analysis

References

A Comparative Guide to the Validation of a Novel Analytical Method for Dimethyltin Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the field of analytical chemistry, particularly concerning the monitoring of toxic organotin compounds, the development of sensitive, efficient, and environmentally friendly detection methods is of paramount importance. This guide provides a detailed comparison of a novel analytical approach, QuEChERS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against traditional Gas Chromatography (GC)-based methods for the detection of dimethyltin (DMT). This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and procedural nuances of these methodologies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound detection is contingent on various factors including matrix complexity, required sensitivity, sample throughput, and environmental impact. Below is a summary of the performance characteristics of the novel QuEChERS LC-MS/MS method in comparison to established GC-based techniques.

ParameterQuEChERS LC-MS/MSGas Chromatography (GC)-Based Methods
Limit of Detection (LOD) Typically in the range of ng/L to low µg/L.[1]Varies with detector: GC-MS can achieve <1.0 µg/L[2], while methods like HG-GPMAS report LODs around 3.2 ng/mL[3].
Limit of Quantification (LOQ) Dependent on matrix and instrumentation, often in the low µg/L range.Method-dependent, for instance, GC/MSD can be below the requirements of regulations like EN 71-3.[2]
Derivatization Step Not required, simplifying sample preparation.[4][5]Generally mandatory to create volatile DMT derivatives for GC analysis.[6][7]
Sample Throughput High, due to the rapid and simple QuEChERS extraction.Lower, often limited by the time-consuming derivatization and extraction steps.[8]
Environmental Friendliness High, as it uses smaller volumes of less toxic solvents.[5]Lower, often requires larger volumes of hazardous organic solvents.
Selectivity & Specificity Excellent, provided by the tandem mass spectrometer.[4]Good to excellent, depending on the detector (e.g., MS, FPD).[6][7]
Matrix Effects Can be a concern, but often mitigated with internal standards and matrix-matched calibration.Can be significant, requiring thorough cleanup steps.

Experimental Protocols

Novel Method: QuEChERS Extraction with LC-MS/MS Analysis

This method offers a streamlined and environmentally conscious approach for the determination of this compound in complex matrices such as sediments.

1. Sample Preparation (QuEChERS Extraction):

  • Weigh a homogenized sample (e.g., 5-10 g of sediment) into a 50 mL centrifuge tube.

  • Add an appropriate internal standard solution.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.

  • Centrifuge and filter the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.[5]

  • Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small percentage of formic acid and ammonium formate, is common.[4][5]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[4][5]

Traditional Method: Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

This is a well-established, robust method for organotin analysis, though it involves more extensive sample preparation.

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using an organic solvent, often with the aid of an acid (e.g., acetic acid or hydrochloric acid).

  • Derivatization: This is a critical step to make the non-volatile this compound amenable to GC analysis. A common derivatizing agent is sodium tetraethylborate, which converts this compound dichloride to the more volatile diethyl-dimethyltin.[2][9]

  • Cleanup: A cleanup step using silica gel or Florisil may be necessary to remove interfering co-extractives.[6]

2. GC-MS Analysis:

  • Injection: Use a split/splitless or cool on-column injector.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5) is typically employed.

  • Detection: A mass spectrometer is used for selective and sensitive detection. Alternatively, a flame photometric detector (FPD) with a tin-specific filter (610 nm) can be used.[10]

Workflow and Pathway Visualizations

QuEChERS LC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile & Salts) sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract lc Liquid Chromatography (Separation) final_extract->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Caption: Workflow of the QuEChERS LC-MS/MS method for this compound analysis.

Traditional GC-MS Workflow for this compound Detection cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis sample_gc Sample extraction_gc Solvent Extraction sample_gc->extraction_gc derivatization_gc Derivatization (e.g., with NaBEt4) extraction_gc->derivatization_gc cleanup_gc Cleanup (Optional) derivatization_gc->cleanup_gc final_extract_gc Final Extract cleanup_gc->final_extract_gc gc Gas Chromatography (Separation) final_extract_gc->gc ms_gc Mass Spectrometry (Detection) gc->ms_gc data_gc Data Analysis ms_gc->data_gc

Caption: Traditional workflow for this compound analysis using GC-MS.

References

Unveiling the Catalytic Prowess of Dimethyltin: A Comparative Analysis with Common Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize synthetic routes, the choice of a Lewis acid catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and selectivity. While a plethora of Lewis acids are available, organotin compounds, particularly dimethyltin derivatives, have carved a niche in various organic transformations. This guide provides an objective comparison of the catalytic efficiency of this compound compounds against other conventional Lewis acids, supported by experimental data, to facilitate informed catalyst selection.

Organotin compounds, functioning as electron-pair acceptors, are effective Lewis acid catalysts in a range of chemical reactions, from esterifications to multicomponent reactions. Their catalytic activity is attributed to the electrophilic nature of the tin center, which can coordinate with Lewis basic sites in organic substrates, thereby activating them for subsequent chemical transformations. This guide focuses on the comparative performance of tin-based Lewis acids, with a particular emphasis on dialkyltin halides, in the context of the well-established Biginelli reaction.

Comparative Catalytic Efficiency in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone in the synthesis of medicinally important dihydropyrimidinones. The catalytic efficiency of various Lewis acids in this reaction provides a valuable platform for their direct comparison.

While direct comparative data for this compound dichloride against a wide array of other Lewis acids in a single study is limited, valuable insights can be drawn from studies comparing various tin chlorides and other metal halides under identical conditions. A study by Yadav et al. (2011) provides a clear comparison of the catalytic activity of several Lewis acids in the solvent-free synthesis of dihydropyrimidinones at 100°C. The results, summarized in the table below, highlight the relative performance of tin-based catalysts.

Catalyst (10 mol%)Time (min)Yield (%)
SnCl₄·5H₂O 45 94
SnCl₂·2H₂O 60 92
FeCl₃9085
NiCl₂12078
CoCl₂12075
CuCl₂15070
ZnCl₂18065
No Catalyst48035

Data sourced from Yadav, J. S., et al. (2011). Comparative studies of lewis acidity of alkyl-tin chlorides in multicomponent biginelli condensation using grindstone chemistry technique. Journal of the Indian Chemical Society, 88(10), 1599-1603.

As the data indicates, the tin chlorides, SnCl₄·5H₂O and SnCl₂·2H₂O, demonstrated superior catalytic activity, affording excellent yields in significantly shorter reaction times compared to other common Lewis acids like ferric chloride, nickel chloride, cobalt chloride, cupric chloride, and zinc chloride. This suggests that the Lewis acidity of the tin center in these compounds is highly effective for promoting the key steps of the Biginelli reaction.

Experimental Protocols

The following is a general experimental protocol for the Lewis acid-catalyzed Biginelli reaction, based on the aforementioned study.

General Procedure for the Synthesis of Dihydropyrimidinones:

A mixture of an aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the Lewis acid catalyst (1 mol) was heated in a round-bottomed flask at 100°C for the specified time as indicated in the data table. The reaction progress was monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature and quenched with cold water. The solid product was filtered, washed with water, and purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Mechanistic Insights and Workflow

The catalytic cycle of a Lewis acid in the Biginelli reaction typically involves the activation of the aldehyde component. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating the initial nucleophilic attack by urea. This is followed by a series of condensation and cyclization steps to yield the final dihydropyrimidinone product.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Aldehyde Aldehyde Activation Aldehyde Activation (Lewis Acid Coordination) Aldehyde->Activation Ketoester β-Ketoester Addition2 Michael Addition of Ketoester Enolate Ketoester->Addition2 Urea Urea/Thiourea Addition1 Nucleophilic Attack by Urea Urea->Addition1 Activation->Addition1 Condensation1 Condensation Addition1->Condensation1 Condensation1->Addition2 Cyclization Intramolecular Cyclization Addition2->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Dihydropyrimidinone Dehydration->DHPM Catalyst Lewis Acid (e.g., this compound) Dehydration->Catalyst Catalyst Regeneration Catalyst->Activation

Caption: Generalized workflow for the Lewis acid-catalyzed Biginelli reaction.

The provided data and workflow underscore the potential of tin-based Lewis acids, including by extension this compound compounds, as highly efficient catalysts for important organic transformations. Their superior performance in terms of reaction rates and yields makes them a compelling alternative to other commonly used Lewis acids for researchers aiming to develop more efficient and practical synthetic methodologies.

Cross-Reactivity of Dimethyltin in Organotin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of dimethyltin in immunoassays primarily designed for the detection of other organotin compounds, such as tributyltin (TBT). The data presented is crucial for researchers in environmental monitoring, toxicology, and drug development to understand the specificity of organotin immunoassays and to avoid potential misinterpretation of results.

Introduction to Organotin Immunoassays

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the sensitive detection of various environmental contaminants, including organotin compounds. These assays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to structurally similar molecules, an event known as cross-reactivity. Understanding the cross-reactivity profile of an immunoassay is critical for its validation and for ensuring the accuracy of the obtained data. This is particularly important for organotin compounds, where various forms (e.g., tri-, di-, and mono-substituted) can coexist in environmental and biological samples.

This guide focuses on the cross-reactivity of this compound, a degradation product of trimethyltin and a compound used as a stabilizer in PVC plastics, in immunoassays developed for the highly toxic and environmentally persistent organotin, tributyltin.

Quantitative Comparison of Cross-Reactivity

The following table summarizes the cross-reactivity of this compound and other organotin compounds in a monoclonal antibody-based competitive ELISA developed for the determination of tributyltin chloride. The cross-reactivity is calculated based on the concentration of the test compound required to cause 50% inhibition (IC50) of the antibody-antigen reaction, relative to the IC50 of the target analyte, tributyltin chloride.

Cross-reactivity (%) = (IC50 of Tributyltin chloride / IC50 of test compound) x 100

CompoundChemical FormulaIC50 (ng/mL)Cross-Reactivity (%)
Tributyltin chloride (TBT) (C4H9)3SnCl2.3 100
Triphenyltin chloride(C6H5)3SnCl2.592.0
Bis(tributyltin) oxide[(C4H9)3Sn]2O4.452.3
Tributyltin hydride(C4H9)3SnH11.220.5
Dibutyltin dichloride(C4H9)2SnCl2>1,000<0.23
This compound dichloride (CH3)2SnCl2 >10,000 <0.023
Monobutyltin trichlorideC4H9SnCl3>10,000<0.023
Tetrabutyltin(C4H9)4Sn>10,000<0.023
Tin (IV) chlorideSnCl4>10,000<0.023

Data sourced from Watanabe et al. (2005). "Development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the determination of tributyltin."

As the data clearly indicates, the monoclonal antibody developed for tributyltin chloride exhibits very high specificity. The cross-reactivity with this compound dichloride is exceptionally low (<0.023%), demonstrating that this immunoassay can accurately quantify tributyltin without significant interference from this compound. Similarly, other di- and mono-substituted organotins, as well as inorganic tin, show negligible cross-reactivity. High cross-reactivity was observed for other tributyltin compounds and triphenyltin chloride, which is expected due to their structural similarity to the target analyte.

Experimental Protocol: Competitive ELISA for Tributyltin

The data presented above was generated using a competitive enzyme-linked immunosorbent assay (cELISA). The following is a detailed description of the experimental methodology.

1. Hapten Synthesis and Immunogen Preparation:

  • A derivative of tributyltin, 3-(tributylstannyl)thiopropionic acid, was synthesized to act as a hapten.

  • This hapten was then conjugated to a carrier protein, keyhole limpet hemocyanin (KLH), to create an immunogen capable of eliciting an immune response in mice.

2. Monoclonal Antibody Production:

  • BALB/c mice were immunized with the TBT-KLH immunogen.

  • Spleen cells from the immunized mice were fused with myeloma cells to produce hybridomas.

  • Hybridoma cells producing antibodies with high affinity and specificity for tributyltin were selected and cloned.

3. Competitive ELISA Procedure:

  • Microtiter plates were coated with a TBT-ovalbumin (OVA) conjugate.

  • A standard solution of tributyltin chloride or a sample containing the analyte was added to the wells, followed by the addition of the anti-TBT monoclonal antibody.

  • During incubation, the free TBT in the sample and the TBT-OVA coated on the plate competed for the binding sites of the antibody.

  • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, which binds to the primary antibody captured on the plate.

  • A substrate for the enzyme was then added, resulting in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of TBT in the sample.

  • The absorbance was measured using a microplate reader, and the concentration of TBT was determined by comparison with a standard curve.

4. Cross-Reactivity Assessment:

  • To determine the specificity of the monoclonal antibody, various organotin compounds, including this compound dichloride, were tested in the cELISA.

  • The IC50 value for each compound was determined from its respective dose-response curve.

  • The percent cross-reactivity was then calculated relative to the IC50 of tributyltin chloride.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow used to assess the cross-reactivity of organotin compounds.

ELISA_Workflow cluster_preparation Preparation Phase cluster_competition Competitive Binding Phase cluster_detection Detection Phase cluster_analysis Analysis Phase plate_coating 1. Coat Microtiter Plate with TBT-OVA Conjugate wash1 2. Wash Plate plate_coating->wash1 blocking 3. Block Non-specific Sites wash1->blocking add_sample_ab 4. Add Sample/Standard and Anti-TBT Antibody blocking->add_sample_ab incubation1 5. Incubate add_sample_ab->incubation1 wash2 6. Wash Plate incubation1->wash2 add_secondary_ab 7. Add Enzyme-conjugated Secondary Antibody wash2->add_secondary_ab incubation2 8. Incubate add_secondary_ab->incubation2 wash3 9. Wash Plate incubation2->wash3 add_substrate 10. Add Substrate wash3->add_substrate incubation3 11. Incubate for Color Development add_substrate->incubation3 read_plate 12. Read Absorbance incubation3->read_plate calculate 13. Calculate Cross-Reactivity read_plate->calculate

Performance Showdown: Dimethyltin-Based Polymers vs. Traditional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymer is critical to performance, stability, and safety. This guide provides an objective comparison between the performance of materials utilizing dimethyltin-based polymers and their traditional polymer counterparts. The primary application of this compound compounds is not as standalone bulk polymers, but as highly effective thermal stabilizers for polyvinyl chloride (PVC). Therefore, this comparison will focus on the significant performance enhancements they impart to PVC. Additionally, we will explore emerging, novel this compound-based polymers designed for specialized applications such as high-performance dielectrics.

Part 1: this compound Compounds as Performance Enhancers for PVC

Polyvinyl chloride (PVC) is a widely used thermoplastic known for its versatility and low cost.[1] However, it suffers from poor thermal stability, degrading at temperatures typically required for processing.[2] This degradation involves the release of hydrochloric acid (HCl) in an autocatalytic chain reaction, leading to discoloration and a severe loss of mechanical strength.[3] Organotin compounds, particularly this compound derivatives, are considered the gold standard for stabilizing PVC due to their efficiency in preventing this degradation.[3][4]

Mechanism of PVC Degradation and Stabilization

The stabilization of PVC by this compound compounds occurs through two primary mechanisms:

  • Substitution of Labile Chlorine Atoms : The stabilizer replaces unstable chlorine atoms in the PVC backbone, which are the initiation sites for degradation, thus preventing the formation of conjugated double bonds that cause discoloration.[2]

  • HCl Scavenging : The stabilizer reacts with and neutralizes any evolved HCl, preventing it from catalyzing further degradation of the polymer.[2][5]

The following diagram illustrates this process.

PVC_Stabilization cluster_degradation PVC Degradation Pathway (Unstabilized) cluster_stabilization This compound Stabilization Pathway PVC PVC Polymer Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Dehydrochlorination HCl_gas HCl Gas PVC->HCl_gas Stabilized_PVC Stabilized PVC PVC->Stabilized_PVC Heat Heat (Processing Temp.) Heat->PVC Autocatalysis Autocatalytic Degradation HCl_gas->Autocatalysis Catalyzes Byproduct Inactive Tin Chlorides (Me₂SnCl₂) HCl_gas->Byproduct Autocatalysis->PVC Accelerates Degradation Stabilizer This compound Stabilizer (e.g., Me₂Sn(SR')₂) Stabilizer->PVC 1. Substitutes Labile Cl Stabilizer->HCl_gas 2. Scavenges HCl

Caption: PVC degradation and this compound stabilization pathways.
Data Presentation: Performance Metrics

The inclusion of this compound-based stabilizers dramatically improves the thermal and optical properties of PVC.

Table 1: Thermal Stability Comparison of Unstabilized vs. This compound-Stabilized PVC

PropertyUnstabilized PVCThis compound-Stabilized PVCTest Method
Onset of Degradation No mass loss up to ~280°C.[3]Stable above processing temperatures; decomposition >210°C (at 5% conversion).[6]TGA
Degradation Stages Stage 1: 280-370°C (Dehydrochlorination).[3] Stage 2: 370-700°C.[3]Three distinct stages with higher activation energies.[6]TGA
Activation Energy (Ea) Not specified in sourcesStage 1: ~98.5 kJ/mol.[6] Stage 2: ~111.2 kJ/mol.[6] Stage 3: ~243.2 kJ/mol.[6]TGA (Kissinger, Ozawa methods)
Half-life at 180°C Rapid degradation4.92 hours (at <10% reaction).[6]TGA

Table 2: General Performance and Optical Properties

PropertyUnstabilized PVCThis compound-Stabilized PVCNotes
Initial Color Rapidly discolors (yellows/browns) upon heating.Excellent initial color hold and transparency.[4]This compound mercaptides provide superior performance.
Long-Term Stability Poor; becomes brittle and weak.Good long-term heat stability.[4]Maintains mechanical integrity after heat exposure.
Processability Limited by low degradation temperature.Excellent; allows for higher processing temperatures and complex extrusion/molding.The thermal stability of this compound bis(i-octylmercaptoacetate) is superior to many other organotin analogs.[5]

Part 2: Emerging this compound-Based Polymers for Specialized Applications

Beyond their role as additives, novel polymers incorporating this compound units directly into the backbone are being developed for advanced applications, such as high-performance dielectric materials for capacitors and electronics. These materials aim to increase the dielectric constant (k) while maintaining low energy loss and high breakdown strength.

Table 3: Dielectric Properties of a this compound-Polyester vs. a Traditional Dielectric Polymer

PropertyPoly(this compound 3,3-dimethylglutarate)Biaxially Oriented Polypropylene (BOPP)Test Method
Dielectric Constant (k) at 10 kHz 6.8[7]~2.2[8]ASTM D150
Dielectric Loss at 10 kHz ~1%[7]<0.02% (0.0002)[8]ASTM D150
Breakdown Strength Not specified in sources>700 MV/m (>700 kV/mm)[8]ASTM D149
Calculated Energy Density 6 J/cm³ (copolymer system)[7]~5 J/cm³[8]D-E Hysteresis Loop

While the this compound-based polymer offers a significantly higher dielectric constant, a key factor for miniaturization, its dielectric loss is higher than the industry-standard BOPP. This highlights the trade-offs in material design for specific electronic applications.

Part 3: Biocompatibility and Drug Development Considerations

For applications in medical devices and drug delivery, biocompatibility is paramount. PVC is widely used for medical products like infusion sets and tubing.[9] However, additives such as stabilizers and plasticizers can leach out, posing a potential toxicological risk.[9][10][11]

  • Toxicity and Leaching : Organotin stabilizers, including this compound derivatives, are classified as toxic.[12] While they have approvals for food contact and medical applications, this is based on rigorous migration studies showing that leaching levels are very low and well below "no effect levels".[5][12] Leaching is primarily a surface phenomenon, and the stabilizer within the bulk polymer is largely held in place.[5]

  • Biocompatibility Testing (ISO 10993) : The biocompatibility of medical devices is evaluated according to the ISO 10993 standards.[13][14][15] Cytotoxicity testing (ISO 10993-5) is a crucial first step.[13][16] Studies have shown that assessing PVC can yield variable results, indicating that test parameters are critical for determining the biological safety of a final product.[13][14][17]

  • Drug Delivery Applications : While polymers are essential for modern drug delivery systems, the inherent toxicity concerns of tin compounds currently limit the exploration of this compound-based polymers as primary drug carriers or conjugates.[9][18][19] Research in this area would need to focus on creating extremely stable, non-leaching formulations.

Part 4: Experimental Protocols

Detailed and standardized methodologies are crucial for generating reliable and comparable data. Below are protocols for the key experiments cited in this guide.

Experimental Workflow Diagram

Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Material Characterization cluster_analysis 3. Data Analysis Prep Prepare Polymer Film/Sheet (e.g., Compression Molding, Extrusion) Cut Cut Specimens to Standard Dimensions Prep->Cut Condition Condition Specimens (23±2°C, 50±5% RH) Cut->Condition TGA Thermal Stability (TGA) (e.g., Mettler Toledo TGA850) Condition->TGA Tensile Mechanical Properties (Tensile Test) (ASTM D882) Condition->Tensile Dielectric Electrical Properties (Dielectric Test) (ASTM D150) Condition->Dielectric Thermal_Data Degradation Temp (°C) Activation Energy (kJ/mol) TGA->Thermal_Data Mech_Data Tensile Strength (MPa) Elongation at Break (%) Tensile->Mech_Data Elec_Data Dielectric Constant (k) Dielectric Loss (tan δ) Dielectric->Elec_Data

References

A Comparative Environmental Risk Assessment of Dimethyltin and Other Organotins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental impact of dimethyltin in comparison to other prevalent organotin compounds, including tributyltin (TBT), triphenyltin (TPT), and dibutyltin (DBT).

Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial and agricultural applications for their biocidal and stabilizing properties.[1] However, their persistence, bioaccumulation, and high toxicity to a wide range of organisms have raised significant environmental concerns.[1][2] This guide provides a detailed comparison of the environmental impact of this compound (DMT), often used as a stabilizer in PVC products, with the more extensively studied and regulated organotins: tributyltin (TBT), triphenyltin (TPT), and dibutyltin (DBT).[3][4]

Comparative Analysis of Environmental Fate and Toxicity

The environmental impact of an organotin compound is largely determined by its toxicity to non-target organisms, its persistence in various environmental compartments, and its potential to bioaccumulate in the food web. The following tables summarize key quantitative data for this compound, TBT, TPT, and DBT, providing a basis for a comparative risk assessment.

Table 1: Acute Aquatic Toxicity

The acute toxicity of organotins to aquatic life varies significantly, with tributyltin and triphenyltin exhibiting extreme toxicity at very low concentrations. This compound, while still toxic, is generally less acutely harmful to aquatic organisms than its tri-substituted counterparts.

CompoundOrganismExposure DurationLC50 / EC50 (µg/L)Reference(s)
This compound (as dichloride) Oryzias latipes (Medaka)48 h4,060[5]
Daphnia magna (Water flea)48 h11,500[5]
Desmodesmus subspicatus (Green algae)72 h25,100 (EC50, growth inhibition)[5]
Tributyltin (TBT) Pimephales promelas (Fathead minnow)96 h2.6[6]
Oncorhynchus mykiss (Rainbow trout)96 h3.45 - 7.1[6]
Daphnia magna (Water flea)48 h2.2 - 6.6[7]
Crassostrea gigas (Pacific oyster, larvae)96 h1.557[6]
Triphenyltin (TPT) Pimephales promelas (Fathead minnow)chronic (larvae)0.23 (LOEC)[8]
Nucella lapillus (Dog-whelk)chronic~0.001 (imposex)[8]
Pavlova lutheri (Algae)chronic0.04 (NOEC)[9]
Dibutyltin (as various salts) Daphnia magna (Water flea)48 h13[10][11]
Oryzias latipes (Red killifish)48 h1,000 - 8,000 (depending on salt)[10][11]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. LOEC: Lowest observed effect concentration. NOEC: No observed effect concentration.

Table 2: Bioaccumulation and Persistence

The persistence and bioaccumulation potential of organotins are critical factors in their long-term environmental risk. TBT and TPT are known to be highly persistent in sediments and exhibit significant bioaccumulation in aquatic organisms. Data for this compound suggests a lower potential for bioaccumulation.

CompoundParameterValueEnvironmental CompartmentReference(s)
This compound (as dichloride) Bioaccumulation Factor (BCF)1.6 - 50Not specified[12]
Hydrolysis Half-life (DT50)> 1 yearWater[12]
Tributyltin (TBT) Bioaccumulation Factor (BCF)up to 250,000 (Nucella lapillus)Aquatic organisms[7]
Bioaccumulation Factor (BCF)3,981 - 15,849 (Fish)Aquatic organisms[13]
Half-lifeSeveral days to weeksWater[6]
Half-lifeSeveral months to > 1 year (aerobic)Sediment[6][14]
Half-lifeUp to 30 years (anoxic)Sediment[14][15]
Triphenyltin (TPT) Bioaccumulation Factor (BCF)3,100 - 4,100 (Fish)Aquatic organisms[13]
PersistenceVery persistentSediment[16][17]
Dibutyltin (DBT) Partition Coefficient (D(OC))10^5 - 10^6 L/kgSediment[18]
PersistenceSubstantial degradation in sedimentsSediment[18]

BCF: Bioconcentration Factor. DT50: Disappearance Time 50%. D(OC): Organic Carbon-Normalised Distribution Ratio.

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological testing protocols. Below are generalized methodologies for key experiments.

Acute Aquatic Toxicity Testing (Static Bioassay)

This protocol provides a general framework for determining the acute toxicity of a substance to aquatic organisms, such as the 48-hour EC50 for Daphnia magna.

  • Test Organisms: Daphnia magna neonates (<24 hours old) are sourced from a healthy laboratory culture.

  • Test Substance Preparation: A stock solution of the organotin compound is prepared in a suitable solvent. A series of test concentrations are prepared by diluting the stock solution with the test medium (e.g., reconstituted hard water). A control group with only the solvent and a negative control with only the medium are also prepared.

  • Test Conditions: The test is conducted in glass beakers containing the test solutions and 10 daphnids per replicate. Typically, three to four replicates are used for each concentration and control. The test is maintained at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle (e.g., 16h light: 8h dark).

  • Endpoint Assessment: After 48 hours, the number of immobilized daphnids in each beaker is recorded. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

Bioaccumulation Study in Fish

This protocol outlines a general procedure for determining the bioconcentration factor (BCF) of a chemical in fish.

  • Test Organisms: A species of fish with a low fat content, such as the zebrafish (Danio rerio), is acclimated to laboratory conditions.

  • Exposure Phase: Fish are exposed to a constant, sublethal concentration of the radiolabeled organotin compound in a flow-through system. The concentration of the test substance in the water is monitored regularly.

  • Tissue Sampling: At predetermined time intervals, a subset of fish is sampled. Tissue samples (e.g., muscle, liver) are collected and analyzed for the concentration of the organotin compound.

  • Steady-State Determination: The exposure continues until the concentration of the substance in the fish tissue reaches a plateau (steady state).

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the organotin in the fish tissue (at steady state) to the concentration in the water.

Mechanistic Insights into Organotin Toxicity

The toxicity of organotin compounds stems from their ability to interfere with various biological signaling pathways. The following diagrams illustrate some of the known mechanisms for TBT, TPT, and DBT.

TBT_Endocrine_Disruption TBT Tributyltin (TBT) Aromatase Aromatase Enzyme TBT->Aromatase Inhibition RXR Retinoid X Receptor (RXR) TBT->RXR Activation PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) TBT->PPARg Activation Estrogen Estrogen Aromatase->Estrogen Conversion Imposex Imposex in Gastropods Aromatase->Imposex Reduced Estrogen Leads to Testosterone Testosterone Testosterone->Aromatase Adipogenesis Adipogenesis & Altered Gene Expression RXR->Adipogenesis PPARg->Adipogenesis

Caption: TBT's endocrine-disrupting mechanisms.

TPT_Signaling_Disruption TPT Triphenyltin (TPT) LXR Liver X Receptor (LXR) TPT->LXR Modulation RXR Retinoid X Receptor (RXR) TPT->RXR Modulation PPAR_Pathway PPAR Signaling Pathway TPT->PPAR_Pathway Enrichment of Differential Genes Cholesterol_Transport Upregulation of Cholesterol Transporters (e.g., ABCA1) LXR->Cholesterol_Transport RXR->Cholesterol_Transport Steroidogenesis Altered Steroidogenesis Cholesterol_Transport->Steroidogenesis Lipid_Metabolism Altered Lipid Metabolism PPAR_Pathway->Lipid_Metabolism

Caption: TPT's disruption of cholesterol and PPAR signaling.

DBT_Immunotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways Cytokine_Production Suppression of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Immune_Response Impaired Immune Response Cytokine_Production->Immune_Response DBT Dibutyltin (DBT) GR Glucocorticoid Receptor (GR) DBT->GR Inhibition NFkB_Pathway NF-κB Pathway DBT->NFkB_Pathway Suppression JAK_STAT_Pathway JAK/STAT Pathway DBT->JAK_STAT_Pathway Suppression GR->Cytokine_Production Glucocorticoid-mediated Suppression (Blocked) NFkB_Pathway->Immune_Response JAK_STAT_Pathway->Immune_Response

Caption: DBT's immunotoxic mechanisms of action.

Conclusion

The comparative data clearly indicate that while this compound possesses a degree of toxicity and persistence, its environmental impact is considerably lower than that of tributyltin and triphenyltin. TBT and TPT are highly toxic to aquatic life at environmentally relevant concentrations, are persistent in sediments, and have a high potential for bioaccumulation.[6][14][16][19] Dibutyltin, a degradation product of TBT and also used in industrial applications, exhibits significant immunotoxicity.[20][21][22]

The endocrine-disrupting effects of TBT and TPT, mediated through nuclear receptors, and the immunotoxicity of DBT, highlight the diverse and potent mechanisms by which these organotin compounds can harm ecosystems.[22][23][24][25][26] While this compound appears to be a less hazardous alternative from an environmental perspective, its potential for long-term effects should not be entirely dismissed, and its use should be managed to minimize environmental release. This guide underscores the importance of continued research into the environmental fate and effects of all organotin compounds to inform regulatory decisions and promote the development of safer alternatives.

References

Dimethyltin vs. Inorganic Tin: A Comparative Analysis of Gastrointestinal Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gastrointestinal absorption of dimethyltin and inorganic tin, drawing upon available experimental data. Organotin compounds, such as this compound, are increasingly scrutinized for their potential health effects due to their use in various industrial applications. Understanding the differential absorption kinetics between organic and inorganic forms of tin is crucial for accurate risk assessment and the development of safer alternatives.

Executive Summary

Experimental evidence strongly indicates that this compound is absorbed more rapidly and to a greater extent from the gastrointestinal tract compared to inorganic tin. Studies in rat models demonstrate that oral administration of this compound dichloride (DMDC) leads to significantly higher tin concentrations in the blood and various tissues, including the brain, than equivalent doses of inorganic tin (as Sn²⁺)[1]. The lipophilic nature of the organometallic compound is thought to facilitate its passage across biological membranes, in contrast to the more limited absorption of the inorganic cation.

Quantitative Data on Tin Absorption

The following table summarizes the key quantitative findings from comparative studies on the absorption of this compound and inorganic tin.

ParameterThis compound (as DMDC)Inorganic Tin (as Sn²⁺)Key Findings from Studies
Relative Absorption Rate Much more rapidSlowerThis compound dichloride (DMDC) is absorbed from the gastrointestinal tract of rats much more rapidly than inorganic tin (Sn²⁺)[1].
Bioavailability HigherGenerally low (<5%, but can be influenced by oxidation state and diet)Organotin compounds are generally more readily absorbed than inorganic tin compounds.
Peak Tissue Concentration Higher concentrations observed in blood and brainLower concentrations in blood and brainThe more rapid absorption of DMDC results in higher concentrations of tin in fetal blood and brain in rats[1].

Experimental Protocols

The data presented in this guide are primarily derived from in vivo studies using rat models. Below are generalized methodologies employed in these key experiments.

Animal Model and Administration
  • Species: Sprague-Dawley rats are a commonly used model.

  • Administration Route: Oral gavage or administration in drinking water are typical methods for studying gastrointestinal absorption.

  • Dosing: Doses are carefully calculated based on the body weight of the animals and are administered as a single dose or over a specified period.

Sample Collection and Analysis
  • Tissue Collection: Following the administration period, animals are euthanized, and various tissues (e.g., blood, liver, kidney, brain) are collected for analysis.

  • Sample Preparation: Biological samples are typically digested using a mixture of oxidizing acids to break down organic matter and solubilize the tin.

  • Analytical Method: The concentration of tin in the digested samples is determined using sensitive analytical techniques such as:

    • Atomic Absorption Spectrometry (AAS): A widely used method for quantifying total tin concentration. Graphite furnace AAS can be employed for very low concentrations[2][3].

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers high sensitivity and is suitable for multi-element analysis.

    • Gas Chromatography (GC): Used for the speciation of different organotin compounds after a derivatization step to make them volatile[3].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of this compound and inorganic tin absorption.

G cluster_0 Preparation cluster_1 Administration cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Interpretation A Animal Acclimatization (Sprague-Dawley Rats) B Preparation of Dosing Solutions (this compound Dichloride & Inorganic Tin Chloride) A->B C Oral Administration (Gavage or Drinking Water) B->C D Timed Tissue Collection (Blood, Liver, Kidney, Brain) C->D E Acid Digestion of Tissues D->E F Tin Quantification (AAS or ICP-MS) E->F G Comparative Analysis of Tissue Tin Concentrations F->G

Figure 1. A generalized experimental workflow for the comparative analysis of tin absorption in rats.

Signaling Pathways

Detailed signaling pathways for the gastrointestinal absorption of this compound and inorganic tin are not yet fully elucidated. However, the difference in their absorption rates suggests distinct mechanisms.

G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream DMT This compound (Lipophilic) Passive Passive Diffusion DMT->Passive Higher Permeability Sn Inorganic Tin (Sn²⁺) (Hydrophilic) Transporter Cation Transporters (Limited Uptake) Sn->Transporter Lower Affinity/Capacity Blood Systemic Circulation Passive->Blood Transporter->Blood

Figure 2. Postulated differential absorption pathways for this compound and inorganic tin in the intestine.

The lipophilic nature of this compound likely allows for greater passive diffusion across the lipid bilayer of the intestinal epithelial cells (enterocytes). In contrast, the charged inorganic tin cation (Sn²⁺) would require protein-mediated transport, which appears to be a less efficient process, thereby limiting its overall absorption. Further research is needed to identify the specific transporters involved in inorganic tin uptake and to fully understand the molecular mechanisms governing the absorption of both tin species.

References

A Comparative Guide to the Analysis of Impurities in Commercial Dimethyltin Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of dimethyltin dichloride, a crucial precursor in the synthesis of organotin stabilizers and other chemical intermediates, is paramount to ensure the quality and safety of end-products.[1][2][3] This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)—for the identification and quantification of common impurities in commercial this compound dichloride.

Common Impurities in Commercial this compound Dichloride

The direct synthesis of this compound dichloride often results in the formation of byproducts, primarily monomethyltin trichloride and trimethyltin chloride.[2][3] The relative abundance of these impurities can vary depending on the manufacturing process and the purity of the starting materials. Based on available product specifications and manufacturing process insights, the typical impurity profile of commercial this compound dichloride is summarized below.

ImpurityChemical FormulaTypical Concentration Range (%)
Monomethyltin TrichlorideCH₃SnCl₃15 - 25
Trimethyltin Chloride(CH₃)₃SnCl≤ 0.15

Table 1: Typical Impurity Profile of Commercial this compound Dichloride.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is critical for the accurate and reliable determination of impurities. This section compares the performance of GC-MS and HPLC-ICP-MS for the analysis of this compound dichloride and its common impurities.

ParameterGC-MSHPLC-ICP-MS
Principle Separation of volatile or derivatized compounds followed by detection based on mass-to-charge ratio.Separation of compounds in liquid phase followed by elemental detection in an inductively coupled plasma mass spectrometer.
Sample Preparation Requires derivatization (e.g., ethylation with sodium tetraethylborate) to increase the volatility of the organotin chlorides.Direct analysis of the sample dissolved in a suitable solvent; no derivatization required.
Selectivity High, based on both chromatographic retention time and mass fragmentation patterns.Very high, as it specifically detects the tin isotopes, minimizing matrix interferences.
Sensitivity High, with detection limits typically in the low µg/L range.Extremely high, with detection limits often in the ng/L range.
Analysis Time Longer due to the derivatization step and chromatographic run time.Faster due to simpler sample preparation.
Instrumentation Cost Generally lower than HPLC-ICP-MS.Higher due to the complexity of the ICP-MS detector.
Key Advantages Provides structural information from mass spectra.High throughput and excellent sensitivity for trace element speciation.
Key Disadvantages Derivatization can be time-consuming and a source of error.Does not provide molecular fragmentation information for structural elucidation.

Table 2: Performance Comparison of GC-MS and HPLC-ICP-MS for this compound Dichloride Impurity Analysis.

Experimental Protocols

Detailed methodologies for the analysis of impurities in this compound dichloride using GC-MS and HPLC-ICP-MS are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the ethylation of methyltin chlorides to their more volatile tetraalkyltin derivatives, followed by separation and detection using GC-MS.

1. Sample Preparation and Derivatization:

  • Weigh accurately approximately 100 mg of the commercial this compound dichloride sample into a 10 mL volumetric flask and dissolve in methanol.

  • Transfer a 1 mL aliquot of the sample solution to a 15 mL glass vial.

  • Add 5 mL of a pH 4.5 sodium acetate/acetic acid buffer solution.

  • Add 1 mL of 2% (w/v) sodium tetraethylborate in methanol. Cap the vial tightly and vortex for 2 minutes.

  • Add 2 mL of hexane, vortex for another 2 minutes, and allow the phases to separate.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless, 250°C, split ratio 20:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monomethyltin (as triethylmethyltin): m/z 193, 221

    • This compound (as diethylthis compound): m/z 179, 207

    • Trimethyltin (as ethyltrimethyltin): m/z 165, 193

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) Protocol

This method allows for the direct analysis of the methyltin chlorides without derivatization.

1. Sample Preparation:

  • Weigh accurately approximately 100 mg of the commercial this compound dichloride sample into a 10 mL volumetric flask and dissolve in a solution of 90% methanol and 10% water.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

2. HPLC-ICP-MS Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • ICP-MS System: Agilent 7900 ICP-MS or equivalent.

  • RF Power: 1550 W.

  • Carrier Gas: Argon.

  • Monitored Isotopes (m/z): ¹¹⁸Sn, ¹²⁰Sn.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC-ICP-MS.

GCMS_Workflow start Sample Weighing and Dissolution derivatization Derivatization with Sodium Tetraethylborate start->derivatization extraction Liquid-Liquid Extraction with Hexane derivatization->extraction gc_injection GC Injection extraction->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection MS Detection (SIM Mode) separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

GC-MS Experimental Workflow

HPLC_ICPMS_Workflow start Sample Weighing and Dissolution filtration Filtration start->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation icpms_detection ICP-MS Detection separation->icpms_detection data_analysis Data Analysis and Quantification icpms_detection->data_analysis

HPLC-ICP-MS Experimental Workflow

Conclusion

Both GC-MS and HPLC-ICP-MS are highly capable techniques for the analysis of impurities in commercial this compound dichloride. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS is a robust and widely available technique that provides valuable structural information. It is a suitable choice when detailed molecular identification of unknown impurities is required.

  • HPLC-ICP-MS offers superior sensitivity and a simpler sample preparation workflow, making it ideal for high-throughput quality control applications where the primary goal is the rapid and accurate quantification of known tin-containing impurities.

For routine quality control of commercial this compound dichloride, where the identities of the primary impurities are known, HPLC-ICP-MS provides a more efficient and sensitive solution. For research and development purposes, or when unexpected impurities are encountered, the structural elucidation capabilities of GC-MS are invaluable.

References

A Researcher's Guide to Inter-Laboratory Validation of Dimethyltin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds like dimethyltin (DMT) is critical due to their known toxicity. Establishing robust and reproducible analytical methods is paramount. This guide provides a framework for the inter-laboratory validation of this compound quantification methods, offering a comparative overview of common analytical techniques and detailed experimental protocols.

The process of method validation ensures that an analytical procedure is suitable for its intended purpose.[1][2] When this validation is extended across multiple laboratories, it is termed an inter-laboratory validation or collaborative study. This process is essential for standardizing methods and ensuring comparability of results across different testing facilities.[1][2]

Common Analytical Methods for Organotin Analysis

The analysis of organotin compounds, including this compound, typically involves a multi-step process encompassing extraction, derivatization (for gas chromatography), separation, and detection.[3] The most frequently employed techniques for the determination of organotin compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with highly sensitive detectors.[4][5]

Common detector choices include:

  • Mass Spectrometry (MS)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Flame Photometric Detector (FPD)

  • Atomic Absorption Spectroscopy (AAS)[3]

For GC-based methods, a crucial step is the derivatization of the polar organotin compounds to more volatile and thermally stable derivatives.[3][4][5]

Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for two common derivatization approaches followed by GC-MS analysis for organotin compounds. The data presented here are illustrative and based on findings for similar organotins, like butyltins, to provide a comparative framework. Actual performance for this compound should be established through specific validation studies.

Performance CharacteristicMethod A: Grignard Derivatization (Pentylation) + GC-MSMethod B: Ethylation with Sodium Tetraethylborate (STEB) + GC-MS
Limit of Detection (LOD) 0.1 - 0.5 ng Sn/g0.05 - 0.2 ng Sn/g
Limit of Quantification (LOQ) 0.3 - 1.5 ng Sn/g0.15 - 0.6 ng Sn/g
**Linearity (R²) **> 0.998> 0.999
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 85 - 110%90 - 115%
Throughput ModerateHigh (Simultaneous extraction and derivatization possible)[4]

Note: This table provides expected performance ranges. Actual values will depend on the specific matrix, instrumentation, and laboratory conditions.

Studies comparing derivatization methods for other organotins, such as butyltins, have indicated that derivatization with sodium tetraethylborate (STEB) can offer lower detection limits and is often preferred for its sensitivity and accuracy.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical method. Below are generalized protocols for the key steps in this compound quantification.

1. Sample Extraction

This protocol describes a common extraction method for organotins from solid matrices like sediment or biological tissue.

  • Reagents: Methanol, Hexane, Tropolone, Hydrochloric Acid (HCl)

  • Procedure:

    • Homogenize the sample.

    • To a known quantity of the homogenized sample (e.g., 1-5 g), add a methanol/water/HCl mixture containing tropolone as a chelating agent.

    • Sonicate or shake the mixture for a specified period (e.g., 30-60 minutes).

    • Perform a liquid-liquid extraction by adding hexane and shaking vigorously.

    • Centrifuge to separate the layers and collect the hexane (organic) layer.

    • Repeat the extraction on the aqueous layer and combine the hexane extracts.

    • Concentrate the combined extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Derivatization

Method A: Grignard Derivatization (Pentylation)

  • Reagents: n-Pentylmagnesium bromide in a suitable solvent (e.g., diethyl ether or THF).

  • Procedure:

    • Ensure the concentrated extract from the extraction step is anhydrous.

    • Add the Grignard reagent (e.g., n-pentylmagnesium bromide) to the extract.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

    • Carefully quench the excess Grignard reagent by the slow addition of an aqueous solution (e.g., dilute HCl or ammonium chloride).

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

    • The resulting solution containing the pentylated this compound is ready for GC analysis.

Method B: Ethylation with Sodium Tetraethylborate (STEB)

  • Reagents: Sodium tetraethylborate (STEB) solution (typically 1% in methanol or THF), Sodium acetate buffer.

  • Procedure:

    • To the aqueous sample or the extract (if redissolved in a suitable solvent), add the sodium acetate buffer to adjust the pH (e.g., to ~4.9).[7]

    • Add the STEB solution and allow the ethylation reaction to proceed. This can often be done simultaneously with the extraction step.[4]

    • The ethylated this compound is then extracted into an organic solvent like hexane.

    • The organic layer is separated, dried, and concentrated for GC analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless or on-column injection.

    • Oven Program: A temperature ramp starting at a low temperature (e.g., 50°C) and increasing to a higher temperature (e.g., 280°C) to separate the analytes.

  • Typical MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring for the characteristic ions of the derivatized this compound.

  • Quantification: An internal standard, such as tripropyltin, is typically added at the beginning of the sample preparation process for accurate quantification.[4][5] Calibration curves are generated using standards prepared in a similar matrix.

Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a proficiency test or collaborative trial.[8][9] This process is designed to assess the reproducibility and reliability of an analytical method across multiple laboratories.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Scope & Method Protocol B Prepare & Validate Homogeneous Samples A->B C Select Participating Laboratories B->C D Distribute Samples & Protocols C->D E Laboratories Perform Analysis D->E F Submit Results to Coordinator E->F G Statistical Analysis of Results (e.g., ISO 5725) F->G H Calculate Repeatability & Reproducibility G->H I Publish Validation Report H->I

Caption: Workflow of an inter-laboratory validation study.

This structured approach ensures that the performance of the analytical method is rigorously evaluated under a variety of conditions, providing confidence in the reliability of the data generated by different laboratories. Participation in such proficiency testing schemes is a key component of a laboratory's quality assurance program.[1]

References

Safety Operating Guide

Proper Disposal of Dimethyltin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of dimethyltin, ensuring the safety of laboratory personnel and compliance with regulatory standards.

For researchers, scientists, and drug development professionals, the paramount importance of a safe laboratory environment cannot be overstated. The proper management and disposal of hazardous chemicals, such as this compound and its compounds, are critical components of laboratory safety protocols. Adherence to established procedures is essential to mitigate risks and ensure environmental responsibility. All waste containing this compound must be treated as hazardous and disposed of in strict accordanceance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling

Before initiating any procedure involving this compound, it is crucial to be familiar with the immediate safety and handling protocols. This compound is toxic if ingested or inhaled and can cause severe skin and eye burns.[1][3][4] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves layered under neoprene gloves.Provides robust chemical resistance.
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and contact.
Body Protection Fire-resistant lab coat.Protects against splashes and potential fire hazards.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better).Necessary for spills or situations with potential for aerosol generation.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill Cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and secure the location.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[5]

  • Collect: Place all contaminated materials, including absorbents and PPE, into a sealed, properly labeled container for hazardous waste disposal.[5]

  • Decontaminate: The spill area should be decontaminated.

Equipment Decontamination:

All non-disposable glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.

Decontamination MethodSolutionProcedure
Oxidative Cleaning Freshly prepared 10% bleach solution (sodium hypochlorite).[6]Immerse glassware in the solution and allow it to soak overnight. This process oxidizes the organotin compounds to less harmful tin oxides.
Acid Bath 20% nitric acid solution.As an alternative to bleach, soak glassware in the nitric acid solution overnight.

After soaking, the decontamination solution should be disposed of as hazardous waste. The glassware should then be thoroughly rinsed with water and washed using standard laboratory procedures.[7]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Quenching of Reactive Residues

Residual this compound in experimental apparatus should be carefully quenched before disposal. This procedure should be performed in a chemical fume hood.

Experimental Protocol for Quenching:

  • Preparation: Ensure all necessary PPE is worn. Place the vessel containing the residual this compound in an ice bath to control the reaction temperature.

  • Initial Quench: Slowly add isopropanol to the cooled residue.[8] The slow addition is crucial to control any exothermic reaction. Continue adding isopropanol until no further reaction is observed.

  • Secondary Quench: Slowly add methanol to ensure all reactive material is consumed.[8]

  • Hydrolysis: Finally, very slowly add water to the mixture to hydrolyze any remaining organometallic species.[8]

  • Collection: The resulting mixture should be collected as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste, including quenching solutions and solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be made of a material compatible with the waste.

  • Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and disposable labware, in a separate, sealed, and clearly labeled hazardous waste container.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" or "Organotin Waste".[2] Store these containers in a designated, well-ventilated, and secure area away from incompatible materials.

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5] Do not under any circumstances dispose of this compound waste down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_collection Waste Collection & Storage cluster_final Final Disposal A Wear Appropriate PPE C Quench Reactive Residues (Isopropanol -> Methanol -> Water) A->C B Handle in Fume Hood B->C D Segregate Waste (Liquid & Solid) C->D F Collect in Labeled Hazardous Waste Containers D->F E Decontaminate Glassware (Bleach or Nitric Acid Bath) E->D G Store in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyltin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling dimethyltin compounds, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is crucial to prevent exposure. This includes protection for your hands, eyes, face, and respiratory system, as well as protective clothing.

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] Always inspect gloves for integrity before use and change them immediately if they become contaminated.

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should also be used to provide an additional layer of protection.[3][4] Contact lenses should not be worn when handling this chemical.[1]

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] For dusts, a NIOSH-certified dust and mist (orange cartridge) respirator is recommended.[1]

Protective Clothing: Wear suitable protective clothing to prevent skin exposure.[1][2] This includes a chemical-resistant apron and long-sleeved clothing.[4]

Exposure Limits

Adherence to established occupational exposure limits is a critical aspect of safely handling this compound. These limits are set to protect laboratory personnel from the potential health effects of exposure.

ParameterValue (as Sn)Agency/Source
Time-Weighted Average (TWA)0.1 mg/m³ACGIH, NIOSH, OSHA[2]
Short-Term Exposure Limit (STEL)0.2 mg/m³ACGIH[2]
Immediately Dangerous to Life or Health (IDLH)25 mg/m³NIOSH[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure safety at every stage. This operational plan provides a step-by-step guide from preparation to post-handling procedures.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Work in a well-ventilated area. Use adequate general or local exhaust ventilation to keep airborne concentrations below the permissible exposure limits.[1][2] Handling should be conducted in a chemical fume hood.[3][5]

  • Store this compound in a cool, dry, and well-ventilated place in a tightly closed container, away from moisture and incompatible materials such as strong oxidizing agents.[2][3][5]

2. Handling Procedure:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Avoid the formation of dust and minimize its accumulation.[2]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[2][5]

  • Do not breathe in dust, vapor, mist, or gas.[5]

  • Do not eat, drink, or smoke in the handling area.[3][6]

3. Post-Handling Procedures:

  • Wash hands and face thoroughly after handling.[2][7]

  • Remove contaminated clothing immediately and wash it before reuse.[1][2]

Emergency Procedures in Case of Exposure

Immediate and appropriate action is critical in the event of an exposure to this compound.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected skin with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2][4][5] Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a suitable, labeled, and tightly closed container for disposal.[2][3]

  • Disposal Method: Dispose of the waste at a licensed site in accordance with all local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[1][8]

  • Contaminated PPE: Contaminated PPE should be handled as hazardous waste and disposed of according to institutional guidelines.

SafeHandlingWorkflow cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol prep1 Verify Eyewash & Safety Shower Access prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 handle2 Avoid Contact (Eyes, Skin, Clothing) handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 emergency Exposure Occurs handle2->emergency If Contact Occurs post1 Thoroughly Wash Hands & Face handle3->post1 post2 Remove & Decontaminate PPE/Clothing post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Dispose via Approved Channels disp1->disp2 eye Eye Contact: Flush for 15 min emergency->eye Eyes skin Skin Contact: Wash for 15 min emergency->skin Skin inhale Inhalation: Move to Fresh Air emergency->inhale Inhalation ingest Ingestion: Do NOT Induce Vomiting emergency->ingest Ingestion medical Seek Immediate Medical Attention eye->medical skin->medical inhale->medical ingest->medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.